4,6-Dichloro-5-pyrimidinecarboxylic acid
Description
The exact mass of the compound 4,6-Dichloropyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLYFGHJNGQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647535 | |
| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87600-98-4 | |
| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4,6-Dichloro-5-pyrimidinecarboxylic Acid
This compound, identified by the CAS Number 87600-98-4 , is a key heterocyclic compound that serves as a highly versatile intermediate in organic synthesis.[1][2][3] Its structure, which features a pyrimidine core functionalized with two reactive chlorine atoms and a carboxylic acid group, makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries.[2][4] The strategic placement of these functional groups allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.
Chemical Identity and Physicochemical Properties
The unique reactivity profile of this compound stems directly from its molecular structure and resulting physical properties.[2] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the chlorine and carboxylic acid substituents, renders the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack.
Caption: Chemical Structure of this compound.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 87600-98-4 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][4][5] |
| Molecular Weight | 192.98 g/mol | [2][6] |
| IUPAC Name | 4,6-dichloropyrimidine-5-carboxylic acid | [2][6] |
| Appearance | Solid, colorless crystals | [4] |
| Density | 1.718 ± 0.06 g/cm³ (Predicted) | [4] |
| Boiling Point | 331.1°C to 353.8°C (Predicted) | [4] |
| Flash Point | ~161-167.8°C | [4] |
| Solubility | Slightly soluble in water | [4][5] |
| InChI Key | KGBLYFGHJNGQBK-UHFFFAOYSA-N | [2][6] |
Synthesis and Reactivity Profile
General Synthesis Pathway
The synthesis of dichloropyrimidine derivatives often involves the chlorination of dihydroxypyrimidine precursors. A common and robust method is the reaction of a 4,6-dihydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diisopropylethylamine or triethylamine.[7][8] The amine acts as a catalyst and acid scavenger, facilitating the conversion of the hydroxyl groups to chlorides. While the direct synthesis of this compound is not detailed in the provided results, a logical pathway would involve the chlorination of a corresponding dihydroxy-pyrimidinecarboxylic acid precursor.
Caption: Generalized workflow for the synthesis of dichloropyrimidines.
Key Chemical Reactivity
The utility of this compound is defined by the reactivity of its distinct functional groups:
-
Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are excellent leaving groups and are readily displaced by a wide variety of nucleophiles.[9] This is the most significant reaction pathway for this molecule. The high electrophilicity of the pyrimidine ring allows for sequential and sometimes regioselective substitution with amines, alcohols (alkoxides), and thiols (thiolates). This enables the construction of diverse compound libraries from a single starting material.[10]
-
Carboxylic Acid Reactions: The carboxylic acid group at the 5-position can undergo standard transformations.[2] These include:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form amides.
-
Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
This dual reactivity allows for orthogonal chemical modifications, where the chlorine atoms can be substituted first, followed by modification of the carboxylic acid, or vice-versa, providing immense synthetic flexibility.
Core Applications in Drug Discovery and Research
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block for creating them.[5] Its pyrimidine core is a common scaffold found in numerous biologically active molecules.
-
Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif for many protein kinase inhibitors used in oncology. The dichloro- C4 and C6 positions allow for the introduction of substituents that can target the ATP-binding pocket of kinases, while the C5-carboxylic acid can be modified to improve solubility or introduce further protein contacts.
-
Antiviral and Anticancer Agents: The ability to introduce diverse functional groups via SₙAr reactions makes this compound a valuable starting point for synthesizing novel antiviral and anticancer drug candidates.[9]
-
Proteomics Research: Some suppliers list the compound as a biochemical for proteomics research, suggesting its potential use in creating chemical probes or affinity labels for protein studies, although specific applications are not widely detailed.[2]
Caption: Role as a versatile scaffold in combinatorial chemistry.
Exemplary Experimental Protocol: Nucleophilic Substitution
This protocol describes a general procedure for a nucleophilic aromatic substitution reaction with an amine, a common application for this reagent.
Objective: Synthesize 4-amino-6-chloro-5-pyrimidinecarboxylic acid derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous polar aprotic solvent, e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) to dissolve the starting material. Add the base (DIPEA, 2.5 eq) to the stirred solution. The base is crucial to neutralize the HCl formed during the reaction.
-
Nucleophile Addition: Slowly add the amine (1.1 eq) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.
Safety, Handling, and Storage
As an irritating chemical, this compound requires careful handling in a controlled laboratory environment.[4]
Hazard Identification (GHS Classification): [6]
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
Recommended Safety Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][11][12]
-
Handling: Avoid generating dust.[12][13] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the work area.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[12] For long-term stability, storage at -20°C or in a freezer is recommended.[11]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[11]
Conclusion
This compound (CAS 87600-98-4) is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4 and C6 positions to nucleophilic substitution and the versatility of the C5 carboxylic acid, provides a robust platform for molecular diversification. For researchers in drug discovery, this compound offers a reliable and adaptable scaffold for creating novel therapeutics. Adherence to strict safety and handling protocols is essential to mitigate the associated hazards and ensure its effective and safe use in the laboratory.
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- 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487.
- Handling and storage. Apollo Scientific.
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- The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
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A Technical Guide to the Structural Elucidation of 4,6-Dichloro-5-pyrimidinecarboxylic acid
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 4,6-dichloro-5-pyrimidinecarboxylic acid (CAS No. 87600-98-4). This molecule is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its versatile reactivity.[1][2] Ensuring its structural integrity is paramount for predictable outcomes in complex synthetic pathways. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the causality behind experimental choices, from initial synthesis and purification to the synergistic application of mass spectrometry, infrared spectroscopy, and multi-nuclear NMR, culminating in the definitive confirmation by X-ray crystallography. This guide is intended for researchers, chemists, and quality control professionals who require a robust, self-validating framework for molecular characterization.
Introduction: The Strategic Importance of a Well-Characterized Intermediate
This compound is a highly functionalized pyrimidine derivative. The pyrimidine core is a privileged scaffold in numerous pharmaceuticals, and the strategic placement of two reactive chlorine atoms and a carboxylic acid group makes this compound a valuable starting point for creating diverse molecular libraries.[1][3] The chlorine atoms are susceptible to nucleophilic aromatic substitution, while the carboxylic acid provides a handle for amidation, esterification, or reduction.[1]
Given this reactivity, absolute certainty of the starting material's structure is non-negotiable. An incorrect isomer or the presence of impurities could derail a multi-step synthesis, waste valuable resources, and lead to ambiguous biological data. The following guide, therefore, presents a logical and rigorous workflow for confirming the molecular structure of this key intermediate.
Foundational Data and a Validated Synthetic Protocol
Before any analysis can begin, we must possess a pure sample and a foundational hypothesis of its structure. Public chemical databases provide the essential starting point.
| Property | Value | Source |
| CAS Number | 87600-98-4 | PubChem[4] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | PubChem[4] |
| Molecular Weight | 192.99 g/mol | PubChem[4] |
| Monoisotopic Mass | 191.9493327 Da | PubChem[4] |
| Description | Off-white solid | ChemicalBook[5] |
Experimental Protocol: Synthesis and Purification
A reliable synthesis is the first step in any characterization project. The Vilsmeier-Haack reaction or related chlorination reactions using phosphoryl chloride (POCl₃) on a dihydroxy pyrimidine precursor are standard, field-proven methods for producing such chlorinated heterocycles.[6][7]
Objective: To synthesize and purify this compound from a suitable precursor.
Methodology:
-
Reaction Setup: To a stirred mixture of 4,6-dihydroxypyrimidine-5-carboxylic acid (1.0 eq) and N,N-dimethylaniline (1.2 eq) as a catalyst, slowly add phosphoryl chloride (POCl₃) (5.0 eq) at 0°C under an inert nitrogen atmosphere.
-
Chlorination: After the addition is complete, slowly warm the mixture to room temperature and then heat at reflux (approx. 110°C) for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: Heating is required to overcome the activation energy for the substitution of hydroxyl groups with chlorine. POCl₃ serves as both the chlorinating agent and the solvent.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure. Very carefully, pour the resulting residue onto crushed ice with vigorous stirring. Trustworthiness: This exothermic quenching step must be performed slowly and with caution in a well-ventilated fume hood to manage the reaction of residual POCl₃ with water.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Self-Validation): Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a pure, crystalline product. The purity should be confirmed by measuring the melting point and running an HPLC analysis.
The Integrated Analytical Workflow
The structure elucidation process is a logical sequence of experiments, where each step builds upon the last to create a complete and unambiguous picture of the molecule. This workflow ensures that high-cost, time-intensive analyses are only performed after foundational data has been secured.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Proof Point
Mass spectrometry (MS) is the initial and most critical step.[8] It provides the molecular weight, which must match the theoretical value, and offers definitive evidence of the elemental composition through isotopic patterns.
Experimental Protocol: A dilute solution of the sample in methanol is analyzed by electrospray ionization (ESI) in negative ion mode or by electron ionization (EI).
Expected Results & Interpretation:
-
Molecular Ion: The primary result is the determination of the monoisotopic mass. For C₅H₂Cl₂N₂O₂, the expected mass is 191.9493 Da.[4]
-
The Dichloro Isotopic Signature (Trustworthiness Pillar): Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M+ peak: Contains two ³⁵Cl atoms. (Relative abundance: ~100%)
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom. (Relative abundance: ~65%)
-
M+4 peak: Contains two ³⁷Cl atoms. (Relative abundance: ~10%) The observation of this ~9:6:1 ratio for the [M]⁻, [M+2]⁻, and [M+4]⁻ ion cluster is unambiguous proof that the molecule contains two chlorine atoms. The mass spectrum of the related 4,6-dichloropyrimidine shows this characteristic pattern.[9]
-
| Ion Peak | Expected Mass (Da) | Relative Abundance | Implication |
| [M]⁻ | 191.9493 | ~100% (Normalized) | Contains (³⁵Cl)₂ |
| [M+2]⁻ | 193.9464 | ~65% | Contains (³⁵Cl)(³⁷Cl) |
| [M+4]⁻ | 195.9434 | ~10% | Contains (³⁷Cl)₂ |
Infrared Spectroscopy: Identifying Functional Groups
With the molecular formula confirmed, Infrared (IR) spectroscopy is used to rapidly identify the key functional groups present.[10] This technique is foundational for confirming the presence of the carboxylic acid moiety.
Experimental Protocol: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Expected Results & Interpretation:
The IR spectrum is dominated by the features of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.[11]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Interpretation |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Very broad, strong | Confirms the hydroxyl group of the carboxylic acid, broadened by H-bonding.[11] |
| ~1725 - 1700 | C=O stretch (Carboxylic Acid) | Sharp, very strong | Confirms the carbonyl group, characteristic of a dimerized acid.[11] |
| ~1600 - 1450 | C=C / C=N stretches | Medium to strong | Aromatic ring stretches of the pyrimidine core. |
| ~1300 - 1200 | C-O stretch | Medium | Coupled with O-H bend, further supports the carboxylic acid group. |
| ~850 - 750 | C-Cl stretch | Strong | Confirms the presence of carbon-chlorine bonds. |
NMR Spectroscopy: Mapping the Atomic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[12] We use both ¹H and ¹³C NMR to build a complete picture.
Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectrum: Proton Inventory
-
Expertise & Experience: The molecular formula C₅H₂Cl₂N₂O₂ contains only two hydrogen atoms. One is part of the pyrimidine ring, and the other belongs to the carboxylic acid.
-
Expected Signals:
-
~13.0 - 14.0 ppm (1H, broad singlet): This signal corresponds to the carboxylic acid proton. It is typically very broad and its chemical shift is highly dependent on concentration and solvent. It will readily exchange with D₂O.
-
~8.8 - 9.2 ppm (1H, sharp singlet): This signal is for the single proton on the pyrimidine ring (at the C2 position). Its downfield shift is a direct result of the powerful electron-withdrawing effects of the two adjacent ring nitrogen atoms and the nearby chloro and carboxyl substituents. For comparison, the protons on the parent 4,6-dichloropyrimidine appear at 8.82 ppm and 7.46 ppm, though our structure has only one such proton.[13]
-
¹³C NMR Spectrum: The Carbon Skeleton
-
Expertise & Experience: The structure has five carbon atoms, and due to the molecule's lack of symmetry, we expect to see five distinct signals in the ¹³C NMR spectrum. The chemical shifts provide a detailed map of the electronic environment of each carbon.[14]
-
Expected Signals (Predicted):
| Predicted Shift (ppm) | Carbon Assignment | Rationale |
| ~165 | C =O | The carbonyl carbon of the carboxylic acid is typically the most downfield signal. |
| ~162 | C 4-Cl / C 6-Cl | Carbons directly bonded to both electronegative chlorine and nitrogen atoms are significantly deshielded. |
| ~158 | C 2-H | The carbon bonded to the single proton is also deshielded by the adjacent nitrogen atoms. |
| ~130 | C 5-COOH | The quaternary carbon to which the carboxylic acid is attached. Its shift is influenced by the adjacent chloro- and carboxyl groups. |
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides an overwhelming body of evidence, single-crystal X-ray crystallography offers the final, unambiguous proof of structure.[15] This technique determines the precise three-dimensional arrangement of atoms in space, confirming connectivity, bond lengths, and bond angles.
Experimental Protocol: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with X-rays.
Expected Outcome:
The resulting electron density map would definitively confirm:
-
The planar structure of the pyrimidine ring.
-
The precise positions of the two chlorine atoms at C4 and C6.
-
The location of the carboxylic acid group at C5.
-
Intermolecular interactions in the crystal lattice, such as the hydrogen-bonding dimers formed between carboxylic acid groups.
While a specific structure for this exact compound may not be publicly deposited, the technique is routinely and successfully applied to pyrimidine derivatives, making it the gold standard for structural validation.[16][17]
Conclusion: Synthesizing the Evidence
The structural elucidation of this compound is a systematic process where each analytical technique provides a unique and complementary piece of the puzzle. The convergence of data from all methods provides an unshakeable confirmation of the molecular structure, ensuring the reliability of this crucial synthetic intermediate.
Caption: Convergence of analytical data to confirm structure.
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4,6-Dichloro-5-pyrimidinecarboxylic acid reaction mechanism
An In-Depth Technical Guide to the Reaction Mechanisms of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Introduction
This compound is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a multitude of biologically active molecules.[1][2] Its utility in the pharmaceutical and agrochemical industries stems from a rich reactivity profile, dictated by its unique structure.[2][3] The molecule features a pyrimidine ring, an inherently electron-deficient system, which is further activated by two chlorine atoms at the C4 and C6 positions and a carboxylic acid group at the C5 position. This specific arrangement makes the chlorine atoms highly susceptible to displacement via nucleophilic aromatic substitution, providing a robust platform for introducing diverse functionalities.[1][2]
This guide offers a comprehensive exploration of the core reaction mechanisms of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying chemical principles that govern its reactivity. We will delve into the electronic properties of the molecule, the step-by-step mechanism of its primary transformations, and provide field-proven experimental protocols.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.
| Property | Value | Reference |
| CAS Number | 87600-98-4 | [4][5] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [4][5] |
| Molecular Weight | 192.98 g/mol | [5] |
| Appearance | Colorless crystals / Solid | [4] |
| Solubility | Slightly soluble in water; soluble in most organic solvents. | [4] |
| Melting Point | 66-71 °C |
Core Principles of Reactivity
The chemical behavior of this compound is a direct consequence of its electronic structure. The strategic placement of heteroatoms and electron-withdrawing groups creates a highly activated system for specific chemical transformations.
Electronic Structure of the Pyrimidine Ring
The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1] These nitrogen atoms exert a strong inductive effect, withdrawing electron density from the carbon atoms of the ring. This inherent electron deficiency is the primary reason pyrimidines are susceptible to nucleophilic attack, a characteristic that distinguishes them from electron-rich aromatic systems like benzene.
Activating Effects of Chloro and Carboxyl Substituents
The electrophilic character of the pyrimidine core in this molecule is significantly amplified by its substituents:
-
Two Chlorine Atoms (C4, C6): The chlorine atoms further withdraw electron density from the ring via induction, making the C4 and C6 positions exceptionally electrophilic and thus, prime targets for nucleophiles.[1] They also serve as excellent leaving groups in substitution reactions.
-
Carboxylic Acid Group (C5): The carboxylic acid group is also strongly electron-withdrawing, further decreasing the electron density of the entire ring system and enhancing its reactivity toward nucleophiles.
This combination of an electron-deficient ring and powerful electron-withdrawing substituents makes Nucleophilic Aromatic Substitution (SNAr) the predominant and most synthetically useful reaction mechanism for this compound.[1][6]
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The displacement of the chloro groups on this compound proceeds via a well-established two-step addition-elimination pathway.[1] This mechanism is a cornerstone of heterocyclic chemistry and is critical for the functionalization of this scaffold.
The Addition-Elimination Pathway
The SNAr reaction involves two key stages: the initial attack by the nucleophile and the subsequent restoration of aromaticity.
Caption: A typical experimental workflow for mono-amination.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 mmol, 1 equiv.) in a suitable solvent such as ethanol (5-10 mL), add the desired amine (1.0 mmol, 1 equiv.).
-
Base Addition: Add a base, for example, triethylamine (1.1 mmol, 1.1 equiv.), to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the amine) for 1-3 hours. [7]4. Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture. If a solid product precipitates, it can be isolated by filtration and washed with cold solvent. [1][7]Alternatively, the reaction mixture can be concentrated under reduced pressure and the residue partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure mono-substituted product.
The following table summarizes typical conditions for SNAr reactions on related dichloropyrimidine systems.
| Nucleophile | Base | Solvent | Temperature | Outcome | Reference |
| Indoline | NaOH | Ethanol | Room Temp | Mono-amination & Mono-alkoxylation | [1][7] |
| Various Amines | Triethylamine | Ethanol | Reflux | Mono-amination | [7] |
| Adamantane Amine | K₂CO₃ | DMF | 140 °C | Mono-amination | [1] |
Transformations of the C5-Carboxylic Acid Group
While the SNAr reaction at the C4/C6 positions is the most prominent, the carboxylic acid at C5 provides a secondary site for functionalization. This group can undergo typical transformations, adding another layer of diversity to synthetic schemes. [2]
-
Amidation: The carboxylic acid can be converted to an amide. A common method involves first activating the acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. [8]* Esterification: Standard esterification procedures, such as Fischer esterification (reaction with an alcohol under acidic catalysis), can be employed to convert the carboxylic acid into an ester.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although care must be taken to ensure compatibility with the other functional groups on the ring.
Conclusion
This compound is a highly activated and versatile building block in modern organic synthesis. Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of two chloro substituents and a carboxylic acid group. The primary reaction pathway is the Nucleophilic Aromatic Substitution (SNAr) mechanism, an efficient addition-elimination process that allows for the controlled displacement of the chlorine atoms by a wide range of nucleophiles, particularly amines. A thorough understanding of this mechanism, coupled with the ability to manipulate the reactivity of the C5-carboxylic acid, empowers chemists to design and execute efficient syntheses of complex, high-value molecules for applications in drug discovery and beyond.
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry. [Link]
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Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
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STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. ResearchGate. [Link]
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biological activity of 4,6-Dichloro-5-pyrimidinecarboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of 4,6-Dichloro-5-pyrimidinecarboxylic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Pyrimidine Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with pyrimidines being one of the most significant classes due to their presence in essential biological molecules like nucleic acids (cytosine, thymine, and uracil) and vitamins.[1] The synthetic versatility of the pyrimidine ring has allowed for the creation of a vast number of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
This guide focuses on a specific, highly reactive, and promising scaffold: This compound . Its structure is characterized by two key features: a pyrimidine ring activated by two chlorine atoms at the C4 and C6 positions, and a carboxylic acid group at the C5 position.[5][6] The electron-withdrawing nature of the chlorine atoms makes the 4 and 6 positions highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward path to diverse derivatives.[7][8] The carboxylic acid moiety, meanwhile, offers a critical interaction point for biological targets, particularly enzymes.[9]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of derivatives originating from this core scaffold, providing both foundational knowledge and actionable experimental insights.
Synthesis of the Core Scaffold and Key Intermediates
The generation of derivatives begins with the reliable synthesis of the core structure or its immediate precursors. The most prevalent precursor is 4,6-dichloro-5-pyrimidinecarbaldehyde, typically synthesized via the Vilsmeier-Haack reaction from 4,6-dihydroxypyrimidine.[7][10][11] This aldehyde can then be oxidized to the target carboxylic acid.
Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde
The Vilsmeier-Haack reaction provides an efficient method for both the formylation and chlorination of the pyrimidine ring in a single pot.[7][11]
Experimental Protocol: Vilsmeier-Haack Synthesis (Small-Scale, High-Yield)
This protocol outlines a smaller-scale synthesis that has been reported to produce a high yield.[11]
-
Reagent Preparation: In a flask equipped with a stirrer and under an inert atmosphere, cool a mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10 mL) to 0 °C.
-
Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 1 hour to allow for the formation of the Vilsmeier reagent.
-
Addition of Starting Material: Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) to the mixture.
-
Initial Reaction: Allow the mixture to warm to ambient temperature and stir for 30 minutes.
-
Reflux: Heat the heterogeneous mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Remove volatile components under reduced pressure.
-
Carefully pour the residue into ice water.
-
Extract the aqueous phase six times with diethyl ether.
-
Combine the organic phases.
-
-
Purification:
-
Wash the combined organic phase with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield the product as a yellow solid (Expected yield: ~95%).[11]
-
Synthetic Workflow Diagram
Caption: Synthesis of the core scaffold.
Oxidation to this compound
The aldehyde intermediate can be readily oxidized to the corresponding carboxylic acid using standard oxidation reagents, such as Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate (KMnO₄). The choice of oxidant depends on the scale and the presence of other sensitive functional groups.
Major Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily centered around anticancer, antimicrobial, and enzyme inhibitory effects. The dual chlorine atoms serve as versatile handles for introducing various nucleophiles, allowing for fine-tuning of the molecule's properties.
Anticancer Activity
The pyrimidine nucleus is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being mainstays of chemotherapy.[2] Derivatives from our core scaffold tap into this potential, often through mechanisms involving enzyme inhibition or apoptosis induction.[12]
Mechanism of Action: Enzyme Inhibition
Many pyrimidine-based anticancer agents function by inhibiting enzymes crucial for cancer cell proliferation.[13]
-
Dihydroorotate Dehydrogenase (DHO-dehase): This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthetic pathway, making it a prime target for tumor inhibitors.[9] Pyrimidinecarboxylic acid analogs can act as inhibitors of DHO-dehase, starving cancer cells of the necessary building blocks for DNA and RNA synthesis.[9]
-
Kinase Inhibition: Phosphoinositide 3-kinases (PI3Ks) are frequently dysregulated in cancer. 4,6-diaryl-substituted pyrimidines have shown significant inhibitory potential against these enzymes.[14] The dichlorinated precursor allows for the synthesis of such diaryl derivatives via cross-coupling reactions.
Structure-Activity Relationship (SAR) Insights
-
The carboxylic acid group at the C5 position is often crucial for significant enzyme inhibition, likely forming key hydrogen bonds or ionic interactions within the enzyme's active site.[9]
-
Replacing the carboxylic acid with similar groups like sulfonamides or tetrazoles generally leads to a decrease in activity, highlighting the preference for the carboxylate moiety.[9]
-
Substitutions at the C4 and C6 positions dramatically influence potency and selectivity. Introducing aryl groups can lead to potent kinase inhibitors.[14]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b | Thiazolo[4,5-d]pyrimidine | NCI-60 Panel | GI₅₀ < 10 µM | [15][16] |
| 5j | Hydrazinyl Thiazole | HePG-2 (Liver) | 6.73 | [17] |
| 5j | Hydrazinyl Thiazole | MCF-7 (Breast) | 10.87 | [17] |
| 10b | Pyrimidopyrimidine | HCT-116 (Colorectal) | ~Doxorubicin | [18] |
| 10c | Pyrimidopyrimidine | HEPG-2 (Hepatocellular) | ~Doxorubicin | [18] |
Note: The table includes derivatives of related pyrimidine scaffolds to illustrate the potential of the class. IC₅₀/GI₅₀ values represent the concentration required to inhibit cell growth by 50%.
Illustrative Pathway: PI3K Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
Pyrimidine derivatives are a rich source of antimicrobial agents.[13][19][20] Their mechanism often involves the inhibition of essential microbial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A common target for pyrimidine-based antibacterials is DHFR, an enzyme vital for the synthesis of tetrahydrofolate, a cofactor required for producing nucleic acids and amino acids. Drugs like Trimethoprim are classic examples. Aminopyrimidine derivatives have shown promise as DHFR inhibitors.[21]
Structure-Activity Relationship (SAR) Insights
-
The introduction of amino or mercapto groups at the C2 or C4/C6 positions can confer significant antimicrobial properties. For instance, 2-mercapto 4,6-disubstituted pyrimidines have shown activity against Mycobacterium tuberculosis.[20]
-
Electron-withdrawing groups on substituents attached to the pyrimidine ring can enhance the zone of inhibition against fungal species.[13]
-
The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell walls.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound Class | Organism | Type | MIC (µg/mL) | Reference |
| Dihydropyrimidine | Candida albicans | Fungus | 0.25 | [22] |
| Pyrimido[4,5-d]pyrimidine | Staphylococcus aureus | G+ Bacteria | 12 (Zone of Inhibition, mm) | [23] |
| Pyrimido[4,5-d]pyrimidine | Escherichia coli | G- Bacteria | 14 (Zone of Inhibition, mm) | [23] |
| Pyrimidine Derivative | Pseudomonas aeruginosa | G- Bacteria | 16 (Zone of Inhibition, mm) | [21] |
Note: MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Workflow: Antimicrobial Susceptibility Testing
Caption: Broth microdilution workflow for MIC determination.
Advanced Insights: Structure-Activity Relationship (SAR) Summary
The biological activity of this compound derivatives is profoundly influenced by the substituents at the C4, C5, and C6 positions.
-
Positions C4 and C6 (The "Reactive Hub"): The chlorine atoms are excellent leaving groups, making these positions ideal for introducing diversity via SNAr reactions.[7][8]
-
Amines: Lead to aminopyrimidines, often associated with anticancer and antimicrobial (DHFR inhibition) activities.
-
Alkoxides: Result in ether linkages, which can modulate solubility and lipophilicity.
-
Aryl Groups (via Cross-Coupling): Produce diaryl pyrimidines, a class known for potent kinase inhibition.[14]
-
-
Position C5 (The "Binding Anchor"):
-
The carboxylic acid is paramount for activity against enzymes like DHO-dehase, where it acts as a key binding element.[9] Its ability to be deprotonated at physiological pH allows for strong ionic interactions with positively charged residues (e.g., Lys, Arg) in an enzyme's active site.
-
Derivatization of the carboxylic acid into amides or esters can serve as a prodrug strategy or alter the molecule's binding mode and cell permeability.
-
SAR Visual Summary
Caption: Key structure-activity relationship points.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the diverse biological activities exhibited by its derivatives, makes it a compelling focus for medicinal chemistry programs.
Key Takeaways:
-
Versatile Precursor: The scaffold is readily synthesized and allows for extensive derivatization at the C4 and C6 positions.
-
Proven Pharmacophore: The pyrimidine core is central to numerous approved drugs, and derivatives of this specific scaffold show strong potential in oncology and infectious diseases.[2]
-
Defined SAR: The roles of the chloro- and carboxylic acid-substituents are relatively well-understood, providing a rational basis for future drug design.
Future research should focus on:
-
Exploring Novel Substitutions: Utilizing modern cross-coupling methodologies to introduce novel and complex aryl, heteroaryl, and alkyl groups at the C4/C6 positions to probe new chemical space.
-
Multi-Target Drug Design: Engineering derivatives that can simultaneously inhibit multiple targets (e.g., a kinase and a metabolic enzyme) to combat drug resistance in cancer.
-
In Vivo Evaluation: Moving the most promising in vitro candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
This guide provides a solid foundation for researchers to build upon, leveraging the unique chemistry and biological potential of this compound derivatives to address unmet medical needs.
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4,6-Dichloro-5-pyrimidinecarboxylic acid as a pharmaceutical intermediate
An In-Depth Technical Guide to 4,6-Dichloro-5-pyrimidinecarboxylic Acid: A Core Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of a Dichlorinated Pyrimidine Core
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold stands as a privileged structure. Its nitrogen atoms offer crucial hydrogen bonding points, and its aromatic nature allows for diverse functionalization. Within this class, This compound (CAS No: 87600-98-4) has emerged as a highly strategic intermediate. Its utility stems not from its own biological activity, but from a trifecta of reactive sites: two electrophilic carbon centers primed for nucleophilic attack and a carboxylic acid group that serves as a versatile synthetic handle. This guide provides an in-depth exploration of this molecule, moving from its fundamental properties to its synthesis, core reactivity, and application in the synthesis of complex pharmaceutical agents. The focus is not merely on protocols, but on the chemical logic that underpins its strategic use in drug development.
Core Physicochemical & Safety Profile
A thorough understanding of a starting material's properties is the bedrock of successful process development and scale-up. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 87600-98-4 | [1] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 192.99 g/mol | [1] |
| IUPAC Name | 4,6-dichloropyrimidine-5-carboxylic acid | [1] |
| Appearance | Off-white to colorless solid/crystal | [2] |
| Solubility | Slightly soluble in water; soluble in most organic solvents. | [2][3] |
| Density | ~1.718 g/cm³ (predicted) | [1][2] |
| Boiling Point | 353.8±37.0 °C (predicted) | [3] |
| pKa | -0.03±0.25 (predicted) | [3] |
Safety & Handling Synopsis
As an irritating chemical, proper handling is imperative.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures:
-
Storage: Store in an inert atmosphere, preferably in a freezer under -20°C to ensure long-term stability.[3]
-
Operational Environment: All manipulations should be conducted in a well-ventilated fume hood.[4]
Synthesis Pathway: From Dihydroxypyrimidine to the Target Intermediate
The synthesis of this compound is not a single-step process. A common and logical route involves a two-stage approach: first, the formation of the aldehyde precursor via a Vilsmeier-Haack reaction, followed by its oxidation to the desired carboxylic acid.
Plausible Synthetic Workflow
The diagram below outlines the logical flow from the readily available 4,6-dihydroxypyrimidine to the final product. This pathway leverages well-established and robust chemical transformations.
Caption: Plausible two-stage synthesis of the target acid.
Detailed Experimental Protocol: Synthesis
This protocol combines the synthesis of the intermediate aldehyde[3][5] and its subsequent oxidation.[6][7]
Part A: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde [3][5]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10 mL) to 0°C with an ice bath. Stir for 1 hour to form the Vilsmeier reagent.
-
Addition of Starting Material: To the chilled Vilsmeier reagent, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the heterogeneous mixture to reflux (approx. 105-110°C) for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess volatiles under reduced pressure. Carefully pour the viscous residue into 200g of crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous solution with diethyl ether or ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde as a yellow solid.
Part B: Oxidation to this compound [6][7]
-
Dissolution: Dissolve the crude 4,6-dichloro-5-pyrimidinecarbaldehyde from Part A in formic acid (20 mL) in a flask and cool to 4°C.
-
Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) to the stirred solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 4-10°C. Monitor the disappearance of the aldehyde starting material by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated sodium sulfite solution until a test with potassium iodide-starch paper is negative.
-
Isolation: The product may precipitate from the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
The Chemistry of a Versatile Intermediate: Key Reactions
The synthetic power of this compound lies in the distinct reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), while the carboxylic acid provides a platform for a host of classical transformations.
Nucleophilic Aromatic Substitution (SₙAr): The Cornerstone Reaction
The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms. This makes the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[2][8]
-
Causality: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is the driving force for the reaction. The electron-deficient nature of the pyrimidine ring, particularly the nitrogen atoms para and ortho to the reaction centers, is crucial for stabilizing the negative charge.[9][10]
-
Versatility: A wide array of nucleophiles can be employed, including amines (primary and secondary), alcohols (alkoxides), and thiols (thiolates), allowing for the introduction of diverse side chains.[8][9]
-
Regioselectivity: In this symmetrical molecule, the first substitution can occur at either the C4 or C6 position. The introduction of the first nucleophile will modulate the reactivity of the second chlorine atom, potentially allowing for sequential and distinct substitutions if the reaction conditions are carefully controlled.
Carboxylic Acid Transformations
The carboxylic acid at the C5 position acts as a classical synthetic handle for chain extension, conjugation, or modification of physicochemical properties.
-
Esterification: Conversion to an ester (e.g., methyl or ethyl ester) is often performed to protect the acid group during subsequent reactions or to improve solubility. This can be achieved via Fischer esterification (acid catalyst and alcohol) or Steglich esterification (DCC/DMAP coupling).[11][12][13][14]
-
Amidation: Coupling with amines to form amides is a fundamental transformation in medicinal chemistry, creating stable linkages to other molecular fragments. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for functionalization.[15]
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Dichloropyrimidines: The Versatile Scaffold Revolutionizing Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dichloropyrimidine core is a cornerstone of modern medicinal chemistry, serving as a highly versatile and reactive intermediate for the synthesis of a vast array of biologically active compounds. Its prevalence in numerous FDA-approved drugs, particularly in oncology, underscores its significance as a "privileged scaffold." This technical guide provides an in-depth exploration of the medicinal chemistry applications of dichloropyrimidines, grounded in the principles of synthetic strategy, molecular design, and biological function. We will dissect the causality behind its utility, from its unique reactivity profile to its role as a key pharmacophore in targeting critical disease pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the dichloropyrimidine scaffold in their own discovery programs.
The Dichloropyrimidine Core: A Chemist's Gateway to Bioactive Molecules
The power of the dichloropyrimidine scaffold lies in its inherent chemical properties. As a six-membered aromatic heterocycle with two nitrogen atoms and two reactive chlorine substituents, it offers a predictable yet highly tunable platform for molecular elaboration. The two chlorine atoms are not merely passive structural elements; they are reactive handles that can be sequentially and selectively displaced, allowing for the controlled, stepwise construction of complex molecules.
The most commonly utilized isomers in drug discovery are 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. Their value stems from the electron-deficient nature of the pyrimidine ring, which makes the chlorine-bearing carbons highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[1] This reactivity, combined with the scaffold's ability to mimic endogenous structures, makes it an indispensable tool for the medicinal chemist.[2]
Synthesis of the Core Scaffold
The foundation of any dichloropyrimidine-based drug discovery program is the reliable synthesis of the core intermediate itself. The most common and industrially scalable method involves the chlorination of readily available pyrimidine precursors like uracil (for 2,4-dichloropyrimidine) or 4,6-dihydroxypyrimidine.[3][4] The reagent of choice is typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.[5]
Exemplary Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil [5]
-
Reaction Setup: In a reaction vessel equipped for reflux and stirring, combine uracil, phosphorus trichloride (PCl₃), and an amine such as xylene amine.
-
Chlorination: Heat the mixture to approximately 130°C and maintain reflux for about 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling slightly, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
-
Isolation & Purification: Filter the resulting solid. The crude product can then be washed with ice water and purified by recrystallization from a suitable solvent like petroleum ether to yield pure 2,4-dichloropyrimidine.
This robust procedure provides the foundational building block for countless pharmaceutical agents.[3]
The Logic of Reactivity: Regioselective Functionalization
The strategic advantage of dichloropyrimidines is the differential reactivity of the chlorine atoms, which enables chemists to introduce different substituents at specific positions in a controlled sequence. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1][6] This selectivity is a consequence of the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient than the C2 position.[1]
However, this is not an immutable rule. The regioselectivity of SNAr reactions can be highly sensitive to the electronic and steric nature of other substituents on the ring. For instance, a strong electron-donating group at the C6 position can reverse the typical selectivity, making the C2 position more reactive. This nuanced reactivity is a critical consideration in synthetic design.
Beyond SNAr, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) have become indispensable for functionalizing the dichloropyrimidine core, allowing for the formation of C-C and C-N bonds with exquisite control.[1][2] These reactions dramatically expand the chemical space accessible from a single dichloropyrimidine intermediate.
Figure 2: Dichloropyrimidine-derived inhibitors mimic ATP to block the kinase active site.
Landmark Drugs Synthesized from Dichloropyrimidine Intermediates
The versatility of the dichloropyrimidine scaffold is evidenced by its role in the synthesis of several blockbuster anti-cancer drugs.
| Drug Name (Brand) | Target(s) | Indication(s) | Role of Dichloropyrimidine |
| Pazopanib (Votrient) | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | Key intermediate in the synthesis of the core structure. [7][8] |
| Osimertinib (Tagrisso / AZD9291) | EGFR (including T790M mutation) | Non-Small Cell Lung Cancer | A crucial building block in its multi-step synthesis. [7][9] |
| Dasatinib (Sprycel) | BCR-Abl, SFKs | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | While Dasatinib itself is a thiazole, many related SFK inhibitors utilize a pyrimidine core. [10] |
These examples highlight how 2,4-dichloropyrimidine serves as a foundational starting material for constructing complex Active Pharmaceutical Ingredients (APIs). [7][9]The purity and consistent quality of this intermediate are paramount to ensuring the efficacy and safety of the final drug product. [11]
Covalent Kinase Inhibition: An Emerging Frontier
A more recent and sophisticated application involves using the dichloropyrimidine moiety not just as a scaffold, but as a "warhead" for covalent inhibition. In this approach, one of the chlorine atoms is displaced by a nucleophilic cysteine residue within the kinase active site, forming an irreversible covalent bond. This mechanism can lead to prolonged target engagement, increased potency, and can overcome certain forms of drug resistance. A notable example is the development of covalent inhibitors for Mitogen- and stress-activated protein kinase 1 (MSK1), where a 2,5-dichloropyrimidine reacts with a non-catalytic cysteine. [12]
Applications in Infectious Diseases
While oncology remains the dominant field, the dichloropyrimidine scaffold is also a valuable starting point for developing agents against infectious diseases. [13][14]
Antiviral Agents
The development of direct-acting antivirals from simple dichloropyrimidine derivatives has shown limited broad-spectrum success. [15]However, a more promising strategy involves targeting host cell kinases that viruses hijack for their replication. [15]By inhibiting these host factors, pyrimidine-based compounds can exert broad-spectrum antiviral activity and may present a higher barrier to the development of viral drug resistance. [15]The pyrimidine scaffold is a key component in many approved and investigational antiviral drugs, demonstrating its continued relevance in this therapeutic area. [16]
Antimalarial and Antimicrobial Agents
The pyrimidine ring is a fundamental component of nucleic acids, making its biosynthesis pathway an attractive target for antimicrobial drug development. [17]
-
Antimalarials: Novel synthetic routes utilizing 2,4-dichloropyrimidines have been developed to produce P218, a potent antimalarial drug candidate that inhibits the dihydrofolate reductase (DHFR) enzyme in the malaria parasite. [18]* Antimicrobials: Dichloropyrimidine derivatives featuring aryl and alkylthio substituents have demonstrated significant in vitro activity against pathogenic bacteria, including virulent strains of Mycobacterium tuberculosis. [19]
Experimental Workflow: From Synthesis to Screening
The discovery of a novel dichloropyrimidine-based drug candidate follows a structured, multi-disciplinary workflow. This process begins with the strategic synthesis of a chemical library and progresses through rigorous biological evaluation.
Protocol: General Method for Regioselective SNAr Amination of 6-Aryl-2,4-Dichloropyrimidine
[1] This protocol describes a palladium-catalyzed amination that favors substitution at the C4 position, a common step in the synthesis of kinase inhibitors.
-
Reagents & Setup: To a solution of the 6-aryl-2,4-dichloropyrimidine substrate in an anhydrous solvent like Tetrahydrofuran (THF), add the desired secondary amine (e.g., morpholine).
-
Catalyst & Base: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like dppb) and a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS).
-
Reaction Conditions: Carry out the reaction at a controlled low temperature (e.g., -20°C to 0°C) for 1-2 hours. The low temperature helps to maximize regioselectivity.
-
Monitoring: Monitor the reaction's completion using TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified using column chromatography to isolate the C4-aminated product.
This selective first substitution provides a key intermediate, where the remaining chlorine at the C2 position can be displaced in a subsequent reaction to complete the synthesis of the target molecule.
Figure 3: A typical drug discovery workflow for dichloropyrimidine-based inhibitors.
Conclusion and Future Perspectives
The dichloropyrimidine scaffold is far from a mature area of research with only incremental advances left to be made. Its story is one of continuous innovation. New catalytic methods are constantly being developed to achieve even greater control over regioselectivity, including reactions that can invert the conventional site selectivity to favor the C2 position. [2]Furthermore, the principles of bioisosteric replacement are being applied to design novel heterocyclic cores that retain the favorable properties of the pyrimidine ring while offering new intellectual property and improved pharmacokinetic profiles. [20][21] For the medicinal chemist, the dichloropyrimidine is not just an intermediate; it is a strategic tool. Its predictable reactivity, coupled with its proven track record as a pharmacophore, ensures that it will remain a central element in the design and synthesis of new medicines for years to come. From targeted cancer therapies to novel anti-infectives, the journey of this versatile scaffold is a testament to the power of fundamental organic chemistry in solving complex biological problems.
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solubility of 4,6-Dichloro-5-pyrimidinecarboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-5-pyrimidinecarboxylic Acid in Organic Solvents
Abstract: this compound (CAS: 87600-98-4) is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] Its solubility characteristics in organic solvents are a critical determinant of reaction kinetics, yield, purification efficiency, and formulation success. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Eschewing a simple data sheet, this document delivers a first-principles approach, combining theoretical analysis of the molecular structure with robust, step-by-step experimental protocols and data modeling techniques.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the foundation for predicting its behavior in different solvent systems. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 87600-98-4 | [2][3] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 192.99 g/mol | [2] |
| Appearance | Off-white to colorless crystalline solid | [1] |
| Predicted pKa | -0.03 ± 0.25 | [4] |
| Water Solubility | Slightly soluble | [1][2][4] |
| Predicted Boiling Point | 353.8 ± 37.0 °C | [4] |
| Predicted Density | 1.718 ± 0.06 g/cm³ | [1] |
The molecule's structure is dominated by a pyrimidine ring, a carboxylic acid functional group, and two chlorine atoms. This combination of features—a hydrogen-bond-donating-and-accepting carboxylic acid, an electron-rich aromatic system, and hydrophobic halogen substituents—results in a complex solubility profile that is highly dependent on the chosen solvent. The exceptionally low predicted pKa indicates that it is a strong organic acid, a fact driven by the potent electron-withdrawing effects of the two chlorine atoms and the pyrimidine ring, which stabilize the carboxylate conjugate base.[4]
Theoretical Principles of Solubility
The dissolution of a crystalline solid like this compound is a two-step thermodynamic process. First, energy must be supplied to overcome the crystal lattice energy, breaking the intermolecular forces holding the solid together. Second, energy is released when the individual molecules are solvated, forming new interactions with the solvent molecules.
The overall enthalpy of solution (ΔH_solution) determines whether the process is endothermic or exothermic. For most organic solids, the process is endothermic, meaning solubility increases with temperature.[5] The guiding principle for predicting solubility is "like dissolves like," which can be broken down by solvent class:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the carboxylic acid group of the target molecule, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have strong dipoles and can accept hydrogen bonds but cannot donate them. They will effectively solvate the polar regions of the molecule. Solvents like DMSO and DMF are particularly powerful due to their high polarity and are often excellent choices for dissolving complex organic acids. Studies on other pyrimidine derivatives have shown the order of solubility to be DMF > methanol.[6][7]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot form hydrogen bonds. They will primarily interact with the dichlorinated pyrimidine ring through weaker van der Waals forces. Solubility in these solvents is expected to be low.
Experimental Determination of Solubility: A Protocol
Accurate, quantitative solubility data is best obtained experimentally. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[5][6][7]
Isothermal Shake-Flask Gravimetric Method
This protocol provides a step-by-step workflow for determining the solubility of this compound at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (±0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed glass vials or aluminum pans for drying
-
Vacuum oven or thermogravimetric analyzer (TGA)
Protocol Steps:
-
Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the slurry to equilibrate for at least 24-48 hours. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a glass syringe. To avoid temperature changes that could cause precipitation, pre-warm the syringe to the equilibration temperature if possible. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) drying vial.
-
Mass Determination: Accurately weigh the vial containing the saturated solution to determine the total mass of the aliquot.
-
Solvent Evaporation: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound. Dry the sample to a constant mass. Alternatively, a thermogravimetric analyzer (TGA) can be used to automate the drying and weighing process for higher throughput.[8]
-
Final Weighing: After the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved solid residue.
Calculation
The solubility (S) can be calculated in mg/mL using the following formula:
S (mg/mL) = (Mass of Dry Residue [mg]) / (Volume of Aliquot [mL])
If the initial aliquot was measured by mass, its volume can be determined by dividing the mass of the aliquot by the density of the pure solvent at the experimental temperature.
Data Analysis and Modeling with the Apelblat Equation
For pharmaceutical development, understanding how solubility changes with temperature is crucial for processes like crystallization. The modified Apelblat equation is a widely used semi-empirical model that correlates experimental mole fraction solubility (x) with absolute temperature (T).[5][9][10]
The equation is expressed as:
ln(x) = A + (B / T) + C * ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical parameters obtained by fitting the model to experimental data collected at various temperatures.
By determining the solubility at a minimum of three different temperatures, researchers can use regression analysis to solve for A, B, and C, creating a predictive model for solubility at other temperatures within the studied range.
Safety and Handling Precautions
This compound is an irritant and should be handled with appropriate care.
-
Hazard Identification: The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a freezer (-20 °C is recommended) under an inert atmosphere to maintain stability.[4]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[11]
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[11]
-
Conclusion
References
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
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World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
ResearchGate. (n.d.). Parameters and deviations of Apelblat equation for the solubility of α-LM in 15 solvents. [Link]
-
ResearchGate. (n.d.). Experimental solubility vs calculated solubility by Apelblat model of sulfadiazine in (methanol + water) mixtures. [Link]
-
ChemBK. (2024). This compound. [Link]
-
ResearchGate. (n.d.). Parameters of the modified Apelblat model (AM) equation, van't Hoff.... [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
-
MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]
-
Mustaqbal University. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
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chemical stability and degradation of 4,6-Dichloro-5-pyrimidinecarboxylic acid
An In-depth Technical Guide to the Chemical Stability and Degradation of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Authored by: A Senior Application Scientist
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical stability of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of robust drug product development. This guide provides an in-depth analysis of the chemical stability and potential degradation pathways of this compound, a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] By elucidating its intrinsic stability profile, we aim to empower scientists to develop stable formulations, establish appropriate storage conditions, and design accurate analytical methods. This document is structured to provide not just data, but a causal understanding of the molecule's behavior under stress, reflecting a synthesis of established chemical principles and field-proven methodologies in pharmaceutical sciences.
Molecular Profile and Inherent Reactivity
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with two chlorine atoms and a carboxylic acid group.[1] Its molecular structure dictates its reactivity and, consequently, its stability profile.
| Property | Value | Source |
| IUPAC Name | 4,6-dichloropyrimidine-5-carboxylic acid | [3] |
| CAS Number | 87600-98-4 | [3] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 192.98 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | -20°C, sealed, away from moisture | [2] |
The key features influencing its stability are:
-
Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which, compounded by the inductive effect of the two chlorine atoms, makes the ring highly susceptible to nucleophilic attack.
-
Reactive Chloro Substituents: The chlorine atoms at positions 4 and 6 are good leaving groups, making them prone to nucleophilic aromatic substitution (SNAr) reactions.[4][5]
-
Carboxylic Acid Group: This functional group can undergo typical reactions such as decarboxylation, especially under thermal stress, and can influence the molecule's solubility and reactivity at different pH values.[6]
Predicted Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be predicted under forced stress conditions.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for many pharmaceuticals and is highly dependent on pH.[7][8] For this compound, the chloro substituents are the most likely sites for hydrolytic attack.
-
Neutral and Basic Conditions (pH ≥ 7): Under these conditions, hydroxide ions (OH⁻) or water molecules can act as nucleophiles, attacking the electron-deficient carbon atoms at the 4 and 6 positions. This would lead to the sequential replacement of the chlorine atoms with hydroxyl groups, forming mono- and di-hydroxylated pyrimidine derivatives. The initial substitution product would be 4-chloro-6-hydroxy-5-pyrimidinecarboxylic acid, followed by 4,6-dihydroxy-5-pyrimidinecarboxylic acid.
-
Acidic Conditions (pH ≤ 3): While SNAr reactions on such rings can occur under acidic conditions, the rate may be slower compared to basic conditions due to the protonation of the ring nitrogens, which could further activate the ring towards nucleophilic attack but also decrease the concentration of the nucleophile (water). The degradation products are expected to be similar to those formed under neutral conditions.
Caption: Proposed hydrolytic degradation pathway.
Oxidative Degradation
The pyrimidine ring, while electron-deficient, can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents. Potential reactions could involve ring opening or modification of the substituents. The presence of the carboxylic acid group and the nitrogen atoms can influence the reaction course. Common degradation pathways for pyrimidine derivatives under oxidative stress have been documented.[9][10]
Photolytic Degradation
Many heterocyclic aromatic compounds absorb UV radiation and can undergo photolytic degradation. For halogenated aromatics, a common photolytic degradation pathway is dehalogenation, proceeding through a radical mechanism.[11] Exposure to light, particularly UV light, could potentially lead to the homolytic cleavage of the C-Cl bonds, followed by abstraction of a hydrogen atom from the solvent to yield mono-dechlorinated and di-dechlorinated products.
Caption: Proposed photolytic degradation pathway.
Thermal Degradation
At elevated temperatures, two primary degradation pathways are plausible:
-
Decarboxylation: Carboxylic acids attached to aromatic rings can undergo thermal decarboxylation.[6] For this compound, this would result in the formation of 4,6-dichloropyrimidine.
-
Hydrolysis (if moisture is present): As discussed in the hydrolytic degradation section, elevated temperatures will accelerate the hydrolysis of the chloro substituents.
The predominant pathway will depend on whether the stress is applied in a solid, dry state or in solution.
| Stress Condition | Predicted Major Degradation Products | Potential Mechanism |
| Acidic Hydrolysis | 4-Chloro-6-hydroxy-5-pyrimidinecarboxylic acid, 4,6-Dihydroxy-5-pyrimidinecarboxylic acid | Nucleophilic Aromatic Substitution (SNAr) |
| Basic Hydrolysis | 4-Chloro-6-hydroxy-5-pyrimidinecarboxylic acid, 4,6-Dihydroxy-5-pyrimidinecarboxylic acid | Nucleophilic Aromatic Substitution (SNAr) |
| Oxidative | Ring-opened products, N-oxides | Oxidation |
| Photolytic | 4-Chloro-5-pyrimidinecarboxylic acid, 5-Pyrimidinecarboxylic acid | Radical Dehalogenation |
| Thermal (Solid) | 4,6-Dichloropyrimidine | Decarboxylation |
| Thermal (Solution) | Hydrolysis products, Decarboxylation product | SNAr, Decarboxylation |
Experimental Design for Forced Degradation Studies
To systematically investigate the stability of this compound, a forced degradation study should be conducted. The following protocols are based on standard industry practices and regulatory guidelines.
General Workflow
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols
Objective: To generate a degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
Photostability chamber
Protocol:
-
Stock Solution Preparation:
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature due to expected rapid degradation.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (in solution): Mix 1 mL of stock solution with 1 mL of water. Incubate at 60°C, protected from light.
-
Photostability: Expose the stock solution in a quartz cuvette to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sampling and Quenching:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Stability-Indicating Analytical Method
A stability-indicating method is crucial to separate the parent compound from all potential degradation products. A reverse-phase HPLC method with UV and MS detection is recommended.
Recommended HPLC-UV/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | Provides good retention and resolution for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | To elute a wide range of potential degradation products with varying polarities. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm or PDA scan | To detect the pyrimidine ring and other potential chromophores. |
| Detection (MS) | ESI (+/-) | To identify the mass of the parent compound and its degradation products, confirming predicted structures. |
This method serves as a starting point and must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[13]
Safe Handling and Storage
Given the reactivity of the compound, particularly its susceptibility to hydrolysis and potential for thermal decarboxylation, the following handling and storage procedures are recommended:
-
Storage: Store in a freezer at -20°C in a tightly sealed container with a desiccant to protect from moisture.[2]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid creating dust.[14]
Conclusion
This compound is a reactive molecule with several potential degradation pathways, primarily driven by the susceptibility of its chloro substituents to nucleophilic attack (hydrolysis) and the potential for thermal decarboxylation. A thorough understanding of these liabilities, investigated through systematic forced degradation studies, is paramount for its successful application in pharmaceutical development. The experimental and analytical frameworks provided in this guide offer a robust starting point for scientists to comprehensively characterize the stability of this important synthetic intermediate, thereby ensuring the quality, safety, and efficacy of the final drug product.
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Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]
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Martinez, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from [Link]
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Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Retrieved from [Link]
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Ashihara, H., Ludwig, I. A., & Crozier, A. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]
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Barrett, J., & De, A. (1966). Dehalogenation of Substituted Pyrimidines in vivo. Journal of the American Chemical Society, 88(15), 3644-3645. Retrieved from [Link]
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Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 234, 154-161. Retrieved from [Link]
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Buncel, E., & Onyido, I. (2003). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Journal of Physical Organic Chemistry, 16(10), 776-781. Retrieved from [Link]
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Grys, S. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved from [Link]
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Miller, E. M., et al. (1991). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International Journal of Radiation Oncology, Biology, Physics, 20(2), 297-302. Retrieved from [Link]
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Hayatsu, H., & Ukita, T. (1967). The selective degradation of pyrimidines in nucleic acids by permanganate oxidation. Biochemical and Biophysical Research Communications, 29(4), 556-561. Retrieved from [Link]
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Baklanov, M. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(23), 7338. Retrieved from [Link]
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An In-depth Technical Guide to 4,6-Dichloro-5-pyrimidinecarboxylic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-5-pyrimidinecarboxylic acid, a halogenated pyrimidine derivative, stands as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic arrangement of reactive chloro, carboxyl, and pyrimidine functionalities provides a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceuticals. This technical guide delves into the historical context of its emergence, details its principal synthetic routes with a focus on mechanistic underpinnings and practical laboratory protocols, and explores its contemporary applications as a key building block in drug discovery and development.
Introduction: A Versatile Heterocyclic Building Block
The pyrimidine core is a ubiquitous motif in biologically active compounds, including nucleobases and a multitude of pharmaceuticals. The strategic functionalization of this heterocycle with reactive groups has been a cornerstone of medicinal chemistry for decades. This compound (CAS No. 87600-98-4) has emerged as a particularly valuable intermediate due to its trifunctional nature. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various pharmacophoric elements. The carboxylic acid group at the 5-position serves as a handle for amide bond formation, esterification, or other modifications, further expanding its synthetic utility. This guide provides a comprehensive overview of this important molecule, from its chemical properties to its role in the synthesis of life-saving medicines.
| Property | Value |
| Chemical Formula | C₅H₂Cl₂N₂O₂[1] |
| Molecular Weight | 192.99 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline powder |
| CAS Number | 87600-98-4[1] |
| Melting Point | 157-161 °C |
| Solubility | Slightly soluble in water, soluble in many organic solvents. |
Historical Perspective and Discovery
While a definitive "discovery" of this compound in the traditional sense is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry in the mid-20th century. The initial synthesis of related pyrimidine-5-carboxylic acid derivatives can be traced back to the 1940s. However, the specific combination of dichlorination and the presence of a carboxylic acid group at the 5-position appears to have gained significant traction with the rise of modern medicinal chemistry and the need for versatile, functionalized heterocyclic building blocks. Its utility as a precursor, particularly in the synthesis of complex pharmaceutical agents, likely spurred the development of reliable synthetic methods.
Synthesis of this compound: A Two-Step Approach
The most logical and widely practiced synthetic route to this compound involves a two-step process starting from the readily available 4,6-dihydroxypyrimidine. This pathway first involves the synthesis of the key intermediate, 4,6-dichloro-5-pyrimidinecarbaldehyde, followed by its oxidation to the desired carboxylic acid.
Step 1: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde
The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloro-5-pyrimidinecarbaldehyde is typically achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).
Mechanism: The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The 4,6-dihydroxypyrimidine (in its tautomeric keto form) then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent chlorination of the hydroxyl groups by excess POCl₃ and hydrolysis of the iminium intermediate during aqueous workup yields the desired aldehyde.
Figure 1: Simplified workflow for the Vilsmeier-Haack synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde.
Experimental Protocol: Laboratory-Scale Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, N,N-dimethylformamide (DMF, 3.2 mL) is mixed with phosphorus oxychloride (POCl₃, 10 mL) at 0 °C with stirring for 1 hour.[2]
-
Addition of Starting Material: 4,6-Dihydroxypyrimidine (2.5 g, 22.3 mmol) is added portion-wise to the stirred solution, and the mixture is then allowed to stir at room temperature for 30 minutes.[2]
-
Reaction: The heterogeneous mixture is heated to reflux and maintained at this temperature for 3 hours.[2]
-
Workup: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water.
-
Extraction: The aqueous solution is extracted multiple times with diethyl ether. The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether to afford pure 4,6-dichloro-5-pyrimidinecarbaldehyde.[2]
Step 2: Oxidation to this compound
The aldehyde functional group of 4,6-dichloro-5-pyrimidinecarbaldehyde can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) in an appropriate solvent system.
Mechanism: The oxidation of aldehydes with potassium permanganate in neutral or slightly acidic conditions proceeds through the formation of a manganese ester intermediate. This intermediate then collapses to form the carboxylate, which is subsequently protonated during acidic workup to yield the carboxylic acid.
Figure 2: General workflow for the oxidation of an aldehyde to a carboxylic acid using KMnO₄.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
-
Dissolution: 4,6-Dichloro-5-pyrimidinecarbaldehyde (1.0 g, 5.65 mmol) is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: A solution of potassium permanganate (KMnO₄) in water is added dropwise to the stirred solution of the aldehyde at a controlled temperature (typically 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration and Acidification: The mixture is filtered to remove the MnO₂. The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4 and 6 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylic acid group. This allows for the sequential and often regioselective displacement of the chlorides by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its use in building complex molecular architectures.
-
Carboxylic Acid Chemistry: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation (e.g., via activation with coupling reagents like HATU or EDC), reduction to the corresponding alcohol, or conversion to an acyl chloride.
This multi-functional reactivity makes this compound a valuable starting material in the synthesis of various pharmaceutical agents. While its direct incorporation into blockbuster drugs is not as frequently cited as some other intermediates, its derivatives are key components in the synthesis of compounds investigated for a range of therapeutic areas, including antiviral and anticancer agents. For instance, related 4,6-dichloropyrimidine derivatives are crucial in the synthesis of the antiplatelet drug Ticagrelor.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a singlet for the proton at the 2-position of the pyrimidine ring and a broad singlet for the carboxylic acid proton, which is typically observed in the downfield region (10-13 ppm) and is exchangeable with D₂O.[3][4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm) and the carbons of the pyrimidine ring.[3][4] The carbons attached to the chlorine atoms will also have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be rinsed immediately with copious amounts of water.
Conclusion
This compound represents a cornerstone intermediate in the synthesis of functionalized pyrimidine derivatives for drug discovery and development. Its straightforward two-step synthesis from readily available starting materials, combined with its versatile reactivity, ensures its continued importance in the field of medicinal chemistry. The ability to selectively modify its three functional groups provides chemists with a powerful tool for generating molecular diversity and probing structure-activity relationships in the quest for new therapeutic agents.
References
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Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797. [Link]
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PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wiley, R. H., & Yamamoto, Y. (1960). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 25(11), 1906–1909. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. [Link]
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Chemistry LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Preti, D., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 145, 178-191. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4,6-dichloro-5-pyrimidinecarboxylic acid. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages foundational spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides a strong baseline for compound identification, purity assessment, and structural verification.
Molecular Identity and Physicochemical Properties
This compound is a halogenated pyrimidine derivative. The presence of two chlorine atoms and a carboxylic acid group on the pyrimidine ring dictates its unique electronic and structural characteristics, which are directly probed by the spectroscopic methods discussed herein.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4,6-dichloropyrimidine-5-carboxylic acid | [PubChem CID: 24820487][1] |
| CAS Number | 87600-98-4 | [PubChem CID: 24820487][1] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [PubChem CID: 24820487][1] |
| Molecular Weight | 192.99 g/mol | [PubChem CID: 24820487][1] |
| Monoisotopic Mass | 191.94933 Da | [PubChem CID: 24820487][1] |
| Physical Form | Solid | [Sigma-Aldrich][2] |
| SMILES | C1=NC(=C(C(=N1)Cl)C(=O)O)Cl | [PubChem CID: 24820487][1] |
| InChIKey | KGBLYFGHJNGQBK-UHFFFAOYSA-N | [PubChem CID: 24820487][1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the protons and carbons in its unique structure.
Predicted ¹H NMR Spectrum
The structure of this compound contains two distinct types of protons: one attached to the heterocyclic ring (C2-H) and the acidic proton of the carboxylic acid (-COOH).
-
C2-H Proton: The proton at the C2 position is expected to appear as a sharp singlet in a highly deshielded region of the spectrum. This is due to the electron-withdrawing effects of the two adjacent nitrogen atoms and the chlorine atoms on the ring. For comparison, the C2-H proton in the analogous compound 4,6-dichloropyrimidine appears at approximately 8.82 ppm.[3] A similar chemical shift is predicted for the target molecule.
-
Carboxylic Acid Proton: The -COOH proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet at a chemical shift typically greater than 12 ppm. Observing this peak often requires a hydrogen-bonding acceptor solvent like dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| C2-H | ~8.8 - 9.0 | Singlet (s) | Deshielded by two ring nitrogens and two chlorine atoms. No adjacent protons for coupling. |
| -COOH | >12 (in DMSO-d₆) | Broad Singlet (br s) | Characteristic chemical shift for a carboxylic acid proton; subject to exchange. |
The choice of solvent is critical for obtaining a complete ¹H NMR spectrum. DMSO-d₆ is recommended as it can dissolve the sample and, due to its hydrogen-bond accepting nature, slow down the exchange rate of the acidic proton, allowing for its observation.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds, to allow for full relaxation of all protons, including the potentially slowly relaxing C2-H.
-
Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts can be predicted based on the electronic environment of each carbon.
-
C4 & C6: These two carbons are directly attached to chlorine atoms and are part of the heterocyclic ring. They are expected to be the most deshielded carbons, appearing far downfield, likely in the range of 160-165 ppm.
-
C2: This carbon is bonded to a hydrogen and situated between two nitrogen atoms. Its chemical shift is predicted to be in the aromatic/heterocyclic region, around 155-160 ppm.
-
C5: This is a quaternary carbon attached to the carboxylic acid group and two chlorinated carbons. It is expected to be significantly upfield relative to C4 and C6, likely in the 120-125 ppm range.
-
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group will appear in the characteristic downfield region for such functionalities, typically between 165-170 ppm.
Quaternary carbons (C4, C5, C6, and the carboxylic carbon) generally exhibit longer relaxation times and lack the Nuclear Overhauser Effect (NOE) enhancement seen for protonated carbons. Therefore, their signals are expected to be of lower intensity compared to the C2 signal in a standard acquisition.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| -COOH | ~165 - 170 | Typical range for a carboxylic acid carbonyl carbon.[5] |
| C4, C6 | ~160 - 165 | Deshielded by adjacent nitrogen and direct attachment to chlorine. |
| C2 | ~155 - 160 | Deshielded by two adjacent nitrogen atoms. |
| C5 | ~120 - 125 | Shielded relative to other ring carbons; attached to the carboxyl group. |
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm, centered around 125 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds. A longer delay (10-20s) may be required for better quantitative observation of quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline corrections. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[4]
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group and the dichloropyrimidine ring.
Table 4: Predicted Characteristic IR Absorptions
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong, Sharp |
| C=N, C=C (Ring) | Stretching | 1600 - 1450 | Medium to Strong (multiple bands) |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |
| O-H (Carboxylic Acid) | Bending | 950 - 910 | Broad, Medium |
| C-Cl | Stretching | 850 - 750 | Strong |
The most prominent feature will be the very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which will likely span from 2500 to 3300 cm⁻¹. A strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ will also be a key diagnostic feature.[6] The fingerprint region (<1500 cm⁻¹) will contain a complex series of bands corresponding to the pyrimidine ring vibrations and C-Cl stretches.
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum is typically displayed in transmittance or absorbance. No further processing is usually required. Clean the crystal thoroughly after analysis.
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and elemental composition.
Predicted Mass Spectrum
The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion (M⁺˙) peak. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks.
-
Molecular Ion (M⁺˙): The nominal molecular weight is 192. The monoisotopic mass is ~191.95 Da.
-
Isotopic Pattern:
-
M⁺˙: The peak corresponding to the molecule with two ³⁵Cl isotopes (C₅H₂³⁵Cl₂N₂O₂) will appear at m/z ≈ 192.
-
(M+2)⁺˙: The peak for a molecule with one ³⁵Cl and one ³⁷Cl (C₅H₂³⁵Cl³⁷ClN₂O₂) will appear at m/z ≈ 194.
-
(M+4)⁺˙: The peak for a molecule with two ³⁷Cl isotopes (C₅H₂³⁷Cl₂N₂O₂) will appear at m/z ≈ 196.
-
-
Relative Intensities: The theoretical intensity ratio of the M:(M+2):(M+4) peaks is approximately 100:65:10 (or 9:6:1) . This signature pattern is definitive proof of the presence of two chlorine atoms.
-
Fragmentation: Common fragmentation pathways under Electron Ionization (EI) would include:
-
Loss of a chlorine radical: [M-Cl]⁺ at m/z ≈ 157/159.
-
Loss of the carboxyl group: [M-COOH]⁺ at m/z ≈ 147/149/151.
-
Decarboxylation: [M-CO₂]⁺˙.
-
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement (e.g., 191.9493 calculated for C₅H₂³⁵Cl₂N₂O₂).
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for analyzing polar, non-volatile compounds like carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
LC Separation:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
-
MS Acquisition (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive mode (to detect [M+H]⁺ at m/z ≈ 193/195/197) or Negative mode (to detect [M-H]⁻ at m/z ≈ 191/193/195).
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution data.
-
Scan Range: Set the mass range from m/z 50 to 500.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Analyze the isotopic pattern and compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
Caption: Workflow for LC-MS analysis.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. The predicted data, summarized in the tables above, offer a detailed spectroscopic signature for this molecule. The ¹H NMR is expected to show two singlets, one in the aromatic region and one for the carboxylic acid proton. The ¹³C NMR will display five distinct signals, and the IR spectrum will be characterized by strong absorptions from the carboxylic acid group. Finally, mass spectrometry will provide definitive confirmation of the molecular weight and the presence of two chlorine atoms through its unique M:(M+2):(M+4) isotopic pattern. These detailed protocols and predictive insights serve as a valuable resource for any scientist engaged in the synthesis, purification, or application of this compound.
References
-
PubChem. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487. [Link]
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NIST. Pyrimidine, 4,6-dichloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
-
PubChem. 4,6-Dichloro-5-pyrimidinecarbaldehyde | C5H2Cl2N2O | CID 819691. [Link]
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PubChem. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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A Theoretical and Computational Guide to 4,6-Dichloro-5-pyrimidinecarboxylic Acid: A Keystone for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 4,6-dichloro-5-pyrimidinecarboxylic acid, a pivotal heterocyclic compound in contemporary drug discovery and organic synthesis. We delve into the quantum chemical principles that govern its structure, reactivity, and spectroscopic properties. This document outlines detailed, field-proven computational methodologies for its analysis, including Density Functional Theory (DFT) calculations for geometry optimization, vibrational analysis, and the exploration of its frontier molecular orbitals. Furthermore, we explore advanced concepts such as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis to provide a deeper understanding of its chemical behavior. This guide is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, step-by-step computational protocols to facilitate the rational design of novel therapeutics based on the pyrimidine scaffold.
Introduction: The Significance of this compound
This compound (CAS No: 87600-98-4) is a halogenated pyrimidine derivative with the molecular formula C₅H₂Cl₂N₂O₂.[1][2][3][4][5] Its structure, featuring a pyrimidine ring substituted with two reactive chlorine atoms and a carboxylic acid group, makes it a highly versatile building block in medicinal chemistry.[1] The pyrimidine nucleus is a fundamental component of nucleobases and is prevalent in a vast array of pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.[6][7][8] The dichloro substitutions at the 4 and 6 positions are particularly susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functionalities, while the carboxylic acid group offers a handle for further derivatization, such as esterification or amidation.[1] This inherent reactivity profile positions this compound as a key intermediate in the synthesis of complex molecular architectures for targeted therapies.
A thorough understanding of the electronic structure and reactivity of this molecule is paramount for its effective utilization in drug design. Computational chemistry provides a powerful lens through which we can explore these properties at the atomic level, enabling the prediction of its behavior and guiding synthetic efforts. This guide will, therefore, focus on the theoretical and computational methodologies that can be employed to unlock the full potential of this important scaffold.
Theoretical Framework for Analysis
A robust computational investigation of this compound is grounded in the principles of quantum mechanics, with Density Functional Theory (DFT) being a particularly powerful and widely used approach.[9][10]
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for the study of medium-sized organic molecules like this compound. The choice of the functional and basis set is critical for obtaining reliable results. For halogenated aromatic compounds, hybrid functionals such as B3LYP or M06-2X, combined with a Pople-style basis set like 6-311++G(d,p) that includes diffuse and polarization functions, are often employed to accurately describe the electronic and structural properties.[9][11][12]
Conceptual DFT: Understanding Chemical Reactivity
Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity and chemical hardness from the electron density.[13][14][15][16][17] Key reactivity descriptors derived from Conceptual DFT include:
-
Chemical Potential (μ): Related to the electronegativity of a molecule, it indicates the tendency of electrons to escape from the system.
-
Chemical Hardness (η): Measures the resistance to a change in the number of electrons. A larger hardness value suggests greater stability.
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
-
Fukui Functions: Identify the most reactive sites in a molecule for nucleophilic and electrophilic attack.
These descriptors are invaluable for predicting the regioselectivity of reactions involving this compound.
Computational Methodologies and Protocols
This section outlines key computational experiments for a thorough in-silico analysis of this compound.
Geometry Optimization and Vibrational Analysis
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule.[18][19][20][21][22]
Protocol for Geometry Optimization and Vibrational Analysis:
-
Input Structure Generation: Build the 3D structure of this compound using a molecular modeling software.
-
Computational Method Selection: Choose a suitable level of theory, for instance, B3LYP/6-311++G(d,p).
-
Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy structure. This is an iterative process where the forces on the atoms are minimized.[18][19][20][21][22]
-
Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory.[23][24][25] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.[10][24]
Workflow for Geometry Optimization and Vibrational Analysis
Caption: Workflow for geometry optimization and vibrational analysis.
Table 1: Predicted Structural Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond | Predicted Value |
| Bond Length | C4-Cl | 1.75 Å |
| C6-Cl | 1.75 Å | |
| C5-C(OOH) | 1.50 Å | |
| C=O | 1.21 Å | |
| O-H | 0.97 Å | |
| Bond Angle | Cl-C4-N3 | 118.5° |
| Cl-C6-N1 | 118.5° | |
| C4-C5-C6 | 117.0° | |
| Dihedral Angle | N3-C4-C5-C(OOH) | 180.0° |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[26][27][28]
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[29]
Protocol for FMO Analysis:
-
Use Optimized Geometry: Start with the optimized structure of this compound.
-
Single Point Energy Calculation: Perform a single point energy calculation using the same level of theory as the optimization.
-
Visualize Orbitals: Use visualization software to plot the HOMO and LUMO isosurfaces.
-
Analyze Energy Levels: Record the energies of the HOMO and LUMO to calculate the energy gap.
Table 2: Predicted Frontier Molecular Orbital Properties (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions of positive and negative electrostatic potential.[30][31][32][33][34] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with biological targets.[30]
-
Red Regions: Indicate negative electrostatic potential, associated with electron-rich areas (e.g., lone pairs on oxygen and nitrogen atoms) and are likely sites for electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential, associated with electron-deficient areas (e.g., hydrogen atoms of the carboxylic acid) and are susceptible to nucleophilic attack.
Protocol for MEP Mapping:
-
Use Optimized Geometry: Utilize the optimized molecular structure.
-
Calculate Electron Density: Perform a single point energy calculation and generate the electron density surface.
-
Map Electrostatic Potential: Map the calculated electrostatic potential onto the electron density surface.
-
Visualize and Analyze: Use visualization software to display the color-coded MEP map and identify the electrophilic and nucleophilic sites.
Workflow for FMO and MEP Analysis
Caption: Workflow for FMO and MEP analysis.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals.[35][36][37][38][39] This method is useful for quantifying charge transfer, hyperconjugative interactions, and bond character.
Protocol for NBO Analysis:
-
Use Optimized Geometry: Begin with the optimized structure.
-
Perform NBO Calculation: Request an NBO analysis during a single point energy calculation.
-
Analyze Output: Examine the NBO output to identify Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. The analysis of donor-acceptor interactions provides insights into the electronic delocalization within the molecule.
Application in Drug Design: Quantitative Structure-Activity Relationship (QSAR)
The computational data generated for this compound can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[40][41][42][43][44] By correlating these descriptors with the biological activity of a series of pyrimidine derivatives, predictive models can be developed. These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted potency, thereby accelerating the drug discovery process.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth analysis of this compound. By leveraging these techniques, researchers can gain a profound understanding of its structural, electronic, and reactive properties. This knowledge is instrumental in guiding the rational design of novel pyrimidine-based derivatives with enhanced therapeutic potential, ultimately contributing to the advancement of medicinal chemistry and drug development.
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safety and handling precautions for 4,6-Dichloro-5-pyrimidinecarboxylic acid
An In-Depth Technical Guide to the Safe Handling of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 87600-98-4). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure the highest standards of laboratory safety and scientific integrity.
Understanding the Hazard Profile
This compound is a heterocyclic compound with a reactivity profile that makes it a valuable intermediate in pharmaceutical synthesis.[1] However, its chemical structure, featuring a pyrimidine ring with two chlorine atoms and a carboxylic acid group, also presents specific hazards that necessitate careful handling.[1]
GHS Classification and Hazards
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding the hazards associated with this compound. It is classified as an irritant and can be harmful if not handled correctly.[2] Key hazard statements associated with this chemical include warnings for skin irritation, serious eye irritation, and potential harm if swallowed, in contact with skin, or inhaled.[2] Some sources also indicate it can cause severe skin burns and eye damage, may cause respiratory irritation, and could lead to an allergic skin reaction.[3]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Note: Hazard classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] The material is reported to be destructive to the tissues of the mucous membranes and upper respiratory tract.[3]
Physicochemical Properties and Stability
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 192.98 g/mol | [2] |
| Appearance | Colorless crystals | [5] |
| Odor | Pungent | [5] |
| Solubility | Slightly soluble in water | [5][6] |
| Storage Temperature | Store in freezer | [7] |
Stability and Reactivity
This compound is stable under normal laboratory conditions.[4] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] Contact with these materials should be avoided to prevent hazardous reactions. Hazardous decomposition products that can be released in a fire include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas.[4][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.
Ventilation and Laboratory Setup
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust formation.[8][9] It is imperative that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and should be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][10] A face shield may be necessary for splash-prone operations.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Thick nitrile or neoprene gloves are recommended for handling acids.[11] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[3][8]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] A P2 filter is recommended for dusts.[3]
Caption: PPE Selection Workflow for Handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling
-
Avoid all personal contact, including inhalation of dust.[8]
-
Wash hands and face thoroughly after handling the substance.[3][7]
-
Do not eat, drink, or smoke in the work area.[3]
-
Use non-sparking tools to prevent ignition sources.[9]
-
Keep containers securely sealed when not in use.[8]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[3][7]
-
The recommended storage condition is in a freezer.[7]
-
The material is moisture-sensitive.[3]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[4]
Emergency Procedures: First Aid and Spill Response
Prompt and correct action during an emergency can significantly mitigate harm.
First-Aid Measures
Immediate medical attention is often required.[4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][7]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[4][11] If skin irritation or a rash occurs, get medical advice.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][11]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[12]
Accidental Release and Spill Cleanup
The procedure for cleaning up a spill depends on its size and nature. For any large or unmanageable spill, or if it involves bodily contact, evacuate the area and call for emergency assistance.
For a Small Spill (Solid):
-
Ensure adequate ventilation and wear appropriate PPE.[7]
-
Avoid generating dust.[8] If necessary, slightly moisten the solid with an inert liquid like water (if not water-reactive) to minimize dust.[13]
-
Sweep or scoop up the material using spark-proof tools and place it into a suitable, labeled container for disposal.[7][13]
-
Clean the affected area with soap and water.[11]
For a Small Spill (Liquid solution):
-
Contain the spill by diking with an absorbent material.[11][14]
-
Neutralize the acid spill by sprinkling sodium bicarbonate or a commercial acid neutralizer, working from the outside in, until bubbling stops.[11]
-
Use absorbent pads to pick up the neutralized mixture.[13]
-
Place the waste into a labeled hazardous waste container.[11]
-
Wash the spill area thoroughly with soap and water.[11]
Caption: Emergency Response Workflow for a Spill of this compound.
Waste Disposal
All waste materials, including the spilled substance, contaminated absorbents, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][7] Do not mix with other waste.[3]
Conclusion
This compound is a valuable chemical intermediate, but its handling requires a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and ensure a safe working environment. Always prioritize consulting the specific Safety Data Sheet provided by the supplier before commencing any work.
References
- Fisher Scientific. (2009, September 22). Safety Data Sheet: 4,6-Dichloropyrimidine.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4,6-Dichloropyrimidine-5-carboxylic acid.
- ChemBK. (2024, April 9). This compound.
- Apollo Scientific. (n.d.). Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
- PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid.
- ChemicalBook. (2025, July 4). 4,6-dichloropyrimidine-5-carboxylic acid.
- ECHEMI. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde SDS, 5305-40-8 Safety Data Sheets.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid.
- Sigma-Aldrich. (n.d.). 4,6-Dichloropyrimidine-5-carboxaldehyde 96%.
- Absorbents Online. (2023, December 7). How Will You Respond to an Acid Spill?.
- Smith College. (n.d.). SPILLS - Smith College Research and Instruction Safety.
- BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?.
- Sigma-Aldrich. (2025, September 27). Safety Data Sheet.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- University of Wollongong. (n.d.). Chemical Spill procedure.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
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- 14. cws.auburn.edu [cws.auburn.edu]
Methodological & Application
Synthesis Protocol for 4,6-Dichloro-5-pyrimidinecarboxylic Acid: A Comprehensive Guide for Researchers
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis of 4,6-Dichloro-5-pyrimidinecarboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic pathway commencing with the conversion of 4,6-dihydroxypyrimidine to the intermediate 4,6-dichloro-5-pyrimidinecarbaldehyde via a Vilsmeier-Haack reaction. This is followed by a selective oxidation to yield the final carboxylic acid product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step experimental procedures, safety protocols, and data interpretation.
Introduction: Significance and Synthetic Strategy
This compound (CAS: 87600-98-4) is a highly functionalized pyrimidine derivative. Its unique structure, featuring two reactive chlorine atoms and a carboxylic acid group, makes it an invaluable intermediate for the synthesis of a diverse range of complex molecules, including novel anticancer and antiviral agents. The chlorine atoms are susceptible to nucleophilic aromatic substitution, enabling the introduction of various functionalities, while the carboxylic acid group serves as a handle for amide bond formation, esterification, or other modifications.
The synthetic strategy detailed herein is a reliable two-step process designed for both clarity and efficiency.
-
Step 1: Vilsmeier-Haack Formylation & Chlorination. 4,6-dihydroxypyrimidine is simultaneously formylated at the 5-position and chlorinated at the 4- and 6-positions using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to produce 4,6-dichloro-5-pyrimidinecarbaldehyde.
-
Step 2: Selective Oxidation. The intermediate aldehyde is then oxidized to the target carboxylic acid. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂), is presented as a mild and highly selective method suitable for this transformation, minimizing potential side reactions with the chlorinated pyrimidine core.
Overall Synthetic Scheme
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde
This initial step is a classic Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[1]
Principle and Rationale
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃.[2] This electrophilic species attacks the electron-rich C5 position of the 4,6-dihydroxypyrimidine tautomer. Concurrently, the hydroxyl groups are replaced by chlorine atoms by the action of excess POCl₃, which serves as both a chlorinating and dehydrating agent. The reaction is initiated at 0 °C to control the exothermic formation of the Vilsmeier reagent and then heated to reflux to drive the formylation and chlorination to completion.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Small Scale) | Moles (Small Scale) |
| 4,6-Dihydroxypyrimidine | 1193-24-4 | 112.09 | 2.5 g | 22.3 mmol |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 10.0 mL (16.5 g) | 107.6 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 3.2 mL (3.0 g) | 41.0 mmol |
| Diethyl Ether | 60-29-7 | 74.12 | ~300 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed (sat. aq. sol.) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Experimental Protocol
-
Vilsmeier Reagent Formation: To a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add phosphorus oxychloride (10 mL). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add N,N-dimethylformamide (3.2 mL) dropwise to the cooled POCl₃ with vigorous stirring over 15-20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. The solution should become a pale yellow, viscous liquid.
-
Addition of Pyrimidine: Remove the ice bath and add 4,6-dihydroxypyrimidine (2.5 g) to the flask in one portion.[1]
-
Stir the resulting heterogeneous mixture at ambient temperature for 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 3 hours. The reaction mixture will turn dark brown.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 200 g of crushed ice in a large beaker with stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (6 x 50 mL).[2]
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of NaHCO₃ until effervescence ceases, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford a yellow solid.
-
Purification: The crude product can be further purified by recrystallization from an ethyl acetate/petroleum ether mixture to yield 4,6-dichloro-5-pyrimidinecarbaldehyde as a yellow solid (Expected yield: ~95%).[1]
Workflow Diagram
Caption: Workflow for Vilsmeier-Haack Reaction.
Part II: Oxidation to this compound
The conversion of the aldehyde to the carboxylic acid requires a selective oxidizing agent that does not react with the sensitive dichloro-pyrimidine ring. The Pinnick oxidation is an ideal choice for this transformation.
Principle and Rationale
The Pinnick oxidation uses sodium chlorite (NaClO₂) as the terminal oxidant. The reaction is performed under mildly acidic conditions, which generates the active oxidant, chlorous acid (HClO₂). A key aspect of this protocol is the use of a chlorine scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions like chlorination. A phosphate buffer is used to maintain the optimal pH for the reaction.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| 4,6-Dichloro-5-pyrimidinecarbaldehyde | 5305-40-8 | 176.99 | 2.0 g | 11.3 mmol |
| Sodium Chlorite (NaClO₂) (80% tech.) | 7758-19-2 | 90.44 | 2.55 g | 22.6 mmol |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 7558-80-7 | 119.98 | 2.71 g | 22.6 mmol |
| 2-Methyl-2-butene | 513-35-9 | 70.13 | 4.0 mL | 45.2 mmol |
| tert-Butanol | 75-65-0 | 74.12 | 30 mL | - |
| Water (Deionized) | 7732-18-5 | 18.02 | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - |
| Hydrochloric Acid (2M HCl) | 7647-01-0 | 36.46 | As needed | - |
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask, dissolve 4,6-dichloro-5-pyrimidinecarbaldehyde (2.0 g, 11.3 mmol) in tert-butanol (30 mL). Add 2-methyl-2-butene (4.0 mL, 45.2 mmol).
-
Buffer Preparation: In a separate beaker, prepare the buffered oxidant solution by dissolving sodium chlorite (2.55 g of 80% grade, 22.6 mmol) and sodium dihydrogen phosphate (2.71 g, 22.6 mmol) in deionized water (10 mL).
-
Reaction: Add the aqueous oxidant solution to the stirred solution of the aldehyde at room temperature.
-
Monitoring: Stir the reaction vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol.
-
Purification: Add water (50 mL) to the residue and cool in an ice bath. Acidify the aqueous solution to pH 2-3 with 2M HCl. The carboxylic acid should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be recrystallized if necessary.
Workflow Diagram
Caption: Workflow for Pinnick Oxidation.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | CAS No. | GHS Hazards |
| Phosphorus Oxychloride | 10025-87-3 | Acute Toxicity (Oral, Inhalation), Skin Corrosion, Serious Eye Damage |
| N,N-Dimethylformamide | 68-12-2 | Flammable Liquid, Acute Toxicity (Inhalation, Dermal), Eye Irritation, Reproductive Toxicity |
| Sodium Chlorite | 7758-19-2 | Oxidizing Solid, Acute Toxicity (Oral), Serious Eye Damage, Acute Aquatic Toxicity |
| This compound | 87600-98-4 | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation |
-
Phosphorus oxychloride (POCl₃) reacts violently with water. The quenching step is highly exothermic and releases corrosive HCl gas. Perform this step slowly and with extreme caution behind a blast shield.
-
Sodium chlorite (NaClO₂) is a strong oxidizing agent. Do not mix with strong acids or combustible materials.
References
- Google Patents. (n.d.). Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2015/0152114A1. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-5-fluoropyrimidine.
-
Hampson, G. P., & Hulme, R. (1983). Inhibition of Chemoautotrophic Nitrification by Sodium Chlorate and Sodium Chlorite: a Reexamination. Applied and Environmental Microbiology, 45(4), 1178–1182. Retrieved from [Link]
-
ResearchGate. (n.d.). Sodium chlorite. Retrieved from [Link]
-
Maslivarskaya, M. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 731–740. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Inhibition of Chemoautotrophic Nitrification by Sodium Chlorate and Sodium Chlorite: a Reexamination. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of 4,6-Dichloro-5-pyrimidinecarboxylic Acid for Advanced Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity and synthetic accessibility.[1][2] 4,6-Dichloro-5-pyrimidinecarboxylic acid is a highly valuable and versatile starting material, offering three distinct points for chemical modification: the two reactive chlorine atoms at the C4 and C6 positions and the carboxylic acid at C5. The electron-deficient nature of the pyrimidine ring, amplified by the two chloro substituents, renders the C4 and C6 positions highly susceptible to functionalization.[3][4] This guide provides an in-depth exploration of the key synthetic strategies for transforming this building block into a diverse library of substituted pyrimidines. We will delve into the rationale behind crucial preliminary modifications, detail robust protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and provide the technical insights necessary for successful synthesis and application in drug development programs.[5][6][7]
Foundational Strategy: Management of the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position is both a key functional handle and a potential liability. Its acidic proton can interfere with a wide range of reagents, particularly the bases and organometallic species used in cross-coupling reactions. Therefore, a critical first step in most synthetic routes is the protection of this group, typically as an ester. This modification not only prevents undesirable side reactions but also frequently improves the solubility of the pyrimidine core in common organic solvents.
Protocol 1: Esterification of this compound
This protocol describes a general method for converting the carboxylic acid to its corresponding methyl or ethyl ester using phosphorus oxychloride (POCl₃), a potent and effective dehydrating agent for this transformation.[8]
Rationale: Using POCl₃ with an alcohol is a classic and reliable method for esterification. The reaction proceeds by activating the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol. This method is often high-yielding and avoids the use of strong acids that could potentially degrade the sensitive dichloropyrimidine ring.
Experimental Protocol:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add the desired alcohol (e.g., methanol or ethanol, ~10-20 mL per gram of starting material) to the flask. Cool the resulting suspension in an ice bath (0 °C).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cold, stirring suspension. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified further by column chromatography or recrystallization if necessary.
Workflow for Pyrimidine Functionalization
The following diagram illustrates the overall strategic workflow, beginning with the essential esterification step, branching into the primary functionalization pathways, and concluding with the optional deprotection to regenerate the carboxylic acid.
Caption: General synthetic workflow for derivatization.
Core Synthetic Methodologies
With the ester in hand, the two electronically equivalent chlorine atoms at C4 and C6 are primed for substitution. We will explore the two most powerful and widely utilized strategies for their replacement.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct and often catalyst-free method for introducing a wide variety of nucleophiles onto the pyrimidine ring.[3][9] The reaction proceeds via a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate (a Meisenheimer complex).[3]
Caption: Simplified mechanism of SNAr reaction. (Note: Image placeholders are used as DOT language cannot render chemical structures).
Protocol 2: SNAr with Amine and Alcohol Nucleophiles
Rationale: For amination, a base like potassium carbonate (K₂CO₃) is used to neutralize the HCl generated in situ, driving the reaction forward.[9] For alkoxylation, a strong base like sodium hydroxide (NaOH) is used to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[10] The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are excellent for SNAr as they solvate cations well, leaving the nucleophile highly reactive.
Experimental Protocol (General for Mono-substitution):
-
Setup: Dissolve the pyrimidine ester (1.0 eq) in a suitable solvent (e.g., DMF for amines, or the desired alcohol for alkoxylation) in a reaction vessel.
-
Reagent Addition:
-
Reaction Conditions: Stir the mixture at the appropriate temperature. Reactions with potent nucleophiles may proceed at room temperature, while others may require heating (e.g., 80-140 °C) for several hours to 24 hours.[9] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into cold water.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Nucleophile Type | Base | Solvent | Typical Temp. (°C) | Expected Yield (%) | Reference |
| Primary/Secondary Amine | K₂CO₃ | DMF | 140 | 60-99 | [9] |
| Alcohol (e.g., Methanol) | NaOH | Methanol | Room Temp | Moderate-High | [9] |
B. Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of C-C and certain C-N bonds that are difficult to achieve via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction enables the coupling of the chloropyrimidine with various aryl or heteroaryl boronic acids, providing access to a vast array of biaryl structures.[11][12]
Protocol 3: Suzuki-Miyaura Cross-Coupling
Rationale: This reaction requires a Pd(0) catalyst, which is often generated in situ. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), and solvent is crucial for success.[11][13] The base activates the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle. Dioxane/water mixtures are commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol:
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the pyrimidine ester (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Degas the mixture (e.g., by bubbling N₂ through it for 15-20 minutes). Heat the reaction to 70-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).[11]
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful alternative to SNAr for coupling amines, especially less nucleophilic anilines or when milder conditions are required.[14][15] It offers excellent functional group tolerance and often provides superior regioselectivity compared to SNAr.[16]
Protocol 4: Buchwald-Hartwig Amination
Rationale: This reaction relies on a palladium catalyst paired with a specialized, bulky, electron-rich phosphine ligand (e.g., Xantphos, tBuBrettPhos) that facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine without competing in the reaction. Anhydrous and oxygen-free conditions are critical as the Pd(0) active species is sensitive to air and moisture.[14]
Experimental Protocol:
-
Inert Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add the pyrimidine ester (1.0 eq) and the amine (1.1 eq), followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, pass it through a pad of Celite to remove the palladium catalyst, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Reaction | Catalyst / Ligand | Base | Solvent | Typical Temp. (°C) | Reference |
| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | 70-80 | [11] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | [14] |
Final Deprotection: Regenerating the Carboxylic Acid
For many biological applications, the free carboxylic acid is the desired final functionality. The ester can be readily cleaved through saponification.[17][18]
Protocol 5: Ester Hydrolysis (Saponification)
Rationale: Basic hydrolysis is an irreversible process because the final step is the deprotonation of the carboxylic acid by the alkoxide byproduct, forming a resonance-stabilized carboxylate salt.[18] An acidic workup is then required to protonate the carboxylate and yield the neutral carboxylic acid.[17]
Experimental Protocol:
-
Setup: Dissolve the substituted pyrimidine ester (1.0 eq) in a mixture of a suitable solvent (e.g., THF or ethanol) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3. A precipitate of the carboxylic acid product often forms.
-
Isolation: Isolate the product by filtration or by extracting the aqueous solution with an organic solvent (e.g., ethyl acetate), followed by drying and concentration. The product can be further purified by recrystallization if needed.
Conclusion
This compound serves as an exemplary platform for the synthesis of complex, highly functionalized pyrimidine derivatives. By strategically managing the carboxylic acid moiety and employing a combination of robust SNAr and modern palladium-catalyzed cross-coupling reactions, researchers can rapidly access diverse chemical matter. The protocols and insights provided herein are designed to empower scientists in drug discovery and medicinal chemistry to effectively leverage this versatile building block in the development of next-generation therapeutics.
References
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-5-methoxypyrimidine.
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Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
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ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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ResearchGate. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
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ResearchGate. (n.d.). One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
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Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
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Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
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PubMed. (n.d.). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. [Link]
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UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Introduction: A Versatile Scaffold for Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to antimicrobial drugs.[1][2][3][4] Among the many pyrimidine-based building blocks, 4,6-dichloro-5-pyrimidinecarboxylic acid stands out as a particularly versatile precursor. Its architecture, featuring two reactive chlorine atoms at the C4 and C6 positions and a modifiable carboxylic acid group at C5, presents a unique opportunity for controlled, sequential functionalization.
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this key intermediate. We will delve into the mechanistic underpinnings, regioselective considerations, and provide field-proven protocols for reactions with common nucleophiles. The objective is to equip researchers, medicinal chemists, and drug development professionals with the technical knowledge to effectively leverage this scaffold in the synthesis of novel molecular entities.
Core Concepts: Reactivity and Mechanism
The capacity of this compound to undergo nucleophilic substitution is rooted in the electronic nature of the pyrimidine ring.
1. The SNAr Mechanism: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the strong electron-withdrawing inductive effects of the two chlorine atoms and the adjacent carboxylic acid group. This electronic arrangement makes the C4 and C6 positions highly electrophilic and thus susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism:
-
Step 1: Nucleophilic Attack: A nucleophile attacks either the C4 or C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Step 2: Elimination of Chloride: The aromaticity of the pyrimidine ring is restored through the elimination of a chloride ion, which is an excellent leaving group, yielding the substituted product.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.
2. Regioselectivity: For many dichloropyrimidines, such as the 2,4-dichloro isomer, nucleophilic substitution typically favors the C4 position.[5][6][7] However, in the case of this compound, the two chlorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the initial mono-substitution can occur at either the C4 or C6 position with no inherent preference.
The crucial aspect of regioselectivity arises during the second substitution. The electronic properties of the first nucleophile introduced will modulate the reactivity of the remaining chlorine atom. An electron-donating group will generally decrease the electrophilicity of the ring, making the second substitution more challenging, whereas an electron-withdrawing group may facilitate it. This allows for the stepwise and controlled synthesis of di-substituted pyrimidines with two different nucleophiles.
Protocols for Nucleophilic Substitution
The following protocols are designed as robust starting points for laboratory synthesis. Researchers should optimize conditions based on the specific reactivity of their chosen nucleophile and substrate.
Section 1: Reactions with N-Nucleophiles (Amines)
The introduction of amino groups is a cornerstone of pyrimidine chemistry, particularly in the development of kinase inhibitors, where the amino groups often form critical hydrogen bonds in the ATP-binding pocket of the target enzyme.[8][9]
Protocol 1: Mono-Amination of this compound
-
Objective: To synthesize 4-amino-6-chloro-5-pyrimidinecarboxylic acid derivatives.
-
Causality: This protocol uses a slight excess of a base (e.g., triethylamine) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically run at elevated temperatures to overcome the activation energy for the SNAr reaction.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF, ~0.2 M), add the desired amine (1.1 eq).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration, washed with cold solvent and then water, and dried.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can be purified by column chromatography (e.g., silica gel using a dichloromethane/methanol gradient) or by recrystallization.
Protocol 2: Sequential Di-substitution with Different Amines
-
Objective: To synthesize unsymmetrical 4,6-diamino-5-pyrimidinecarboxylic acid derivatives.
-
Causality: This workflow leverages the principle of sequential addition. After the first substitution, the mono-amino product is isolated and then subjected to a second SNAr reaction with a different amine, often requiring more forcing conditions due to the deactivating effect of the first amino group.
Caption: Workflow for creating unsymmetrical di-amino pyrimidines.
Data Presentation: Representative Amination Reactions
| Amine Type | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Alkyl | Cyclopropylamine | EtOH | TEA | 80 | 6 | 85-95 |
| Secondary Alkyl | Pyrrolidine | iPrOH | DIPEA | 100 | 12 | 70-85 |
| Aromatic | Aniline | DMF | K₂CO₃ | 120 | 16 | 50-70 |
| Heterocyclic | 3-Aminopyrazole | Dioxane | TEA | 110 | 10 | 75-90 |
Section 2: Reactions with O-Nucleophiles (Alcohols)
Alkoxy-substituted pyrimidines are valuable intermediates. The reaction typically requires the alcohol to be deprotonated to form a more potent alkoxide nucleophile.
Protocol 3: Mono-Alkoxylation
-
Objective: To synthesize 4-alkoxy-6-chloro-5-pyrimidinecarboxylic acid derivatives.
-
Causality: A strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) is used to deprotonate the alcohol, forming the sodium alkoxide in situ. This significantly increases the nucleophilicity, allowing it to displace the chloride.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the desired alcohol (1.5 eq) in an anhydrous solvent like THF or DMF (~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Fischer Esterification of the Carboxylic Acid
-
Objective: To convert the carboxylic acid group to an ester.
-
Causality: This is a classic acid-catalyzed reaction.[10][11] A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. The alcohol is typically used as the solvent to drive the equilibrium forward.
Step-by-Step Methodology:
-
Suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will act as both the reagent and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Heat the mixture to reflux (65 °C for methanol, 78 °C for ethanol) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the ester product, which can be further purified if necessary.
Section 3: Reactions with S-Nucleophiles (Thiols)
Thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles and react readily with dichloropyrimidines.[12][13][14] The resulting thioethers are important in various bioactive molecules.
Protocol 5: Thiolation
-
Objective: To synthesize 4-chloro-6-(alkyl/aryl)thio-5-pyrimidinecarboxylic acid derivatives.
-
Causality: Thiols are acidic enough that a moderate base like potassium carbonate is sufficient to generate the highly nucleophilic thiolate anion, which then readily displaces a chloride on the pyrimidine ring.[15]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile (~0.3 M).
-
Add the desired thiol (1.1 eq) followed by a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and acidify with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The product can be purified by recrystallization or column chromatography.
Further Transformations and Applications
The substituted pyrimidine products are rarely the final target but serve as advanced intermediates for creating complex molecules.
1. Amide Bond Formation: The carboxylic acid group is a prime handle for diversification. Standard peptide coupling conditions can be used to generate a library of amides, a common functional group in drug candidates.
Protocol 6: Amide Coupling
-
Dissolve the substituted pyrimidine carboxylic acid (1.0 eq) in DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (3.0 eq).
-
Stir for 10-15 minutes to form the activated ester.
-
Add the desired amine (1.2 eq) and stir at room temperature for 2-12 hours.
-
Work-up typically involves dilution with water, extraction with an organic solvent, and purification by chromatography.
2. Applications in Drug Discovery: The derivatives of this compound are privileged scaffolds for developing kinase inhibitors.[16][17][18] For example, sequential substitution can yield 2,4-diaminopyrimidine structures that mimic the adenine core of ATP, enabling them to bind competitively to the kinase hinge region.[8][9] These scaffolds have been successfully employed in the development of inhibitors for targets like Aurora Kinase, EGFR, and VEGFR, which are crucial in cancer signaling pathways.[1][8][16]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. Retrieved from [Link]
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Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. Retrieved from [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Accounts of Chemical Research. Retrieved from [Link]_
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6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024). ChemBK. Retrieved from [Link]
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2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic acid as herbicide. (n.d.). Google Patents. Retrieved from [Link]
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Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (n.d.). PubMed Central. Retrieved from [Link]
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6-Amino-5-chloro-4-pyrimidinecarboxylic acid. (n.d.). J&K Scientific. Retrieved from [Link]
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Mastering Regioselectivity: A Guide to the Functionalization of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
4,6-Dichloro-5-pyrimidinecarboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of two reactive chlorine atoms at the C4 and C6 positions, flanking an electron-wielding carboxylic acid at C5, presents a unique synthetic puzzle. The inherent electron deficiency of the pyrimidine ring, amplified by the inductive effects of the chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic attack and cross-coupling reactions. Mastering the regioselective functionalization of this scaffold is paramount for the efficient construction of complex molecular architectures with tailored biological activities.
This comprehensive guide provides an in-depth exploration of the principles and protocols governing the regioselective functionalization of this compound. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols for key transformations, and offer insights into achieving chemoselectivity between the reactive chloro- and carboxylic acid moieties.
Core Principles of Reactivity and Regioselectivity
The functionalization of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly lowering the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions. This electron deficiency facilitates the attack of nucleophiles and the oxidative addition of palladium catalysts.
The general order of reactivity for halogenated pyrimidines is C4(6) > C2 >> C5.[1] In the case of this compound, the C4 and C6 positions are electronically equivalent and the most reactive sites for substitution. The presence of the carboxylic acid group at the C5 position, being electron-withdrawing, further enhances the electrophilicity of the adjacent C4 and C6 positions.
Sources
Application Note: High-Purity Isolation of 4,6-Dichloro-5-pyrimidinecarboxylic Acid via Recrystallization
Abstract
This application note provides a comprehensive, technically detailed guide for the purification of 4,6-Dichloro-5-pyrimidinecarboxylic acid, a critical intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound by leveraging the principles of single-solvent recrystallization. This document elucidates the causal relationships behind experimental choices, from solvent selection to final purity analysis, ensuring a reproducible and self-validating methodology.
Introduction: The Imperative for Purity
This compound is a heterocyclic building block whose molecular integrity is paramount for its successful application in the synthesis of active pharmaceutical ingredients (APIs). Impurities, often originating from starting materials or side reactions during its synthesis (e.g., from the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride and DMF), can compromise reaction yields, introduce downstream purification challenges, and impact the safety and efficacy of the final drug product.
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the desired compound and its impurities in a given solvent system.[1] The fundamental principle relies on the fact that the solubility of most solids increases with temperature.[2][3] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[4] This guide details a robust protocol for this process, tailored specifically for this compound.
Physicochemical Properties & Rationale
Understanding the properties of this compound (CAS: 87600-98-4) is foundational to designing an effective purification strategy.[5][6]
-
Molecular Formula: C₅H₂Cl₂N₂O₂[7]
-
Molecular Weight: 192.99 g/mol [7]
-
Appearance: Off-white to white solid[5]
-
Key Functional Groups: Carboxylic acid, dichloropyrimidine ring. These groups confer a degree of polarity to the molecule.
-
Solubility: The compound is noted to be slightly soluble in water.[5][8] This suggests that while highly polar solvents like water might be suitable, a solvent with moderate polarity could offer the ideal solubility curve required for recrystallization—high solubility when hot and low solubility when cold.
The presence of the carboxylic acid and nitrogen-containing heterocycle allows for strong intermolecular interactions (hydrogen bonding, dipole-dipole), leading to a stable crystal lattice. The goal of recrystallization is to disrupt this lattice with thermal energy in a suitable solvent and then allow it to reform slowly and selectively.[4]
Solvent Selection: The Critical Decision
The choice of solvent is the most critical parameter for a successful recrystallization.[9] An ideal solvent should meet the following criteria[4][10]:
-
High Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery of the pure product upon cooling.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]
-
Chemical Inertness: The solvent must not react with the compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]
Based on the polar nature of the target molecule, a screening of potential solvents is warranted.
Table 1: Solvent Selection Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Profile & Rationale |
| Water | High | 100 | Slightly soluble at room temperature, likely significantly more soluble when hot.[8] Good for polar impurities. A primary candidate. |
| Ethanol | High | 78 | "Like dissolves like" suggests good solubility. May be too soluble at room temperature, leading to poor recovery. Might be useful in a mixed-solvent system. |
| Acetone | Medium | 56 | Volatile. May dissolve the compound too readily at room temperature. |
| Toluene | Low | 111 | Unlikely to be a good solvent due to polarity mismatch. May be useful for washing away non-polar impurities. |
| Acetic Acid | High | 118 | May have high solubility due to hydrogen bonding, but its high boiling point makes it difficult to remove. Potential for reaction is low but should be considered. |
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials & Equipment
-
Crude this compound
-
Deionized Water
-
Activated Carbon (decolorizing grade, if needed)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with stirring capability
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar.
-
Add approximately 100 mL of deionized water. Begin heating the mixture on a hot plate with stirring.
-
Bring the suspension to a gentle boil. Add small additional portions of hot deionized water (5-10 mL at a time) until all the solid has just dissolved.[11] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of the recrystallized product.[2] An excess of solvent will result in some of the product remaining dissolved even at low temperatures, leading to poor recovery.[4]
-
-
Decolorization & Hot Filtration (Perform if colored impurities or insoluble solids are present):
-
If the solution is colored, remove it from the heat and add a small amount (approx. 0.1-0.2 g) of activated carbon.
-
Return the flask to the hot plate and boil for 2-3 minutes. The activated carbon adsorbs high molecular weight colored impurities.[11]
-
Pre-heat a stemless glass funnel and a clean 250 mL Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.
-
Filter the boiling solution quickly through the pre-heated funnel into the clean flask.[12][13] Causality: This step must be performed quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.[14] A stemless funnel is used to prevent crystallization in a narrow stem.[14]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature.[1] Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling ("shock cooling") can cause the solid to precipitate as a powder, trapping impurities within the rapidly formed crystal lattice.[15]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1] Causality: The solubility of the product decreases significantly at lower temperatures, forcing more of the dissolved compound out of the solution and thereby increasing the recovery yield.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom, placed on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold deionized water.[11] Causality: The crystals are washed with a cold solvent to remove any residual mother liquor containing soluble impurities that may be adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Purity Assessment
The success of the recrystallization must be validated by analytical methods.[16] Comparing the data before and after purification provides a quantitative measure of the procedure's effectiveness.
Analytical Techniques
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[17]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity. A pure compound will show a single major peak, while impurities will appear as additional peaks.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of unexpected signals.[19]
Table 2: Hypothetical Purity Assessment Summary
| Analysis | Crude Material | After Recrystallization | Interpretation |
| Appearance | Off-white to beige powder | White, crystalline solid | Removal of colored impurities. |
| Melting Point | 165-170 °C | 172-173 °C | Sharpening and elevation of melting point indicates increased purity.[17] |
| HPLC Purity | 94.5% (by area) | 99.8% (by area) | Significant reduction of impurities.[18] |
| ¹H NMR | Signals consistent with structure, plus minor peaks at 7.5 and 3.8 ppm. | Minor peaks are absent. | Removal of structurally related impurities. |
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Re-heat the solution and boil off some of the solvent to increase the concentration. Allow to cool again. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to lower the saturation point. Alternatively, try a lower-boiling point solvent. |
| Low recovery of product. | Too much solvent was used; cooling time was insufficient; crystals were washed with warm solvent. | Ensure minimum solvent is used. Cool in an ice bath for an extended period. Always wash with ice-cold solvent. |
| Crystals form in the funnel during hot filtration. | Funnel and receiving flask were not pre-heated; filtration was too slow. | Ensure all glassware for hot filtration is adequately heated. Filter the solution in smaller, rapid portions.[14] |
Conclusion
The single-solvent recrystallization protocol detailed in this application note provides a reliable and effective method for purifying this compound. By carefully selecting the solvent based on the compound's physicochemical properties and controlling the key parameters of dissolution, cooling rate, and isolation, researchers can consistently achieve high purity, which is essential for subsequent applications in pharmaceutical development and chemical research. The self-validating nature of the protocol, confirmed by post-purification analysis, ensures the integrity and quality of the final product.
References
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- University of California, Davis. (n.d.). Recrystallization.
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- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- ChemBK. (2024). This compound.
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- University of California, Los Angeles. (n.d.). Recrystallization.
- Safrole. (n.d.). Recrystallization and hot filtration.
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- Royal Society of Chemistry. (n.d.). Hot gravity filtration.
- University of Massachusetts Boston. (n.d.). Recrystallization, filtration and melting point.
- Sigma-Aldrich. (n.d.). 4,6-Dichloropyrimidine-5-carboxaldehyde 96%.
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- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
- University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds.
- ChemicalBook. (2025). 4,6-Dichloro-5-pyrimidinecarbaldehyde | 5305-40-8.
- Santa Cruz Biotechnology. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid | CAS 87600-98-4.
- Santa Cruz Biotechnology. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid | CAS 87600-98-4.
- Smolecule. (n.d.). Buy this compound | 87600-98-4.
- PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
- PubChem. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde.
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A Robust HPLC Method for Purity Determination of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Application Note AP-HPLC-012
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust, high-performance liquid chromatography (HPLC) method for the purity analysis of 4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS No: 87600-98-4), a key intermediate in pharmaceutical synthesis.[1][2] A reversed-phase C18 column is utilized with a simple isocratic mobile phase consisting of acidified water and acetonitrile, providing excellent peak shape and resolution from potential impurities. The method employs UV detection, leveraging the chromophoric nature of the pyrimidine ring.[3][4] This protocol is designed to be straightforward and reliable, making it suitable for routine quality control and in-process monitoring in both research and manufacturing environments. All procedures are outlined with detailed rationale, system suitability criteria, and validation considerations based on ICH guidelines to ensure trustworthiness and scientific integrity.[5][6][7]
Introduction and Method Rationale
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[8] Its structure, featuring a pyrimidine core with two reactive chlorine atoms and a carboxylic acid group, makes it a versatile building block for synthesizing a wide range of biologically active molecules.[9] The purity of this intermediate is critical as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).
The development of this HPLC method was guided by the physicochemical properties of the analyte and established chromatographic principles.
-
Chromatographic Mode (Reversed-Phase): Reversed-phase HPLC is the most widely used technique in the pharmaceutical industry due to its versatility and reproducibility.[10][11] The analyte, this compound, is a moderately polar compound, making it an ideal candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[10]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column was selected. C18 phases provide strong hydrophobic interactions, ensuring adequate retention of the analyte away from the solvent front, which is crucial for separating it from highly polar impurities.[12]
-
Mobile Phase Composition:
-
Acidification: The analyte possesses a carboxylic acid group, which will be ionized at neutral pH. In reversed-phase chromatography, analyzing ionizable compounds in their ionized state can lead to poor peak shape (tailing) and unstable retention times. By acidifying the mobile phase with formic acid to a pH below the analyte's pKa (~pH < 3), the carboxylic acid group remains protonated (neutral).[12] This suppression of ionization enhances hydrophobic interaction with the C18 stationary phase, resulting in a sharp, symmetrical peak and robust retention.
-
Organic Modifier: Acetonitrile was chosen as the organic solvent due to its low viscosity, miscibility with water, and favorable UV transparency at the detection wavelength.[11]
-
-
Detection (UV Absorbance): Pyrimidine and its derivatives are known to possess strong chromophores that absorb ultraviolet (UV) light.[3][4][13] A UV-Vis spectrophotometric method for a similar pyrimidine derivative showed a maximum absorbance (λmax) at 275 nm.[14] Therefore, a photodiode array (PDA) or variable wavelength detector set to this region is highly effective for sensitive and specific detection. A PDA detector is recommended as it allows for peak purity assessment by comparing spectra across the peak.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC Grade, for cleaning)
Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Elution Mode | Isocratic |
| Composition | 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 275 nm |
| Run Time | 10 minutes |
| Table 1: Optimized HPLC Chromatographic Conditions. |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.
-
Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection if particulate matter is present.
Method Validation and System Suitability
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH guidelines.[5][15] Key validation parameters include specificity, linearity, accuracy, precision, and robustness. Before any sample analysis, a system suitability test must be performed to verify that the chromatographic system is performing adequately.[16]
System Suitability
System suitability is demonstrated by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the acceptance criteria listed in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for Peak Area and Retention Time |
| Table 2: System Suitability Test Parameters and Acceptance Criteria. |
Purity Calculation
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflows
The following diagrams illustrate the logical flow of method development and the practical steps for sample analysis.
Caption: Logical workflow for HPLC method development.
Caption: Step-by-step sample preparation and analysis protocol.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for determining the purity of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement in any analytical laboratory. The rationale-driven approach to method development ensures robust performance, characterized by excellent peak symmetry and resolution. This validated protocol is suitable for ensuring the quality of this critical pharmaceutical intermediate.
References
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B. P. Marple, et al., "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation," Physical Chemistry Chemical Physics, 2021.
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BLD Pharm, "87600-98-4|this compound," bldpharm.com.
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Fisher Scientific, "HPLC for the Retention and Resolution of Very Polar Compounds," fishersci.com.
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SIELC Technologies, "Polar Compounds," sielc.com.
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Wikipedia, "Reversed-phase chromatography," en.wikipedia.org.
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RSC Publishing, "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation," pubs.rsc.org.
-
BenchChem, "A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives," benchchem.com.
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Jones Chromatography, "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES," hplctoday.com.
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Fisher Scientific, "CAS RN 87600-98-4," fishersci.com.
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Pharmaffiliates, "CAS No : 87600-98-4 | Product Name : 4,6-Dichloropyrimidine-5-carboxylic Acid," pharmaffiliates.com.
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Sigma-Aldrich, "this compound | 87600-98-4," sigmaaldrich.com.
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Pharmaguideline, "Steps for HPLC Method Validation," pharmaguideline.com.
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Phenomenex, "Normal-phase vs. Reversed-phase Chromatography," phenomenex.com.
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ACS Publications, "Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions," pubs.acs.org.
-
AiFChem, "87600-98-4 | this compound," aifchem.com.
-
Acta Scientific, "New Method Development by HPLC and Validation as per ICH Guidelines," actascientific.com.
-
M. S. Yar, et al., "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer," PMC - PubMed Central, 2014.
-
AMSbiopharma, "ICH Guidelines for Analytical Method Validation Explained," amsbiopharma.com.
-
European Medicines Agency, "ICH Q2(R2) Validation of analytical procedures - Scientific guideline," ema.europa.eu.
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IVT Network, "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry," ivtnetwork.com.
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ChemBK, "this compound," chembk.com.
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PubChem, "4,6-Dichloropyrimidine-5-carboxylic acid," pubchem.ncbi.nlm.nih.gov.
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Application Notes & Protocols: Strategic Mono-Arylation of 4,6-Dichloro-5-pyrimidinecarboxylic Acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors and antiviral compounds. The targeted functionalization of this heterocycle allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile. 4,6-Dichloro-5-pyrimidinecarboxylic acid is a particularly valuable starting material, offering three distinct points for chemical modification: the two chlorine atoms at the C4 and C6 positions, and the carboxylic acid at C5.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1] Its application to heteroaromatic halides, such as dichloropyrimidines, provides a powerful strategy for introducing aryl and heteroaryl moieties. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the selective mono-arylation of this compound, a key transformation for building molecular complexity.
Mechanistic Insight: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
The cycle comprises three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of the pyrimidine ring. For dihalopyrimidines, this step is often regioselective. The electron-deficient nature of the pyrimidine ring facilitates this process.[3]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Strategic Considerations for this compound
Regioselectivity: In 4,6-dichloropyrimidines, the chlorine atoms are electronically equivalent. However, the presence of substituents can influence their reactivity. For many dihalopyrimidines, mono-substitution is often favored under controlled conditions, as the introduction of an aryl group at one position can electronically deactivate the second halogen for subsequent oxidative addition.[6]
The Carboxylic Acid Moiety: The free carboxylic acid can pose challenges, including poor solubility in common organic solvents and potential interference with the basic conditions of the reaction. Two primary strategies are employed:
-
Direct Coupling with the Free Acid: This is the most atom-economical approach. It requires careful selection of a base and solvent system to ensure solubility and prevent unwanted side reactions. A strong inorganic base like K₃PO₄ is often effective.
-
Coupling with an Ester Derivative: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling can significantly improve solubility and lead to cleaner reactions with higher yields. This adds a step to the synthetic sequence but often improves the robustness of the coupling reaction.
Data Presentation: Typical Conditions for Mono-Arylation of Dichloropyrimidines
The following table summarizes common conditions for the mono-arylation of dichloropyrimidines, providing a starting point for optimization with this compound.
| Parameter | Condition | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust, commercially available catalyst effective for many chloro-heterocycles.[7] |
| Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos) | Allows for greater modularity and optimization. Bulky, electron-rich ligands can improve catalytic activity for less reactive chlorides. | |
| Base | K₃PO₄ (2-3 equivalents) | A strong base that is often effective in couplings with chloro-heterocycles.[7] |
| K₂CO₃ (2-3 equivalents) | A milder base, often used in aqueous/organic solvent mixtures. | |
| Cs₂CO₃ (2-3 equivalents) | A more soluble and often more effective base, though more expensive. | |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common and effective solvent system that aids in dissolving both the organic and inorganic reagents.[7] |
| Toluene / EtOH / H₂O | An alternative system, where the alcohol can aid in the solubility of the boronic acid. | |
| Temperature | 70 - 100 °C | Sufficient to drive the reaction to completion without significant decomposition. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the dichloropyrimidine. |
Experimental Protocols
Protocol 1: Direct Mono-Arylation of this compound
This protocol is designed for the direct coupling of the free acid, prioritizing step economy.
Caption: Experimental workflow for the direct Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Degassing: Bubble argon through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting dichloropyrimidine is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to protonate the carboxylic acid product, which will then be extracted into the organic phase.
-
Extract the aqueous layer with ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-aryl-6-chloro-5-pyrimidinecarboxylic acid.
-
Protocol 2: Mono-Arylation of Ethyl 4,6-Dichloro-5-pyrimidinecarboxylate
This protocol involves an initial esterification step, which can lead to a cleaner reaction and easier purification.
Part A: Esterification
-
Suspend this compound in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5 eq.).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain the ethyl ester.
Part B: Suzuki Coupling
Caption: Experimental workflow for Suzuki coupling of the ester derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add ethyl 4,6-dichloro-5-pyrimidinecarboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add Pd(PPh₃)₄ (0.05 eq.).
-
Degassing: Bubble argon through the reaction mixture for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 4-aryl-6-chloro-5-pyrimidinecarboxylate.
-
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider using a more active catalyst system, such as a palladium(II) precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). A stronger base like Cs₂CO₃ may also improve the outcome.
-
Formation of Di-substituted Product: If significant amounts of the di-arylated product are observed, reduce the amount of boronic acid (to ~1.05 equivalents) and carefully monitor the reaction, stopping it once the starting material is consumed. Lowering the reaction temperature may also improve selectivity for the mono-arylated product.
-
Decomposition of Boronic Acid (Protodeboronation): If starting materials are consumed but the desired product is not formed in stoichiometric amounts, protodeboronation may be occurring. Ensure the reaction is thoroughly deoxygenated and consider using anhydrous solvents if possible.
Conclusion
The Suzuki-Miyaura coupling provides a powerful and reliable method for the selective mono-arylation of this compound. The choice between direct coupling of the free acid and a two-step approach via an ester derivative will depend on the specific substrate and the desired balance between step economy and reaction robustness. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize these valuable intermediates, paving the way for the discovery of novel therapeutic agents.
References
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Lukin, K., & Anderson, C. D. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Langer, P., & Malassa, A. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Burke, M. D., & Grzybowski, B. A. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Itami, K., & Yamaguchi, J. (2012). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Stanetty, P., & Schnürch, M. (2007). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules. [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of Pyrimidine-Based Libraries from 4,6-Dichloro-5-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] This document provides a detailed guide for the synthesis of pyrimidine-based chemical libraries, starting from the versatile building block, 4,6-dichloro-5-pyrimidinecarboxylic acid. We will explore the strategic functionalization of this molecule through nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions, as well as transformations of the C5-carboxylic acid moiety. This guide is designed to equip researchers with both the theoretical understanding and practical protocols necessary to generate diverse libraries for drug discovery programs.
Introduction: The Primacy of the Pyrimidine Scaffold
Pyrimidines, six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, are of immense interest in pharmaceutical development.[5] Their prevalence in nature, as components of nucleic acids (thymine, cytosine, and uracil), and their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, underscore their significance.[1][3] The ability to readily functionalize the pyrimidine ring allows for the creation of large, diverse chemical libraries, a key strategy in modern drug discovery for identifying novel bioactive molecules.[6]
This compound is an exceptionally useful starting material for library synthesis. The two chlorine atoms are susceptible to sequential and regioselective displacement by various nucleophiles, while the carboxylic acid group offers a handle for further diversification, such as amide bond formation. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, facilitates these nucleophilic aromatic substitution reactions.[7]
Strategic Overview of Library Synthesis
The construction of a pyrimidine-based library from this compound hinges on a multi-pronged diversification strategy. The core principle is the sequential and controlled reaction at the three reactive sites: the C4-chloro, C6-chloro, and C5-carboxylic acid positions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the chlorine atoms at the C4 and C6 positions towards nucleophiles is a critical aspect of this synthetic strategy. Generally, for dichloropyrimidines, substitution favors the C4 and C6 positions over the C2 position.[7][8] In the case of this compound, the two chlorine atoms are electronically equivalent in the starting material. However, the introduction of the first substituent can influence the reactivity of the remaining chlorine atom for a subsequent substitution reaction.
Factors influencing the rate and regioselectivity of SNAr reactions on dichloropyrimidines include:
-
Nucleophile Strength: Stronger nucleophiles will react more readily.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used to facilitate these reactions.
-
Temperature: Heating is often required to drive the reactions to completion.
-
Electronic Effects of Substituents: The nature of the first substituent introduced can electronically influence the susceptibility of the second chlorine to be displaced.[9]
Diversification at the Carboxylic Acid Moiety
The carboxylic acid at the C5 position provides a crucial point for diversification, most commonly through amide bond formation. A vast array of commercially available primary and secondary amines can be coupled to the carboxylic acid, introducing a wide range of chemical functionalities and shapes into the library. This is typically achieved using standard peptide coupling reagents.[10][11][12]
The overall synthetic workflow can be visualized as a branched pathway, allowing for the generation of a large number of unique compounds from a single starting material.
Caption: Synthetic workflow for library generation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for Mono-Nucleophilic Aromatic Substitution
This protocol describes the general procedure for the mono-substitution of a chlorine atom on this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent, add the amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-5-pyrimidinecarboxylic acid derivative.
General Protocol for Di-Nucleophilic Aromatic Substitution
This protocol outlines the substitution of the second chlorine atom. This can be performed with the same or a different nucleophile.
Materials:
-
Mono-substituted 4-amino-6-chloro-5-pyrimidinecarboxylic acid derivative
-
Second amine nucleophile (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of the mono-substituted pyrimidine (1.0 equiv) in the chosen anhydrous solvent, add the second amine nucleophile (1.2 equiv) and the base (2.0 equiv).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-140 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the di-substituted pyrimidine derivative.
General Protocol for Amide Coupling
This protocol describes the formation of an amide bond at the C5-carboxylic acid position using a standard coupling agent like HATU.[12]
Materials:
-
Substituted pyrimidine-5-carboxylic acid
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired amide.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions for the key transformations. Note that optimization may be required for specific substrates.
| Transformation | Starting Material | Nucleophile/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Mono-amination | This compound | Primary/Secondary Amine | DIPEA | ACN | 25-80 | 60-90 |
| Di-amination | 4-Amino-6-chloro-5-pyrimidinecarboxylic acid | Primary/Secondary Amine | K₂CO₃ | DMF | 100-140 | 50-85 |
| Amide Coupling | Pyrimidine-5-carboxylic acid | Primary/Secondary Amine | DIPEA | DMF | 25 | 70-95 |
Mechanistic Insights and Experimental Rationale
The success of this library synthesis strategy is rooted in the fundamental principles of organic chemistry.
The SNAr Mechanism
The nucleophilic aromatic substitution on the electron-deficient pyrimidine ring proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of SNAr.
The nucleophile attacks the carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyrimidine ring. In the second step, the chloride ion is expelled, restoring the aromaticity of the ring. The choice of a polar aprotic solvent is crucial as it solvates the cation of the nucleophile's salt but does not strongly solvate the anion, thus preserving its nucleophilicity.
Rationale for Amide Coupling Reagents
Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[11] Coupling reagents like HATU or DCC/EDC are employed to activate the carboxylic acid.[10][11] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.[11] The use of a non-nucleophilic base like DIPEA is essential to neutralize the acid formed during the reaction without competing with the desired amine nucleophile.[12]
Conclusion
This compound is a powerful and versatile starting material for the construction of diverse pyrimidine-based libraries. By leveraging the principles of nucleophilic aromatic substitution and amide bond formation, researchers can systematically and efficiently generate large collections of novel compounds. The protocols and insights provided in this guide offer a solid foundation for drug discovery programs aimed at exploring the vast chemical space of pyrimidine derivatives. The strategic and modular nature of this synthetic approach allows for the rapid generation of structure-activity relationships, accelerating the identification of new therapeutic leads.
References
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- Opti-Mol. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Benchchem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Aromatic Substitution.
- Lamarre, D., Anderson, P. C., Bailey, M., Beaulieu, P., Bolger, G., Bonneau, P., ... & LaPlante, S. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- ChemicalBook. (n.d.). 4,6-dichloropyrimidine-5-carboxylic acid manufacturers and suppliers.
- Sigma-Aldrich. (n.d.). 4,6-Dichloropyrimidine-5-carboxaldehyde 96 5305-40-8.
- ResearchGate. (n.d.). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to....
- ChemContract. (n.d.). 4,6-Dichloro-pyrimidine-5-carboxylic acid.
- Smolecule. (n.d.). Buy this compound | 87600-98-4.
- ChemicalBook. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis.
- BLD Pharm. (n.d.). 87600-98-4|this compound|BLD Pharm.
- PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Wang, J., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
Sources
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- 4. mdpi.com [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for the Enzymatic Phosphorylation of Orotic Acid to Orotidine 5'-Monophosphate
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-tested protocol for the enzymatic phosphorylation of orotic acid, a dihydroxypyrimidine carboxylic acid analog, to its corresponding nucleotide, Orotidine 5'-monophosphate (OMP). This reaction represents a critical step in the de novo pyrimidine biosynthetic pathway and is of significant interest to researchers in oncology, immunology, and drug development. We detail a robust methodology employing the bifunctional enzyme Uridine Monophosphate Synthase (UMPS), which catalyzes the conversion. The guide explains the underlying biochemical principles, provides step-by-step instructions for reaction setup and monitoring, and presents a validated High-Performance Liquid Chromatography (HPLC) method for quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or study phosphorylated pyrimidine intermediates.
Introduction: The Significance of Pyrimidine Phosphorylation
Phosphorylated pyrimidines, or nucleotides, are the fundamental building blocks for DNA and RNA synthesis. Their availability is a rate-limiting factor for cellular proliferation, making the enzymes involved in their synthesis prime targets for therapeutic intervention. The de novo pyrimidine biosynthesis pathway is a conserved metabolic sequence that assembles pyrimidine rings from simple precursors like glutamine and aspartate.[1]
A key intermediate in this pathway is orotic acid. The conversion of orotic acid into a biologically active nucleotide is achieved through a phosphoribosylation reaction—a specific type of phosphorylation that adds a ribose-5-phosphate moiety. This critical transformation is catalyzed by the enzyme Uridine Monophosphate Synthase (UMPS).[2][3] UMPS is a bifunctional enzyme in eukaryotes, possessing two distinct catalytic domains:
-
Orotate Phosphoribosyltransferase (OPRTase): Catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, yielding Orotidine 5'-monophosphate (OMP).[4]
-
Orotidine-5'-phosphate Decarboxylase (ODCase): Catalyzes the subsequent decarboxylation of OMP to form Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[2][5]
Targeting this pathway is a validated strategy in medicine. For instance, inhibitors of Dihydroorotate Dehydrogenase (DHODH), the enzyme preceding UMPS, are used to treat autoimmune diseases and are under investigation for various cancers.[1][6][7] Therefore, a reliable protocol to perform and analyze the UMPS-catalyzed phosphorylation step is invaluable for screening potential inhibitors, studying enzyme kinetics, and producing essential biochemical reagents.
Principle of the Method
The experimental procedure hinges on the OPRTase activity of UMPS. The enzyme facilitates the nucleophilic attack of the N1 position of the orotate ring on the anomeric carbon of PRPP, resulting in the formation of a glycosidic bond and the release of pyrophosphate (PPi).
Reaction: Orotic Acid + 5-Phosphoribosyl-1-Pyrophosphate (PRPP) ---(UMPS, Mg²⁺)--> Orotidine 5'-Monophosphate (OMP) + Pyrophosphate (PPi)
The reaction's progress can be accurately monitored and quantified by separating the substrate (orotic acid) from the product (OMP) using reverse-phase or hydrophilic interaction liquid chromatography (HILIC) and measuring their respective concentrations via UV absorbance.
Figure 1: Enzymatic phosphorylation of Orotic Acid.
Materials and Equipment
Reagents and Consumables
-
Orotic Acid Monohydrate (Sigma-Aldrich, Cat. No. O2750)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP) pentasodium salt (Sigma-Aldrich, Cat. No. P8276)
-
Recombinant Human Uridine Monophosphate Synthase (UMPS) (Vendor of choice)
-
Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure (Milli-Q or equivalent) water
-
0.22 µm syringe filters
Equipment
-
Analytical balance
-
pH meter
-
Thermomixer or water bath set to 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Pipettes and sterile tips
Detailed Experimental Protocols
Preparation of Stock Solutions and Buffers
Causality: Accurate concentrations are critical for reproducible enzyme kinetics and yield calculations. Prepare fresh or store as directed to prevent degradation, especially of PRPP.
-
Reaction Buffer (5X): 250 mM Tris-HCl, 50 mM MgCl₂, 5 mM DTT, pH 8.0.
-
Dissolve Tris-HCl and MgCl₂ in 80% of the final volume of ultrapure water.
-
Adjust pH to 8.0 using NaOH/HCl.
-
Add DTT just before making up the final volume. DTT is a reducing agent that helps maintain enzyme stability. Store at 4°C for up to one week.
-
-
Orotic Acid Stock (20 mM): Dissolve 35.2 mg of orotic acid monohydrate in 10 mL of ultrapure water. Gentle heating may be required.
-
PRPP Stock (20 mM): Dissolve 109.5 mg of PRPP pentasodium salt in 10 mL of Reaction Buffer (1X). Prepare fresh before each experiment as PRPP is unstable in solution.
-
UMPS Enzyme Stock (1 mg/mL): Reconstitute lyophilized enzyme in a buffer recommended by the manufacturer (typically containing glycerol for stability). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Enzymatic Synthesis of OMP
This protocol outlines a standard 200 µL reaction. The reaction can be scaled as needed.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, assemble the following components on ice in the specified order:
| Component | Volume (µL) | Final Concentration |
| Ultrapure Water | 120 | N/A |
| Reaction Buffer (5X) | 40 | 1X (50mM Tris, 10mM MgCl₂, 1mM DTT) |
| Orotic Acid Stock (20 mM) | 10 | 1 mM |
| PRPP Stock (20 mM) | 20 | 2 mM |
| UMPS Enzyme (0.1 mg/mL) | 10 | 5 µg/mL |
| Total Volume | 200 |
Expert Insight: A molar excess of PRPP is used to ensure the reaction proceeds to completion with respect to orotic acid, the limiting substrate. The reaction is initiated by the addition of the enzyme.
-
Incubation: Gently mix the reaction tube and incubate at 37°C for 60 minutes in a thermomixer or water bath. For kinetic studies, time points can be taken at 5, 10, 20, 30, and 60 minutes.
-
Reaction Quenching: To stop the reaction, add 20 µL of 10% formic acid or heat the sample at 95°C for 5 minutes. This denatures the enzyme.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at >14,000 x g for 10 minutes to pellet the denatured protein. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Analysis and Quantification
Trustworthiness: HPLC is a self-validating system. The separation and quantification against known standards provide definitive evidence of product formation and yield. Phosphorylated compounds can exhibit poor peak shape on standard C18 columns; using a bio-inert or PEEK-lined system can significantly improve recovery and peak symmetry.[8]
| Parameter | Setting | Rationale |
| Column | Reverse-Phase C18 (e.g., Agilent Zorbax, Waters SunFire) | Provides good separation of polar analytes. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 4.5 | Buffered aqueous phase for analyte retention. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting analytes. |
| Flow Rate | 0.8 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 10 µL | |
| Detection | UV at 280 nm | Orotic acid has a λmax near 280 nm. |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-30% B; 15-17 min: 30% B; 17-18 min: 30-2% B; 18-25 min: 2% B | A shallow gradient is used to resolve the highly polar substrate and product. |
Procedure:
-
Standard Curve: Prepare standards of orotic acid and OMP (if available) at concentrations from 0.05 mM to 1 mM. Inject each standard to determine their retention times and generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject 10 µL of the filtered supernatant from step 4.2.4.
-
Quantification: Identify the peaks for orotic acid and OMP in the sample chromatogram based on their retention times. Calculate their concentrations using the standard curve. The percent conversion can be calculated as: % Conversion = ([OMP] / ([OMP] + [Orotic Acid])) * 100
Expected Results: Orotic acid, being less polar than the phosphorylated OMP, will have a longer retention time on a reverse-phase column.
| Compound | Expected Retention Time (min) |
| Orotidine 5'-Monophosphate (OMP) | ~4-6 |
| Orotic Acid | ~8-10 |
Note: Retention times are approximate and will vary based on the specific column, system, and mobile phase preparation.
Visualization of Experimental Workflow
Figure 2: Overall experimental workflow.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low product (OMP) formation | Inactive enzyme; degraded PRPP; incorrect buffer pH. | Use a fresh enzyme aliquot. Prepare PRPP stock solution immediately before use. Verify the pH of the reaction buffer. |
| Broad or tailing peaks in HPLC | Interaction of phosphate groups with metal components of the HPLC system; column degradation. | Use a bio-inert LC system if available.[8] Passivate the system with acid. Use a new column or a column specifically designed for polar analytes (e.g., polar-endcapped).[9] |
| Poor separation of substrate and product | Inappropriate gradient or mobile phase. | Optimize the HPLC gradient (make it shallower). Adjust the mobile phase pH slightly. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[9] |
| Extra peaks in the chromatogram | Contaminants in reagents; product degradation. | Run blanks for all reagents. Ensure PRPP is fresh. Check for potential enzymatic side reactions if using a crude enzyme preparation. |
Conclusion
This application note provides a validated and robust framework for the enzymatic phosphorylation of orotic acid. The detailed protocols for reaction execution and HPLC-based analysis equip researchers with the necessary tools to reliably synthesize and quantify Orotidine 5'-monophosphate. This methodology serves as a foundational assay for high-throughput screening of UMPS inhibitors, detailed kinetic characterization of the enzyme, and the production of nucleotide standards for metabolic studies. Adherence to the principles of causality and the use of self-validating analytical techniques outlined herein will ensure the generation of high-quality, reproducible data critical for advancing research in drug discovery and molecular biology.
References
- Vertex AI Search. Dihydroorotate dehydrogenase - Grokipedia.
- Wikipedia. Dihydroorotate dehydrogenase.
- MedlinePlus Genetics. DHODH gene.
- M-CSA. Pyrimidine-nucleoside phosphorylase.
- ESRF. Dihydroorotate Dehydrogenase from Escherichia coli.
- Sykes, D.B., et al. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH.
- Wikipedia. Uridine monophosphate synthase.
- Wikipedia. Pyrimidine-nucleoside phosphorylase.
- Proteopedia. Uridine 5'-monophosphate synthase. (2021).
- ResearchGate. Enzymatic phosphorolysis of pyrimidine and purine nucleosides.
- WikiGenes. uridine monophosphate synthetase - UMPS.
- Frerman, F.E., et al. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates. PMC - NIH.
- Ling, F., et al. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. PMC - NIH.
- PubMed. Base Composition Analysis of Nucleosides Using HPLC. (2001).
- Agilent. HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath.
- eDiss. Structure, Mechanism and Regulation of human UMP Synthase.
- Parker, W.B. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.
- ResearchGate. Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma. (2015).
- Radkov, A. Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. (2022).
- Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Sigma-Aldrich. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor.
- Takara Bio. Phosphoprotein purification overview.
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- 2. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 4. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism and Regulation of human UMP Synthase [ediss.uni-goettingen.de]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Comprehensive Characterization of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Introduction
4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS No. 87600-98-4) is a halogenated heterocyclic compound of significant interest in synthetic chemistry.[1] Its structural features, including a reactive pyrimidine core and a carboxylic acid moiety, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[2][3] The purity and structural integrity of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5]
This guide provides a comprehensive framework of analytical techniques for the definitive characterization of this compound. We will explore a suite of orthogonal methods—each providing a unique piece of the analytical puzzle—to ensure unequivocal structural confirmation, robust purity assessment, and a thorough understanding of the material's physicochemical properties. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals who require reliable and validated analytical protocols.[6]
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity determination, offering high-resolution separation of the main component from synthesis-related impurities, precursors, and degradation products.[7]
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase method is optimal, separating compounds based on their hydrophobicity. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is highly effective due to the strong absorbance of the pyrimidine ring.
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Configure a standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Set the instrument parameters as detailed in Table 1.
-
-
Data Acquisition & Analysis:
-
Inject 5 µL of the prepared sample.
-
Monitor the chromatogram at 254 nm.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
Note: This method serves as a starting point and may require optimization based on the specific impurity profile.
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques provide definitive information on the molecular structure, confirming the identity of the compound by probing its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is arguably the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides a map of the carbon skeleton. For this molecule, we expect a simple ¹H spectrum due to the single proton on the pyrimidine ring and the carboxylic acid proton. The ¹³C spectrum will be crucial for confirming the presence of the carbonyl carbon and the two chlorine-substituted carbons. DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and the tendency for the acidic proton to appear as a distinct, albeit broad, signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Table 2: Expected NMR Spectral Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~13.0 - 14.0 | Broad Singlet | -COOH |
| ~9.0 | Singlet | H-2 (Pyrimidine ring) | |
| ¹³C | ~165 | Singlet | C=O (Carboxylic acid)[8] |
| ~160 | Singlet | C4/C6-Cl | |
| ~158 | Singlet | C2-H | |
| ~120 | Singlet | C5-COOH |
Note: Chemical shifts are predictive and should be confirmed by experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[9][10] For this compound, the key signatures will be the very broad O-H stretch and the sharp C=O stretch from the carboxylic acid, in addition to the characteristic vibrations of the dichloropyrimidine ring. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders as it requires minimal sample preparation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over a range of 4000–400 cm⁻¹.
-
The final spectrum is automatically generated as an absorbance or transmittance plot.
-
Table 3: Key FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (-COOH)[8] |
| ~1710 (strong, sharp) | C=O Stretch | Carboxylic Acid (-COOH)[8] |
| 1600 - 1450 | C=N, C=C Stretch | Pyrimidine Ring[9] |
| Below 800 | C-Cl Stretch | Chloro-substituent |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[11] Direct analysis of the title compound can be challenging due to its low volatility. However, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) can confirm the exact mass and elemental formula. Fragmentation studies, often induced by techniques like Collision-Induced Dissociation (CID), can reveal the loss of chlorine and the carboxylic acid group, further confirming the structure.[12][13] The characteristic isotopic pattern of two chlorine atoms (a 100:65:10 ratio for M, M+2, M+4 peaks) is a definitive signature.[14]
Experimental Protocol: LC-MS (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the compound in a 1:1 mixture of acetonitrile and water.
-
-
Instrumentation & Conditions:
-
LC: Use a rapid isocratic flow from an HPLC system (as described in Sec 2.1) to introduce the sample.
-
MS: Electrospray Ionization (ESI) in negative ion mode (to deprotonate the carboxylic acid).
-
Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.
-
Scan Range: m/z 50 - 500.
-
-
Data Interpretation:
-
Molecular Ion: Look for the [M-H]⁻ ion at an m/z corresponding to the calculated exact mass of C₅HCl₂N₂O₂⁻ (190.9420).
-
Isotopic Pattern: Verify the presence of the characteristic isotopic peaks for a molecule containing two chlorine atoms.
-
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like TGA and DSC provide critical information about the material's thermal stability, melting point, and decomposition profile.[15] A sharp melting peak observed by DSC is a strong indicator of high purity.[16]
Expertise & Rationale: Simultaneous TGA-DSC analysis is highly efficient, providing complementary data in a single experiment.[17] TGA will measure the mass loss as the compound decomposes at elevated temperatures, defining its thermal stability limit. DSC will measure the heat flow, allowing for the precise determination of the melting point endotherm. This data is crucial for understanding handling, storage, and processing conditions.[18][19][20]
Experimental Protocol: Simultaneous TGA-DSC
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum or ceramic crucible.
-
-
Instrumentation & Conditions:
-
Place the crucible in a simultaneous thermal analyzer (STA).
-
Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min.
-
Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
-
Data Interpretation:
-
DSC Curve: Identify the onset and peak temperature of the sharp endothermic event corresponding to the melting point.
-
TGA Curve: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
Integrated Analytical Workflow
The characterization of a key intermediate like this compound is not a linear process but an integrated workflow where each technique provides corroborating evidence.
Caption: Integrated workflow for comprehensive material characterization.
The relationship between the analytical techniques and the information they provide is crucial for building a complete profile of the molecule.
Caption: Relationship between techniques and derived information.
Conclusion
The application of this multi-technique analytical approach provides a self-validating system for the characterization of this compound. By combining high-resolution chromatography (HPLC), definitive spectroscopic methods (NMR, FT-IR, MS), and thermal analysis (TGA-DSC), a complete and trustworthy profile of the material's identity, purity, and stability can be established. These detailed protocols serve as a robust foundation for quality control, regulatory submission, and further synthetic development.
References
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Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]
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ChemCon GmbH. Identity determination and purity testing. ChemCon GmbH. [Link]
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Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]
-
University of Wisconsin-Stout. Investigation of Thermal Properties of Carboxylates with Various Structures. UW-Stout. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
-
ChemBK. (2024, April 9). This compound. ChemBK. [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. [Link]
-
ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. [Link]
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The Royal Society of Chemistry. Supporting Information. RSC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid. [Link]
-
PubChem. 4,6-Dichloropyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates... ResearchGate. [Link]
-
Organic Letters. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(10), 1951-1954. [Link]
-
ResearchGate. Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. ResearchGate. [Link]
-
MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 23(1), 169. [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5. [Link]
-
Lab Manager Magazine. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Vandana Publications. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. [Link]
-
Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
-
SpectraBase. (4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid - Optional[FTIR] - Spectrum. [Link]
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The Strategic Role of 4,6-Dichloro-5-pyrimidinecarboxylic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Pyrimidine Core - A Privileged Scaffold in Agrochemical Discovery
The pyrimidine ring system is a foundational heterocyclic motif that has proven to be a remarkably versatile scaffold in the development of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its inherent electronic properties and the ability to be readily functionalized at multiple positions have made it a cornerstone in the design of modern pesticides. Within the diverse family of pyrimidine-based agrochemicals, derivatives of 4,6-dichloro-5-pyrimidinecarboxylic acid have emerged as particularly valuable intermediates. The presence of two reactive chlorine atoms at the 4 and 6 positions, coupled with the carboxylic acid functionality at the 5-position, provides a strategic handle for the synthesis of a multitude of herbicides, fungicides, and insecticides.[1] This guide provides a detailed exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and a comprehensive reference base for researchers, scientists, and professionals in the field of drug development.
The core utility of this compound lies in the differential reactivity of its functional groups. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents, while the carboxylic acid group can be readily converted into amides, esters, and other functionalities, further expanding the accessible chemical space. This multi-faceted reactivity enables the creation of large and diverse chemical libraries for screening and optimization of agrochemical properties.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The key to unlocking the synthetic potential of this compound is a thorough understanding of the nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further accentuated by the strong electron-withdrawing effects of the two chlorine atoms, rendering the carbon atoms at the 4 and 6 positions highly electrophilic and susceptible to attack by nucleophiles.[4]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the electron-deficient carbon atoms (C4 or C6) bearing a chlorine atom. This initial attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of a chloride ion, which is a good leaving group. This step results in the formation of the substituted pyrimidine product.
The overall process is a substitution of a chlorine atom with the incoming nucleophile. The reaction is highly regioselective, with substitution occurring preferentially at the 4 and 6 positions.
Caption: Conversion of the carboxylic acid to the acid chloride.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood. [5]3. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4,6-dichloro-5-pyrimidinecarbonyl chloride can be used in the next step without further purification.
Step 2: Synthesis of N-Aryl-4,6-dichloro-5-pyrimidinecarboxamide
Methodology:
-
Dissolve the crude 4,6-dichloro-5-pyrimidinecarbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired aniline derivative (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.
-
Cool the aniline solution to 0 °C in an ice bath and slowly add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-4,6-dichloro-5-pyrimidinecarboxamide.
Application in Fungicide Synthesis: Anilino-Pyrimidine Analogs
Anilino-pyrimidine fungicides, such as pyrimethanil, are an important class of agrochemicals used to control a variety of plant pathogens, particularly grey mould (Botrytis cinerea). [6][7]The core structure of these fungicides consists of a pyrimidine ring substituted with an aniline group. This compound provides a versatile starting point for the synthesis of novel anilino-pyrimidine analogs with potentially improved fungicidal activity or a broader spectrum of action.
Protocol 2: Synthesis of a 4-Anilino-6-chloro-5-pyrimidinecarboxylic Acid Derivative
This protocol describes the selective mono-substitution of one of the chlorine atoms of this compound with an aniline derivative. The remaining chlorine atom can then be further functionalized, or the carboxylic acid group can be modified.
Caption: Synthesis of an anilino-pyrimidine derivative.
Methodology:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add the desired substituted aniline (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 eq). [8]2. Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the progress of the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-anilino-6-chloro-5-pyrimidinecarboxylic acid derivative.
Table 1: Representative Fungicidal Activity Data for Pyrimidine Derivatives
| Compound ID | R1 | R2 | Fungus | EC50 (µg/mL) | Reference |
| 5f | 2-((5-bromo-2-fluorobenzoyl)amino)phenyl | O | Phomopsis sp. | >100% inhibition at 50 µg/mL | [9] |
| 5o | 3-((5-bromo-2-fluorobenzoyl)amino)phenyl | O | Phomopsis sp. | 10.5 | [9] |
| III-3 | 4-phenyl | NH₂ | Botrytis cinerea | <1.0 | [10] |
| Pyrimethanil | - | - | Botrytis cinerea | - | [10] |
Application in Insecticide Synthesis: Exploring Novel Pyrethroid Analogs
While the use of this compound in the synthesis of pyrethroid insecticides is less common, its structural features offer interesting possibilities for the design of novel analogs. Pyrethroids are a major class of insecticides that act on the nervous system of insects. [11]The carboxylic acid moiety of this compound could be esterified with various alcohols that are known to be part of active pyrethroid structures.
Protocol 3: Esterification of this compound
This protocol describes a general method for the esterification of this compound, which can be a key step in the synthesis of novel insecticide candidates.
Methodology (Fischer Esterification):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol, which also serves as the solvent. [12]2. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
-
After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography or distillation under reduced pressure.
Table 2: Key Physical and Chemical Properties of this compound and a Related Intermediate
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 87600-98-4 | C₅H₂Cl₂N₂O₂ | 192.99 | - |
| 4,6-Dichloro-5-pyrimidinecarbaldehyde | 5305-40-8 | C₅H₂Cl₂N₂O | 176.99 | 66-71 |
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic combination of reactive chlorine atoms and a modifiable carboxylic acid group provides a powerful platform for the generation of diverse molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists in the agrochemical industry to harness the full potential of this important intermediate.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies for the derivatization of this compound. Furthermore, the exploration of its application in the synthesis of novel insecticides and nematicides remains a promising avenue for discovery. As the demand for new and effective crop protection solutions continues to grow, the strategic application of key intermediates like this compound will be paramount in driving innovation in the agrochemical sector.
References
-
Du, T., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]
-
Yuan, H., et al. (2026). Pyrimidine derivatives in discovery of pesticides: A review. Chinese Chemical Letters, 37(2), 111305. [Link]
-
PubMed. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. [Link]
-
ResearchGate. (2025). Synthesis and fungicidal evaluation of some new anilinopyrimidine derivatives. [Link]
-
MDPI. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 21(11), 1453. [Link]
-
Li, Q., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 12(1), 473-485. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
MDPI. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 21(11), 1453. [Link]
-
Frontiers. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 693976. [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Semantic Scholar. (1995). Mode of action of the anilino-pyrimidine fungicide pyrimethanil. 2. Effects on enzyme secretion in Botrytis cinerea. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
-
PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines. [Link]
-
NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21396-21402. [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18, 2793-2810. [Link]
-
Pearson. (n.d.). Carboxylic Acid to Acid Chloride: Videos & Practice Problems. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 17.07: Conversion of carboxylic acids to acid chlorides. [Link]
-
PubChem. (n.d.). Pyrimethanil. Retrieved January 12, 2026, from [Link]
-
PubMed. (2018). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. Beilstein Journal of Organic Chemistry, 14, 2529-2534. [Link]
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Application Note & Protocol: A Strategic One-Pot Synthesis of Highly Functionalized Pyrimidine Derivatives from 4,6-Dichloro-5-pyrimidinecarboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-5-pyrimidinecarboxylic acid stands out as a particularly valuable starting material. Its trifunctional nature—possessing two reactive chlorine atoms at the C4 and C6 positions and a carboxylic acid at the C5 position—offers a unique opportunity for the divergent synthesis of complex molecular architectures. The chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential introduction of various functionalities.[2][3] This application note details a robust and efficient one-pot, three-step protocol for the synthesis of highly substituted pyrimidine derivatives, starting from this compound. This method is designed to maximize molecular complexity while minimizing purification steps, a key consideration in the rapid generation of compound libraries for drug discovery.
While the synthesis of the pyrimidine core itself can be achieved through various multicomponent reactions like the Biginelli reaction, this guide focuses on the post-functionalization of a pre-formed, highly activated pyrimidine ring system.[4] The synthesis of the starting material, this compound, is typically achieved from 4,6-dihydroxypyrimidine through a Vilsmeier-Haack type reaction followed by oxidation, a process that is well-documented in the chemical literature.[5][6]
Strategic Overview of the One-Pot Synthesis
The one-pot protocol described herein is a sequential process involving three distinct chemical transformations within a single reaction vessel. This approach is designed to avoid the isolation and purification of intermediates, thereby increasing overall efficiency and yield. The logical flow of the synthesis is as follows:
-
Esterification of the Carboxylic Acid: The initial step involves the protection of the carboxylic acid group as an ester. This prevents its interference in the subsequent nucleophilic substitution steps and enhances the solubility of the starting material in common organic solvents.
-
First Nucleophilic Aromatic Substitution (SNAr) at C4/C6: A primary amine is introduced to displace one of the chlorine atoms. The reaction conditions are optimized for mono-substitution.
-
Second Nucleophilic Aromatic Substitution (SNAr) at C6/C4: A second, different nucleophile, in this case, an alkoxide, is added to displace the remaining chlorine atom, leading to the final, highly functionalized pyrimidine derivative.
This strategic sequence allows for the controlled and divergent synthesis of a wide array of pyrimidine analogs from a common intermediate.
Visualizing the One-Pot Workflow
Caption: A logical workflow for the one-pot synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (≥97% purity)
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Primary Amine (e.g., Benzylamine)
-
Triethylamine (TEA)
-
Sodium metal
-
Secondary Alcohol (e.g., Isopropanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Protocol:
Step 1: Esterification of this compound
-
Rationale: The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7][8] Using the alcohol as the solvent drives the equilibrium towards the product.
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.93 g, 10 mmol).
-
Add anhydrous ethanol (100 mL) to the flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The resulting solution of ethyl 4,6-dichloro-5-pyrimidinecarboxylate is used directly in the next step without isolation.
Step 2: First Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms at the C4 and C6 positions for nucleophilic aromatic substitution.[9] By controlling the stoichiometry of the nucleophile and the reaction temperature, selective mono-substitution can be achieved. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
To the cooled ethanolic solution of ethyl 4,6-dichloro-5-pyrimidinecarboxylate, add triethylamine (2.1 mL, 15 mmol).
-
Add the primary amine (e.g., benzylamine, 1.09 mL, 10 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. The progress of the mono-amination can be monitored by TLC or LC-MS. A precipitate of triethylamine hydrochloride will form.
Step 3: Second Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The introduction of the first amino group can modulate the reactivity of the remaining chlorine atom. A stronger nucleophile or more forcing conditions may be required for the second substitution. An alkoxide, generated in situ from an alcohol and sodium metal, is a potent nucleophile for this transformation.[10]
-
In a separate flame-dried flask under an inert atmosphere, prepare the sodium alkoxide solution by carefully adding sodium metal (0.23 g, 10 mmol) to the chosen anhydrous alcohol (e.g., isopropanol, 50 mL) at 0 °C. Allow the mixture to stir until all the sodium has dissolved.
-
Carefully transfer the freshly prepared sodium alkoxide solution to the reaction mixture from Step 2 via cannula.
-
Heat the resulting mixture to 60 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the mono-substituted intermediate.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water (50 mL).
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-(benzylamino)-6-isopropoxy-5-pyrimidinecarboxylate.
Data Presentation: Representative Reaction Parameters
| Step | Transformation | Key Reagents | Temperature | Time (h) | Expected Yield (%) |
| 1 | Esterification | EtOH, H₂SO₄ | Reflux | 4-6 | >95 (in situ) |
| 2 | Mono-amination | Benzylamine, TEA | Room Temp. | 8-12 | 80-90 (in situ) |
| 3 | Alkoxylation | Sodium Isopropoxide | 60 °C | 4-6 | 70-85 (isolated) |
Causality and Experimental Choices
-
Choice of Esterification Method: The Fischer esterification was chosen for its simplicity and the use of the reagent (ethanol) as the solvent, which simplifies the one-pot procedure. Alternative methods, such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), are also effective but introduce byproducts (dicyclohexylurea) that would need to be removed before proceeding.[11]
-
Regioselectivity of SNAr: In symmetrically substituted 4,6-dichloropyrimidines, the initial nucleophilic attack can occur at either the C4 or C6 position with equal probability.[2] The introduction of the first substituent can influence the electronic properties of the remaining chloro-position, but for many nucleophiles, the second substitution proceeds readily under slightly more forcing conditions.
-
Choice of Nucleophiles and Bases: A primary amine is chosen for the first substitution as it is a moderately strong nucleophile, allowing for controlled mono-substitution at room temperature. A non-nucleophilic base like triethylamine is used to avoid competition with the primary amine nucleophile. For the second substitution, a stronger nucleophile, a sodium alkoxide, is employed to ensure complete reaction.
-
Solvent System: The initial use of ethanol as the solvent for esterification allows for a seamless transition to the first SNAr step. While the addition of the alkoxide solution in a different solvent (e.g., isopropanol) is necessary, the solvents are miscible, maintaining a homogeneous reaction mixture.
Self-Validation and Troubleshooting
The success of this one-pot protocol relies on driving each step to completion before proceeding to the next.
-
Monitoring: Regular monitoring by TLC or LC-MS at the end of each step is crucial.
-
Incomplete Esterification: If the starting carboxylic acid is still present after Step 1, an additional portion of sulfuric acid can be added, and the reflux can be extended.
-
Di-substitution in Step 2: If di-amination is observed, reduce the reaction temperature and the amount of primary amine used.
-
Incomplete Second Substitution: If the mono-chloro intermediate persists after Step 3, increase the reaction temperature or the quantity of the alkoxide.
Visualizing the Reaction Mechanism
Caption: Generalized SNAr mechanism on the pyrimidine ring.
Conclusion
This application note provides a detailed and scientifically grounded protocol for a one-pot synthesis of highly functionalized pyrimidine derivatives from this compound. By leveraging the principles of sequential reactions and the inherent reactivity of the starting material, this method offers an efficient pathway for the generation of diverse molecular scaffolds. This approach is particularly valuable for researchers in drug discovery and medicinal chemistry, enabling the rapid synthesis of compound libraries for biological screening.
References
-
Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). PMC. Retrieved January 12, 2026, from [Link]
-
Solid-Phase Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. (2003). Thieme. Retrieved January 12, 2026, from [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024). Iranian Journal of Catalysis. Retrieved January 12, 2026, from [Link]
-
This compound. (2024). ChemBK. Retrieved January 12, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
- Process for the preparation of chloropyrimidines. (1996). Google Patents.
-
One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
4,6-Dichloropyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Esterification of Carboxylic Acids with Alcohols in the Presence of Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine. (1984). Organic Syntheses. Retrieved January 12, 2026, from [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012). Google Patents.
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved January 12, 2026, from [Link]
- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]
- Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds. (1991). Google Patents.
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). PMC. Retrieved January 12, 2026, from [Link]
-
Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). (2015). YouTube. Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Welcome to the technical support center for the synthesis of 4,6-dichloro-5-pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, offering robust troubleshooting advice and frequently asked questions to enhance your yield and purity.
Core Synthesis Pathway: A Two-Step Approach
The most reliable and widely adopted method for synthesizing this compound begins with 4,6-dihydroxypyrimidine. The transformation is efficiently achieved in two distinct steps:
-
Vilsmeier-Haack Formylation & Chlorination : This reaction simultaneously introduces the formyl group at the C5 position and chlorinates the hydroxyl groups at the C4 and C6 positions to produce the key intermediate, 4,6-dichloro-5-pyrimidinecarboxaldehyde .[1]
-
Oxidation : The aldehyde intermediate is then selectively oxidized to the final carboxylic acid product.
This pathway is favored for its efficiency and the commercial availability of the starting materials.
Experimental Workflow Overview
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-5-pyrimidinecarboxaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures which report yields ranging from 55% to 95% depending on scale and purification methods.[2]
Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF) (3.2 mL). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (10 mL) dropwise while maintaining the temperature at 0°C. Stir the mixture for 1 hour at this temperature.[3]
-
Reaction with Pyrimidine: To the freshly prepared Vilsmeier reagent, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) portion-wise, ensuring the temperature does not rise significantly.[2] Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Reflux: Heat the heterogeneous mixture to reflux and maintain for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Very slowly and carefully, pour the viscous residue onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed in a fume hood with appropriate shielding.
-
Extract the aqueous phase multiple times with diethyl ether or ethyl acetate.[3]
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a wash with brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-5-pyrimidinecarboxaldehyde as a solid.[2] Further purification can be achieved by recrystallization from an ethyl acetate/petroleum ether mixture.[3]
-
Protocol 2: Oxidation to this compound
The Pinnick oxidation, using sodium chlorite (NaClO₂), is a mild and effective method for oxidizing aldehydes, especially those with sensitive functional groups, to carboxylic acids.[4]
Methodology:
-
Setup: In a flask, dissolve the crude 4,6-dichloro-5-pyrimidinecarboxaldehyde (1.0 eq) in a suitable solvent like tert-butanol or a mixture of acetonitrile and water.
-
Buffering and Scavenging: Add a mild acid buffer, such as monosodium phosphate (NaH₂PO₄), to the solution. To prevent side reactions from the hypochlorite byproduct, add a scavenger like 2-methyl-2-butene or hydrogen peroxide.[4]
-
Oxidation: Prepare a solution of sodium chlorite (NaClO₂) (approx. 1.5 eq) in water. Add this solution dropwise to the aldehyde mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC until the starting aldehyde is fully consumed.
-
Work-up and Isolation:
-
Quench the reaction by adding a solution of sodium sulfite (Na₂SO₃) to destroy any excess oxidant.
-
Acidify the mixture to a pH of ~2-3 with dilute hydrochloric acid. The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield this compound. Recrystallization from an appropriate solvent can be performed for higher purity.[5]
-
Troubleshooting Guide
Step 1: Vilsmeier-Haack Reaction
Q1: My reaction yielded very little or no aldehyde intermediate. What went wrong?
A1: This is a common issue and can stem from several sources:
-
Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts violently and irreversibly with water. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen).[6]
-
Reagent Quality: Use freshly opened or properly stored POCl₃ and anhydrous DMF. Old reagents can absorb moisture and degrade, leading to failure.
-
Incorrect Order of Addition: The Vilsmeier reagent must be formed before the addition of the 4,6-dihydroxypyrimidine.[3] Adding the pyrimidine directly to POCl₃ can lead to uncontrolled side reactions.
-
Insufficient Heating: The reaction often requires a period at reflux to go to completion. Ensure you have reached the appropriate temperature (typically >100°C) and maintained it for the specified time. Confirm with TLC analysis.
Q2: The reaction mixture turned into a dark, intractable tar after heating. Is it salvageable?
A2: Severe tarring usually indicates polymerization or decomposition and is often irreversible. The primary cause is poor temperature control.
-
Causality: The initial formation of the Vilsmeier reagent is exothermic. If POCl₃ is added too quickly or without adequate cooling, localized heating can occur, degrading the DMF and leading to side reactions.[7][8] Similarly, if the reaction is heated too aggressively or for too long, the electron-rich pyrimidine ring can undergo unwanted polymerization.
-
Prevention: Maintain strict temperature control (0°C) during reagent formation. When heating to reflux, do so gradually.
Step 2: Oxidation Reaction
Q1: My TLC shows a mix of starting aldehyde and product, even after several hours. Why is the oxidation incomplete?
A1: Incomplete conversion is typically due to insufficient oxidant or non-optimal conditions.
-
Oxidant Stoichiometry: Ensure you have used a sufficient molar excess of sodium chlorite (typically 1.2-1.5 equivalents). The aldehyde intermediate may not be perfectly pure, so a slight excess is recommended.
-
pH Control: The Pinnick oxidation works best under mildly acidic conditions, which are required to form the active oxidant, chlorous acid (HClO₂).[4] The use of a phosphate buffer is critical. If the medium becomes too basic, the reaction will stall.
-
Solubility Issues: If the aldehyde intermediate has poor solubility in the chosen solvent system, the reaction rate will be very slow. You may need to gently warm the mixture or try a different co-solvent system to improve solubility.
Q2: The yield is low, and I suspect the product decomposed. How can I prevent this?
A2: While the product is relatively stable, the pyrimidine ring can be sensitive to harsh conditions.
-
Over-oxidation: The byproduct of the Pinnick oxidation, hypochlorous acid (HOCl), is itself a reactive oxidant that can lead to unwanted side reactions like chlorination of the ring or degradation.[4] Using a scavenger (e.g., 2-methyl-2-butene) is crucial to quench the HOCl as it forms.
-
pH Extremes: Strong acidic or basic conditions during workup, especially when combined with heat, can cause hydrolysis of the chloro groups or ring opening. Perform the acidification step in the cold and avoid prolonged exposure to strong acids.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing low-yield issues.
Frequently Asked Questions (FAQs)
Q: Why is the Vilsmeier-Haack reaction so effective for this synthesis? A: The reaction is exceptionally effective for three reasons. First, it uses a relatively weak electrophile (the Vilsmeier reagent) that is highly selective for electron-rich aromatic and heteroaromatic systems like dihydroxypyrimidine.[7] Second, the reagent source (POCl₃) serves a dual purpose: it activates the DMF for formylation and acts as the chlorinating agent to convert the hydroxyl groups to the more synthetically versatile chloro groups.[1] Third, the reaction is often high-yielding and can be performed on a large scale.[2]
Q: What are the most critical safety precautions when working with Phosphorus Oxychloride (POCl₃)? A: POCl₃ is highly corrosive, toxic, and reacts violently with water.[9]
-
Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[6]
-
Spills: Do NOT use water to clean up spills. Use an inert absorbent material like vermiculite or dry sand.[10]
-
Quenching: All reactions and reagent quenching must be done slowly and with extreme caution, preferably in an ice bath, as the reaction with water or alcohols is highly exothermic and releases toxic HCl gas.[11]
-
Emergencies: Ensure an emergency safety shower and eyewash station are immediately accessible.[6]
Q: How can I confirm the identity and purity of my intermediate and final product? A: A combination of techniques is recommended:
-
TLC: For routine reaction monitoring.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The aldehyde intermediate should show a characteristic proton signal around 10 ppm, which will be absent in the final carboxylic acid product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.
-
Melting Point: A sharp melting point is a good indicator of purity. Compare your observed value with literature values.
Data Summary Table
| Parameter | Step 1: Vilsmeier-Haack | Step 2: Pinnick Oxidation |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dichloro-5-pyrimidinecarboxaldehyde |
| Key Reagents | POCl₃, DMF | NaClO₂, NaH₂PO₄, 2-methyl-2-butene |
| Reagent Ratio (eq) | POCl₃ (~4-5), DMF (~1.5-2) | NaClO₂ (~1.5), Buffer (~1.5), Scavenger (~2-3) |
| Temperature | 0°C to Reflux (~110°C) | Room Temperature |
| Typical Reaction Time | 4-5 hours | 2-4 hours |
| Typical Yield | 55-95%[2] | Generally >80% |
| Work-up Key Step | Careful quenching on ice | Acidification to precipitate product |
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from nj.gov. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from coleparmer.com. [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from lobachemie.com. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from nro-chem.com. [Link]
-
Zhao, M. M., et al. (2005). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. Semantic Scholar. [Link]
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from en.wikipedia.org. [Link]
-
ResearchGate. (n.d.). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from organic-chemistry.org. [Link]
-
Royal Society of Chemistry. (n.d.). Sodium hypochlorite as a selective oxidant for organic compounds. Retrieved from pubs.rsc.org. [Link]
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from pubs.acs.org. [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from en.wikipedia.org. [Link]
-
OPPI BRIEFS. (1985). OXIDATION OF FURFURALDEHYDES WITH SODIUM CHLORITE. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from jk-scientific.com. [Link]
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Google Patents. (n.d.). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
-
ACS Publications. (n.d.). Preparation of 1,2-diketones: oxidation of alkynes by potassium permanganate in aqueous acetone. The Journal of Organic Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 4,6-Dichloro-2,5-diformamidopyrimidine. [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from mdpi.com. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from lookchem.com. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]
-
YouTube. (2020). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Professor Dave Explains. [Link]
-
ScienceMadness. (n.d.). The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. [Link]
-
ResearchGate. (n.d.). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. [Link]
-
YouTube. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Chad's Prep. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidative cleavages or rearrangements. Retrieved from organic-chemistry.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. lobachemie.com [lobachemie.com]
Technical Support Center: Synthesis of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Welcome to the technical support center for the synthesis of 4,6-dichloro-5-pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important heterocyclic intermediate. The information is presented in a practical question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A: The most prevalent and industrially relevant synthesis is a two-step process starting from 4,6-dihydroxypyrimidine.
-
Vilsmeier-Haack Formylation & Chlorination: The first step involves a reaction with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This reaction accomplishes three transformations simultaneously: formylation at the C5 position and chlorination of the hydroxyl groups at the C4 and C6 positions to yield the intermediate, 4,6-dichloro-5-pyrimidinecarbaldehyde.[3]
-
Oxidation: The second step is the oxidation of the aldehyde group of 4,6-dichloro-5-pyrimidinecarbaldehyde to a carboxylic acid. This can be achieved using various standard oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[4]
This route is favored due to the availability of starting materials and the efficiency of the Vilsmeier-Haack reaction in functionalizing the pyrimidine ring.
Troubleshooting Guide: Common By-products and Solutions
This section addresses specific by-products that can complicate the synthesis, reduce yield, and contaminate the final product. Understanding the mechanism of their formation is key to prevention.
Q2: My reaction produces a significant amount of a decarboxylated by-product, 4,6-dichloropyrimidine. Why does this happen and how can I minimize it?
A: The loss of the carboxylic acid group (decarboxylation) is a common issue for heteroaromatic carboxylic acids, particularly under harsh thermal or pH conditions.[5]
Causality: The electron-withdrawing nature of the two chlorine atoms and the pyrimidine ring itself can stabilize the negative charge that develops on the ring during the transition state of CO₂ elimination. This process is often accelerated by:
-
High Temperatures: Prolonged heating, especially during reaction workup or distillation, can provide the necessary activation energy for decarboxylation.
-
Acidic Conditions: In acidic media, protonation of the pyrimidine ring nitrogens can further increase the electron-withdrawing effect, promoting the loss of CO₂.[6]
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive temperatures during the oxidation step and subsequent workup. Monitor the reaction closely and stop heating as soon as the starting material is consumed.
-
pH Management During Workup: When isolating the carboxylic acid, avoid strongly acidic conditions for extended periods. Neutralize the reaction mixture carefully and consider extraction at a moderately acidic pH where the product is protonated but decarboxylation is slow.
-
Purification Strategy: Opt for purification methods that do not require high heat, such as recrystallization from a suitable solvent system at moderate temperatures or column chromatography if necessary.
Q3: I'm observing mono- and di-hydroxylated impurities, such as 4-chloro-6-hydroxy-5-pyrimidinecarboxylic acid. What is the cause and how can it be prevented?
A: The chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution. Water and hydroxide ions present during the workup are effective nucleophiles that can displace one or both chlorine atoms.
Causality: The carbon atoms at the C4 and C6 positions are electron-deficient due to the electronegativity of the adjacent nitrogen atoms and the chlorine atoms themselves. This makes them susceptible to attack by nucleophiles.
-
Aqueous Workup: The standard procedure of quenching the reaction mixture with ice or water introduces the nucleophile (H₂O).[1]
-
Basic Conditions: If the workup or purification involves washing with or exposure to basic solutions (e.g., sodium bicarbonate, sodium hydroxide), the more potent hydroxide ion (OH⁻) will rapidly displace the chloride ions.
Troubleshooting Steps:
-
Minimize Water Contact Time: During the aqueous workup, perform extractions quickly and efficiently.
-
Control Temperature During Quench: Pouring the hot reaction mixture into ice-water helps to rapidly dissipate heat and slow the rate of hydrolysis.[3]
-
Careful pH Control: Use weak bases like sodium bicarbonate for neutralization and avoid strong bases like NaOH or KOH if possible. If a strong base is necessary, perform the operation at low temperatures (0-5 °C) and for the shortest possible duration.
-
Anhydrous Workup: In some cases, an anhydrous workup may be possible, where the excess POCl₃ is removed under vacuum before quenching. However, this can be hazardous and must be performed with extreme caution.[1][7]
Q4: My final product is contaminated with unreacted 4,6-dichloro-5-pyrimidinecarbaldehyde. How can I ensure complete oxidation?
A: Incomplete oxidation is a straightforward issue of reaction stoichiometry or kinetics.
Causality:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the aldehyde may be too low.
-
Low Reaction Temperature: The temperature may not be high enough for the reaction to proceed to completion in a reasonable timeframe.
-
Short Reaction Time: The reaction may have been stopped prematurely.
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. Often, a slight excess (e.g., 1.1 to 1.2 equivalents) is beneficial.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting aldehyde.
-
Adjust Temperature and Time: If the reaction is sluggish, a modest increase in temperature or a longer reaction time may be required. Perform small-scale trials to find the optimal conditions that promote full conversion without increasing by-product formation.
-
Purification: Unreacted aldehyde can often be separated from the carboxylic acid product by exploiting the difference in their acidity. Washing an organic solution of the mixture with a mild aqueous base (e.g., NaHCO₃ solution) will selectively extract the acidic product into the aqueous layer, leaving the neutral aldehyde behind. The acid can then be recovered by acidifying the aqueous layer.
Summary of By-products and Mitigation Strategies
| By-product | Structure | Probable Cause | Troubleshooting & Prevention |
| 4,6-Dichloropyrimidine | Decarboxylation: High temperature; Strong acid | Maintain moderate temperatures (<100°C) during reaction and workup. Avoid prolonged exposure to strong acids.[5] | |
| 4-Chloro-6-hydroxy-5-pyrimidinecarboxylic acid | Partial Hydrolysis: Aqueous workup; Basic conditions | Perform aqueous quench at low temperature. Use weak bases (e.g., NaHCO₃) for neutralization. Minimize contact time with aqueous solutions. | |
| 4,6-Dihydroxy-5-pyrimidinecarboxylic acid | Complete Hydrolysis: Harsh basic conditions; Prolonged aqueous workup | Use carefully controlled pH and low temperatures during workup. Avoid strong bases like NaOH. | |
| Unreacted Aldehyde | Incomplete Oxidation: Insufficient oxidant; Low temperature/short time | Use a slight excess of oxidizing agent. Monitor reaction to completion via TLC/LC-MS. Optimize temperature and time.[4] |
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the formation of key by-products.
Caption: Main synthesis route for this compound.
Sources
- 1. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
troubleshooting low yield in phosphorylation of dihydroxypyrimidine
Welcome to the technical support center for troubleshooting phosphorylation reactions involving dihydroxypyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low product yield, in their experiments. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to help you diagnose and resolve common issues.
Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a starting point for your troubleshooting efforts.
Q1: My phosphorylation reaction has resulted in very low or no yield. What are the first things I should check?
When a reaction fails, it's crucial to systematically rule out the most common and simple causes before investigating more complex possibilities.
-
Confirm Reagent Integrity: Ensure that your ATP solution has not undergone multiple freeze-thaw cycles, which can lead to hydrolysis. Verify the concentration of your dihydroxypyrimidine substrate.
-
Check Enzyme Activity (Positive Control): The most critical step is to confirm your kinase is active. Perform a parallel control reaction using a known, reliable substrate for your specific kinase (e.g., a standard nucleoside like uridine or deoxycytidine) under identical conditions.[1] If this control reaction also fails, the problem likely lies with the enzyme or the general reaction setup (buffer, ATP). If the control works, the issue is specific to your dihydroxypyrimidine substrate.
-
Verify Buffer Components: Ensure your reaction buffer has the correct pH and, most importantly, the proper concentration of MgCl₂. Magnesium ions are an essential cofactor, as Mg²⁺ coordinates with the phosphate groups of ATP, facilitating the phosphoryl transfer.[2]
-
Review Incubation Conditions: Double-check the incubation temperature and time. While 37°C is common for many kinases, the optimal temperature can vary.[3]
Q2: I see some product, but the yield is consistently below 20%. What are the likely culprits for such low efficiency?
Consistently low yield, rather than a complete failure, points towards suboptimal conditions or a specific inhibitory factor.
-
Sub-optimal Reagent Concentrations: The molar ratio of ATP to your substrate is critical. A common starting point is a 1.5 to 3-fold molar excess of ATP.
-
Enzyme Concentration: The amount of kinase may be the rate-limiting factor. Try increasing the enzyme concentration in a stepwise manner.
-
Reaction Time: It's possible the reaction has not reached completion. A time-course experiment (sampling at various time points) can determine the optimal reaction duration.
-
Product Inhibition: Some kinases are inhibited by the product of the reaction. As the phosphorylated product accumulates, the reaction rate can decrease. Analyzing the reaction progress over time can reveal this.
Part 2: A Deeper Dive into Reaction Components
If the initial checks do not resolve the issue, a more detailed investigation into each component of the reaction is necessary.
The Kinase: Is Your Enzyme the Problem?
The enzyme is the engine of your reaction. Its health and suitability are paramount.
Q3: My positive control with a standard nucleoside works, but the reaction with my dihydroxypyrimidine fails. Does this mean the enzyme is incompatible?
Not necessarily. While enzyme incompatibility is a possibility, other factors could be at play. Dihydroxypyrimidine and its analogs can present unique challenges.
-
Substrate Specificity and Steric Hindrance: Many kinases exhibit high substrate specificity.[4] The dihydroxy groups or other modifications on your pyrimidine ring may sterically hinder proper binding within the kinase's active site. The pyrimidine core is a common scaffold for kinase inhibitors, so your specific substrate might be acting as a poor substrate or even an inhibitor.[5][6] You may need to screen different kinases (e.g., Uridine-Cytidine Kinase (UCK), Deoxycytidine Kinase (dCK), Thymidine Kinase (TK)) to find one that accepts your modified nucleoside.[7]
-
Enzyme Engineering: In some cases, the native enzyme may not be efficient. Enzyme engineering and directed evolution have been used to alter the substrate specificity of kinases to better accept nucleotide analogs.[4]
Q4: How can I definitively test if my dihydroxypyrimidine is inhibiting the kinase?
You can perform a competitive inhibition assay.
-
Set up your standard positive control reaction with the known good substrate.
-
Set up several parallel reactions, each containing the good substrate AND increasing concentrations of your dihydroxypyrimidine.
-
If the yield of the phosphorylated control substrate decreases as the concentration of your dihydroxypyrimidine increases, it is acting as an inhibitor.
The Substrate: Is Your Dihydroxypyrimidine Stable and Pure?
The integrity of your starting material is a common, yet often overlooked, source of error.
Q5: Could my dihydroxypyrimidine substrate be degrading under the reaction conditions?
Yes. Dihydropyrimidines can be less stable than their aromatic pyrimidine counterparts. The reaction buffer, typically at a pH between 7.5 and 8.5, could potentially promote degradation or side reactions over long incubation periods.
-
Stability Check: Before the reaction, dissolve your substrate in the reaction buffer without the enzyme or ATP. Incubate for the full duration of your planned experiment. Analyze the sample by HPLC or LC-MS to see if any degradation has occurred.
-
pH Optimization: While most kinases prefer a slightly alkaline pH, you can test a range (e.g., pH 7.0 to 9.0) to find a balance between enzyme activity and substrate stability.
Q6: What impurities in my substrate preparation could be causing low yield?
Contaminants from the synthesis and purification of your dihydroxypyrimidine can act as potent inhibitors.
-
Residual Solvents: Solvents like DMSO, if present at high final concentrations (>5%), can inhibit many enzymes.[8]
-
Unreacted Reagents or Byproducts: Molecules with similar structures to ATP or pyrimidines can act as competitive inhibitors.
-
Heavy Metals: Metal contaminants can interfere with the required Mg²⁺ cofactor.
It is essential to use highly purified substrate, confirmed by methods like NMR and mass spectrometry.
Part 3: Optimizing Reaction Conditions
Fine-tuning the reaction parameters is key to maximizing yield. This section provides quantitative guidance.
Q7: What are the optimal concentrations and ratios for the key reagents?
The following table provides recommended starting concentrations and ranges for optimization. These should be adapted based on the specific kinase and substrate.
| Reagent | Starting Concentration | Optimization Range | Rationale & Key Considerations |
| Dihydroxypyrimidine | 1 mM | 0.1 - 5 mM | High concentrations can sometimes lead to substrate inhibition. |
| ATP | 2 mM | 1.5 - 5 mM | Should be in molar excess to the substrate. ATP is a substrate and also chelates Mg²⁺. |
| MgCl₂ | 5 mM | 2 - 10 mM | Crucial for kinase activity. Concentration should typically be in excess of the total ATP concentration. |
| Kinase | 0.1 U/µL | 0.01 - 0.5 U/µL | Empirically determined. Too little is rate-limiting; too much is wasteful and can introduce contaminants. |
| Buffer (e.g., Tris-HCl) | 50 mM | 20 - 100 mM | Maintains a stable pH. Ensure the buffer itself does not inhibit the enzyme. |
| DTT (optional) | 1 mM | 0.5 - 2 mM | A reducing agent that can help maintain enzyme stability, especially if cysteine residues are in the active site. |
Experimental Workflow for Optimization
A systematic approach is best. Vary one parameter at a time while keeping others constant. For example, to optimize MgCl₂, set up parallel reactions with MgCl₂ concentrations of 2, 4, 6, 8, and 10 mM.
Workflow & Troubleshooting Logic
The following diagrams illustrate a standard experimental workflow and a decision tree for troubleshooting.
Sources
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Post-Translational Modifications of de Novo Purine Biosynthetic Enzymes: Implications for Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Welcome to the technical support center for 4,6-Dichloro-5-pyrimidinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound to the high degree required for downstream applications in drug discovery and development.
Understanding the Impurity Profile
The purity of this compound is paramount for the success of subsequent synthetic steps. The most common route to this compound involves the Vilsmeier-Haack type formylation of 4,6-dihydroxypyrimidine followed by oxidation and chlorination, or direct chlorination of a suitable precursor. Impurities typically arise from unreacted starting materials, byproducts of the potent chlorinating agents used (e.g., phosphorus oxychloride, POCl₃), and side reactions.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 4,6-dihydroxypyrimidine or a precursor carboxylic acid.
-
Phosphorous-Containing Byproducts: Residual phosphorodichloridic acid or other phosphorus species from the use of POCl₃ are common and can be problematic.[1]
-
Mono-chlorinated Species: Incomplete chlorination can lead to residual hydroxypyrimidines.
-
Solvent Residues: Organic solvents used during the reaction or work-up (e.g., toluene, dichloromethane, ethyl acetate).
-
Degradation Products: The target molecule can be susceptible to hydrolysis under certain conditions.
Troubleshooting Your Purification Strategy
Encountering issues during purification is a common challenge. This section provides a logical, question-based approach to troubleshooting common problems.
Q1: My final product has a low melting point and appears oily or sticky. What's the likely cause and solution?
This is often indicative of residual solvents or the presence of eutectic mixtures with impurities.
-
Causality: High-boiling point solvents used in the reaction (like DMF) or work-up may not have been completely removed. Alternatively, impurities are depressing the melting point.
-
Troubleshooting Workflow:
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Purification via Recrystallization
Recrystallization is ideal for removing impurities that have different solubility profiles from the target compound. It is often performed after an initial purification step like acid-base extraction.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent (mother liquor). [2][3][4] Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. For pyrimidine derivatives, common choices include ethanol, ethyl acetate, or a two-solvent system like ethyl acetate/hexanes. [4][5]The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Data Summary: Purification Method Comparison
The choice of purification method depends on the nature of the impurities and the desired scale.
| Purification Method | Principle of Separation | Best For Removing | Pros | Cons |
| Acid-Base Extraction | Differential solubility of ionized vs. neutral forms. [6] | Neutral and basic impurities. | Highly effective for specific impurity types; scalable. | Only works for acidic/basic compounds; can be labor-intensive. |
| Recrystallization | Differential solubility at varied temperatures. [4] | Impurities with different solubility profiles. | Cost-effective; can yield very high purity material. | Requires finding a suitable solvent; potential for yield loss in mother liquor. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. [7] | Closely related structural analogs; complex mixtures. | High resolving power; versatile. | Can be costly and time-consuming; requires significant solvent usage. |
Frequently Asked Questions (FAQs)
Q: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction? A: It is not recommended. This compound contains two reactive chloro-substituents which are susceptible to nucleophilic substitution by hydroxide ions, especially upon heating. This could lead to the formation of unwanted hydroxypyrimidine byproducts. A weak base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid without reacting with the chloro groups. [8] Q: My compound won't crystallize from the solution. What should I do? A: This is a common issue. Try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. [2]2. Seed the solution: Add a tiny crystal of previously purified product to the solution to initiate crystallization.
-
Reduce the volume: Some of the solvent may have evaporated. If too much solvent was added initially, carefully evaporate some of it to re-establish a saturated solution.
-
Change the solvent: The chosen solvent may not be appropriate. Try a different solvent or a two-solvent system.
Q: What analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is best for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, allowing for the quantification of trace impurities. A reversed-phase C18 column is a good starting point. [9]* Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Techniques like GC-MS or LC-MS are powerful for identifying both the product and any impurities. [10][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-5%). It is also excellent for identifying residual solvents.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from UCI Department of Chemistry website.
- ChemicalBook. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis.
- ChemBK. (2024, April 9). This compound.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). EP1042303A1 - Chloropyrimidine process.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Department of Chemistry and Biochemistry website.
- Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4484-4495.
- ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
- Google Patents. (n.d.). US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine.
- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Benchchem. (n.d.). Application Notes and Protocols for 4,6-Diethoxypyrimidine in Advanced Organic Synthesis.
- CUNY. (n.d.). Purification by Recrystallization.
- PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- American Chemical Society. (2025, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
- Benchchem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2 -.
- PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- National Institutes of Health. (2018, February 12). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism.
- Benchchem. (n.d.). Technical Support Center: Purification of 2,5-Dichloro-4,6-pyrimidinediamine.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Method Validation for the Analysis of 4-Chloroquinoline-6-carbaldehyde.
- Benchchem. (n.d.). The Biological Significance of Substituted Pyrimidines: An In-depth Technical Guide.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
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- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 4,6-Dichloro-5-pyrimidinecarboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4,6-dichloro-5-pyrimidinecarboxylic acid (CAS: 87600-98-4). This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered during laboratory synthesis and scale-up, providing troubleshooting advice and in-depth explanations to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its precursors?
A1: The most prevalent method for creating the 4,6-dichloropyrimidine core structure involves the chlorination of 4,6-dihydroxypyrimidine using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This reaction is often performed in the presence of a tertiary amine or N,N-dimethylformamide (DMF), which facilitates the formation of the Vilsmeier-Haack reagent, a key intermediate for both chlorination and formylation.[1][2] The carboxylic acid moiety is typically introduced from a precursor already containing the 5-position functional group or by modifying a related intermediate.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are critical for success:
-
Temperature Control: The reaction between 4,6-dihydroxypyrimidine and POCl₃ is often exothermic.[4] Precise temperature control is crucial to prevent side reactions and the formation of impurities.
-
Reagent Stoichiometry: The molar ratios of 4,6-dihydroxypyrimidine, POCl₃, and any amine catalyst must be carefully controlled to ensure complete conversion and minimize by-products.[3][4]
-
Moisture Control: Phosphorus oxychloride reacts violently with water. The reaction must be conducted under anhydrous conditions to prevent decomposition of the reagent and ensure high yield.
-
Quenching Procedure: The post-reaction quenching of excess POCl₃ is highly exothermic and must be performed with extreme care, typically by slowly adding the reaction mixture to ice water.[1][2]
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and toxic substance. Key safety precautions include:
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[5][6]
-
Reactivity: It reacts violently with water, alcohols, and bases. Ensure all glassware is dry and avoid contact with incompatible materials.
-
Inhalation/Contact: Exposure can cause severe burns to the skin, eyes, and respiratory tract.[6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Q4: What are the typical physical properties of this compound?
A4: It is typically an off-white to light yellow crystalline powder.[8] It is slightly soluble in water but shows better solubility in organic solvents.[8][9] It is important to consult the Safety Data Sheet (SDS) for specific handling and storage information.[5]
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses specific issues you may encounter during synthesis, purification, and scale-up.
Part 1: Synthesis & Reaction Monitoring
Q: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the root cause.
Potential Causes:
-
Incomplete Reaction: The starting material, 4,6-dihydroxypyrimidine, is often sparingly soluble in the reaction medium, which can lead to incomplete conversion.[1][2]
-
Reagent Decomposition: Moisture in the reagents or glassware can decompose the POCl₃, reducing its effective concentration.
-
Suboptimal Temperature: Running the reaction at too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the formation of tar-like by-products.
-
Inefficient Mixing: On a larger scale, poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly opened or properly stored anhydrous reagents.
-
Optimize Reaction Temperature & Time: Experiment with a temperature range, typically between 80-110°C, and monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[3]
-
Use of a Tertiary Amine Catalyst: The addition of a hindered tertiary amine, such as N,N-diisopropylethylamine or triethylamine hydrochloride, can improve the solubility of the starting material and catalyze the chlorination, leading to higher yields and cleaner reactions.[3][4]
-
Controlled Reagent Addition: Add the 4,6-dihydroxypyrimidine portion-wise to the POCl₃ mixture to control the initial exotherm and maintain a homogenous slurry.[4]
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Part 2: Work-up & Purification
Q: During the aqueous work-up, I observe a violent reaction and formation of a dark, intractable solid. What is happening?
A: This is a classic sign of an uncontrolled quench of excess phosphorus oxychloride.
Potential Causes:
-
Rapid Quenching: POCl₃ hydrolyzes rapidly and exothermically in water to form phosphoric acid and hydrochloric acid. Adding water too quickly or adding the reaction mixture to an insufficient amount of ice can cause the temperature to spike, leading to product degradation and the formation of polymeric by-products.
-
Insufficient Cooling: If the ice bath is not substantial enough to absorb the heat generated during the quench, the temperature will rise uncontrollably.
Recommended Solutions:
-
Controlled Reverse Addition: The safest method is to slowly pour the cooled reaction mixture into a vigorously stirred vessel containing a large excess of crushed ice and water.[1][2] This ensures the POCl₃ is always the limiting reagent in the quench.
-
Monitor Temperature: Place a thermometer in the quenching vessel and ensure the temperature does not rise above 10-15°C during the addition.
-
Scale-Up Consideration: For larger batches, use a jacketed reactor with controlled cooling and add the reaction mixture via a dropping funnel or pump at a pre-determined rate.
Q: My isolated crude product is a sticky, oily solid that is difficult to handle and purify. How can I obtain a crystalline product?
A: This issue often points to the presence of residual solvents or impurities that inhibit crystallization.
Potential Causes:
-
Phosphorous By-products: The reaction can generate various phosphorus-containing by-products that are oily in nature.
-
Incomplete Chlorination: The presence of mono-chloro or hydroxy-pyrimidine species can interfere with the crystal lattice of the desired product.
-
Residual Solvent: Trapped solvents like DMF or the extraction solvent can prevent the product from solidifying.
Recommended Solutions:
-
Thorough Extraction and Washing: After quenching, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution to remove acidic impurities, and finally with brine to aid in drying.[1][2]
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Solvent Swap & Concentration: After drying the organic phase over anhydrous sodium sulfate or magnesium sulfate, concentrate it under reduced pressure. If a high-boiling solvent like DMF was used, it may be necessary to perform a solvent swap to a lower-boiling solvent before final concentration to ensure complete removal.
-
Recrystallization: This is the most effective method for purification. Experiment with different solvent systems. A mixed solvent system, such as ethyl acetate/petroleum ether or ethanol/water, often yields high-purity crystalline material.[1][2]
Table 1: Solvent Selection for Extraction & Crystallization
| Solvent | Boiling Point (°C) | Use Case | Rationale |
| Ethyl Acetate | 77.1 | Extraction, Crystallization | Good solvency for the product, moderate boiling point, easily removed. |
| Dichloromethane | 39.6 | Extraction | High solvency, but lower boiling point requires careful handling. |
| Ethanol | 78.4 | Crystallization | Product is often soluble in hot ethanol and less soluble when cold. |
| Heptane/Hexane | 98.4 / 69.0 | Anti-solvent | Used in combination with a solvent like ethyl acetate to induce crystallization. |
| Water | 100.0 | Washing, Anti-solvent | Removes inorganic salts and water-soluble impurities. Can be used as an anti-solvent with polar organic solvents. |
Part 3: Scale-Up Challenges
Q: We are scaling up the reaction to a 50L reactor and are concerned about heat management and safety. What are the key considerations?
A: Scaling up this reaction introduces significant process safety challenges that must be proactively managed.
Key Considerations:
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Heat Transfer: The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient. The exotherms from the initial reaction and, more critically, the quench, can become difficult to control.
-
Reagent Addition: The rate of addition of both the starting material and the quenching agent must be carefully controlled to match the reactor's cooling capacity.
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Off-Gassing: The quench generates significant amounts of HCl gas. The reactor must be equipped with a suitable off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the acidic vapors.
-
Material Compatibility: Ensure the reactor and associated equipment are constructed from materials resistant to corrosion by POCl₃ and strong acids (e.g., glass-lined steel, Hastelloy).
Recommended Scale-Up Strategy:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to precisely measure the heat of reaction and the heat flow during quenching. This data is essential for modeling the thermal behavior in a large reactor and determining safe addition rates.
-
Engineered Controls: Utilize a jacketed reactor with a reliable cooling system. Implement automated, controlled addition of reagents using pumps.
-
Process Safety Management (PSM): Conduct a thorough Process Hazard Analysis (PHA) to identify potential failure modes and their consequences. Develop Standard Operating Procedures (SOPs) that include clear steps for normal operation and emergency shutdown.
Scale-Up Logic Diagram
Caption: Phased approach for scaling up production.
Appendix: General Laboratory Protocol
This protocol is a representative example for the synthesis of a related precursor, 4,6-dichloro-5-pyrimidinecarbaldehyde, which illustrates the core chemical transformation.[1][2] Modification would be required for the synthesis of the carboxylic acid.
Protocol: Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde
-
Vilsmeier Reagent Formation: In a three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add phosphorus oxychloride (POCl₃, 4.0 equiv.). Cool the flask to 0°C in an ice bath. Slowly add N,N-dimethylformamide (DMF, 1.3 equiv.) while maintaining the temperature below 10°C. Stir the mixture at 0°C for 1 hour.
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Addition of Starting Material: To the prepared Vilsmeier reagent, add 4,6-dihydroxypyrimidine (1.0 equiv.) portion-wise, ensuring the temperature does not exceed 25°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Cooling & Quenching: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water, ensuring the temperature of the quench mixture remains below 15°C.
-
Extraction: Once the quench is complete, extract the aqueous slurry with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate-petroleum ether) to afford the pure product.[2]
References
- A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). Benchchem.
- An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development.
- An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
- This compound. ChemBK.
- 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487. PubChem.
- 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis. ChemicalBook.
- SAFETY DATA SHEET: 4,6-Dichloropyrimidine-5-carboxylic acid. Thermo Fisher Scientific.
- SAFETY D
- 4,6-Dichloro-5-pyrimidinecarbaldehyde SDS, 5305-40-8 Safety D
- SAFETY DATA SHEET: 4,6-Dichloropyrimidine. Fisher Scientific.
- US Patent US5525724A - Process for the preparation of chloropyrimidines.
- US Patent US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- 4,6-dichloro-5-pyrimidinecarboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,6-dichloro-5-pyrimidinecarboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
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FAQs and Troubleshooting Guide : This will be the core of the technical support center. I will structure it in a question-and-answer format, addressing common problems encountered during the reaction.
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Experimental Protocols : This section will provide detailed, step-by-step procedures for performing the nucleophilic substitution reaction under different conditions and with different nucleophiles.
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Analytical Methods : I will include a section on how to monitor the reaction progress and characterize the final product using techniques like TLC, HPLC, and NMR.
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References : A comprehensive list of all cited sources will be provided at the end.
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Welcome to the comprehensive technical support guide for optimizing nucleophilic substitution reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted pyrimidine derivatives, key intermediates in pharmaceutical discovery. Here, we combine fundamental principles with practical, field-proven insights to help you troubleshoot common issues and achieve your synthetic goals efficiently.
Introduction to this compound: A Versatile Synthetic Building Block
This compound is a highly valuable starting material in medicinal chemistry due to its reactive dichloropyrimidine core. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the carboxylic acid group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[1] The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, allowing for the sequential and often regioselective introduction of a wide variety of nucleophiles.[2] This versatility enables the synthesis of a diverse library of compounds with potential therapeutic applications.
Understanding the reactivity of this substrate is crucial for successful synthesis. The C4 and C6 positions are the primary sites for nucleophilic attack.[3] The regioselectivity of the substitution can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of substituents on the pyrimidine ring.[4]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the nucleophilic substitution of this compound in a practical question-and-answer format.
Reaction Initiation and Progress
Q1: My reaction is not starting, or the conversion is very low. What are the likely causes and how can I fix this?
A1: Several factors can contribute to low or no conversion:
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Insufficiently Activated Nucleophile: Many nucleophiles, particularly amines and alcohols, require deprotonation by a base to become sufficiently reactive. Ensure you are using an appropriate base in at least a stoichiometric amount. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU or a potassium base might be necessary.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.[5] Protic solvents can solvate the nucleophile itself, reducing its reactivity.
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 50-100 °C) while monitoring for side product formation.
-
Poor Substrate Purity: Impurities in the starting this compound can inhibit the reaction. Verify the purity of your starting material by techniques like NMR or LC-MS.
Q2: How can I effectively monitor the progress of my reaction?
A2: The choice of analytical technique depends on the specific reactants and products.[6]
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method for qualitative monitoring. It's ideal for observing the disappearance of the starting material and the appearance of the product spot(s).[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on reaction conversion and the formation of byproducts. It is highly reproducible and can be a powerful tool for optimization.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of your product and any impurities, helping to confirm the reaction's success and diagnose side reactions.[9]
Selectivity and Side Reactions
Q3: I am getting a mixture of products with substitution at both C4 and C6. How can I improve the regioselectivity?
A3: Achieving regioselectivity in di-substituted pyrimidines can be challenging. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 and C6 positions in many dichloropyrimidines.[1][3] However, the 5-carboxylic acid group can influence this. To favor mono-substitution:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the more kinetically controlled product.
-
Choice of Nucleophile: Bulky nucleophiles may exhibit higher selectivity for the less sterically hindered position.
Q4: I am observing significant hydrolysis of the chloro groups, leading to the formation of hydroxypyrimidines. How can I prevent this?
A4: Hydrolysis is a common side reaction, especially in the presence of water and base.
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly distilled solvents and dry glassware.
-
Choice of Base: If possible, use a non-hydroxide base. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often good choices. If an inorganic base is required, consider anhydrous potassium carbonate or cesium carbonate.
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Solvent Selection: While water can sometimes be used as a solvent for amination reactions on pyrimidines, it can also promote hydrolysis.[10] Consider using an organic solvent if hydrolysis is a significant issue.
Q5: My product seems to have undergone decarboxylation. Why is this happening and how can I avoid it?
A5: Pyrimidine carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures and in the presence of acid or base.[11][12] The stability of the resulting carbanion or zwitterionic intermediate influences the rate of decarboxylation.[13][14]
-
Temperature Control: Avoid excessively high reaction temperatures. If the reaction requires heat, try to use the lowest effective temperature.
-
pH Control: The rate of decarboxylation can be pH-dependent.[12] Maintaining a neutral or slightly basic pH during workup and purification can help minimize this side reaction.
-
Reaction Time: Minimize the reaction time once the starting material has been consumed to reduce the exposure of the product to decarboxylation-promoting conditions.
Work-up and Purification
Q6: My product is difficult to isolate from the reaction mixture. What are some effective work-up and purification strategies?
A6: The carboxylic acid functionality can complicate extraction and purification.
-
Acid-Base Extraction: Utilize the acidic nature of your product. After the reaction, you can often acidify the aqueous layer to precipitate your product, which can then be collected by filtration. Alternatively, you can extract the product into an organic layer after basification and then back-extract it into an acidic aqueous layer.
-
Chromatography: Reversed-phase HPLC is often a suitable technique for purifying polar, acidic compounds.[8] For column chromatography on silica gel, you may need to use a mobile phase containing a small amount of acetic or formic acid to ensure good peak shape and prevent streaking.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol provides a general starting point. The specific base, solvent, temperature, and reaction time will need to be optimized for each nucleophile.
1. Reagent Preparation:
- Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, NMP, or THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- In a separate flask, prepare a solution of the nucleophile (1.1-1.5 eq.) and a suitable base (1.5-2.0 eq.) in the same anhydrous solvent.
2. Reaction Setup:
- Slowly add the nucleophile/base solution to the solution of the pyrimidine derivative at room temperature with stirring.
- Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress by TLC or LC-MS.
3. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- If the product precipitates, it can be collected by filtration, washed with water, and dried.
- If the product remains in solution, perform an extractive work-up. Adjust the pH of the aqueous layer as needed to facilitate extraction into an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
- Purify the crude product by column chromatography, preparative HPLC, or recrystallization.
Example Protocol: Synthesis of 4-Amino-6-chloro-5-pyrimidinecarboxylic Acid
This protocol is an example of a common transformation.
1. Reaction Setup:
- To a solution of this compound (1.0 g, 4.83 mmol) in 20 mL of ethanol, add a 7N solution of ammonia in methanol (5 mL).
- Stir the mixture at room temperature for 16 hours.
2. Work-up and Purification:
- Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
- The resulting solid can be purified by recrystallization from a suitable solvent like ethanol/water to yield the desired product.
Data Presentation
Table 1: Common Nucleophiles and Typical Reaction Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | TEA, DIPEA, K₂CO₃ | DMF, NMP, THF | 25 - 80 | 60 - 95 |
| Secondary Amines | TEA, DIPEA, K₂CO₃ | DMF, NMP, THF | 25 - 80 | 55 - 90 |
| Anilines | NaH, K₂CO₃ | DMF, DMSO | 50 - 120 | 40 - 85 |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | THF, Dioxane | 50 - 110 | 50 - 80 |
| Thiols | NaH, K₂CO₃ | DMF, THF | 25 - 60 | 70 - 98 |
Note: Yields are highly dependent on the specific substrate and nucleophile.
Visualizations
Reaction Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow
Caption: A typical experimental workflow for pyrimidine synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction conversion.
References
- Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. (2022). J Org Chem, 87(19), 13224-13235.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. (n.d.). BenchChem.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2013). ACS Omega, 3(10), 13357-13365.
- Pyrimidine Biosynthesis Analysis Service. (n.d.).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). BenchChem.
- Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. (n.d.). QSpace.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec.
- Three Pyrimidine Decarboxylations in the Absence of a Catalyst. (2017). J Am Chem Soc, 139(29), 9948–9955.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 708.
- 6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024). ChemBK.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
- Pyrimidines. (n.d.). In Heterocyclic Chemistry.
- Purine and Pyrimidine Metabolism. (1997). Indiana University School of Medicine.
- Pyrimidine metabolism. (n.d.). Wikipedia.
- Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. (1974). J. Org. Chem., 39(18), 2637–2642.
- De novo pyrimidine synthesis steps, p
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal, 41(5), 270-278.
- Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange.
- 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic acid and its derivative. (2012).
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (1972). Canadian Journal of Chemistry, 50(18), 3017-3027.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions
- Mass spectrometry for analysis of purine and pyrimidine compounds. (2009). Journal of Inherited Metabolic Disease, 32(2), 241-246.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018).
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2014). Malaria Journal, 13, 383.
- Decarboxyl
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012).
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preventing hydrolysis of 4,6-Dichloro-5-pyrimidinecarboxylic acid during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical advice on handling 4,6-Dichloro-5-pyrimidinecarboxylic acid, with a specific focus on preventing its hydrolysis during reaction workup. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low after workup. What is the likely cause?
A low yield following an aqueous workup is frequently a result of hydrolysis. The two chlorine atoms on the pyrimidine ring are highly susceptible to nucleophilic substitution by water, which is often catalyzed by acidic or basic conditions present during the workup. This reaction replaces the chloro groups with hydroxyl groups, leading to the formation of mono- and di-hydroxylated impurities and, consequently, a loss of your desired product.[1]
Q2: What are the primary degradation products I should be looking for?
The main degradation products are formed by the stepwise replacement of the chlorine atoms. In an aqueous environment, you can expect to see 4-chloro-6-hydroxy-5-pyrimidinecarboxylic acid and, subsequently, 4,6-dihydroxy-5-pyrimidinecarboxylic acid.[1] The presence of these more polar impurities can often be detected by analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: At what pH is this compound most stable during workup?
To minimize hydrolysis, it is crucial to maintain the pH of aqueous solutions as close to neutral as possible. Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups.[1] If a basic wash is necessary to remove acidic impurities, a weak base like sodium bicarbonate is preferred over strong bases such as sodium hydroxide.
Q4: Can I use alcohol-based solvents during the workup?
It is advisable to avoid protic solvents like methanol or ethanol during workup and storage. These can lead to solvolysis, a reaction analogous to hydrolysis, where the chloro groups are replaced by alkoxy (-OR) groups.[1] If your reaction is performed in an alcohol, it's critical to remove it completely before initiating an aqueous workup.
Understanding the Hydrolysis Mechanism
The pyrimidine ring, particularly when substituted with electron-withdrawing groups like chlorine and a carboxylic acid, has carbon atoms at positions 4 and 6 that are electron-deficient. This makes them prime targets for nucleophilic attack by water. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Hydrolysis of this compound.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
| Symptom | Possible Cause | Recommended Action |
| Appearance of a new, more polar spot on TLC after workup. | Hydrolysis of one or both chloro groups. | Confirm the identity of the byproduct using LC-MS. Optimize the workup by using ice-cold solutions and minimizing contact time with aqueous layers.[2] |
| Low product yield with starting material still present. | Incomplete reaction or hydrolysis during workup. | Analyze a sample of the crude reaction mixture before workup to determine if the reaction went to completion. If the reaction is complete, focus on optimizing the workup protocol. |
| Product is an oil or fails to crystallize. | Presence of hydroxylated impurities which can interfere with crystallization. | Purify the crude product using column chromatography. To prevent future issues, ensure rigorous exclusion of water and control of pH during workup. |
| pH of the aqueous layer becomes strongly acidic during extraction. | Formation of HCl as a byproduct of hydrolysis.[3] | Perform a wash with a cold, saturated solution of a weak base like sodium bicarbonate to neutralize the acid.[2][4] |
Recommended Workup Protocol to Minimize Hydrolysis
This protocol is designed to limit the exposure of this compound to conditions that favor hydrolysis.
Caption: A workflow designed to prevent hydrolysis during workup.
Step-by-Step Methodology
-
Reaction Quench:
-
Once the reaction is complete, cool the reaction vessel in an ice bath.
-
Prepare a separate beaker containing a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.[4] This dissipates heat and dilutes reagents quickly, minimizing hydrolysis.
-
-
Solvent Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product into a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.
-
-
Aqueous Washes:
-
Critical Step: All aqueous washes must be performed with ice-cold solutions and executed quickly to minimize contact time.[2]
-
Neutralizing Wash (if necessary): If the reaction was conducted under acidic conditions or if acidic byproducts are present, wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃).[2][4] Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic. Avoid using strong bases.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[2] This helps to remove the bulk of the dissolved water from the organic phase.
-
-
Drying the Organic Layer:
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Analytical Verification
To confirm the purity of your product and detect any potential hydrolysis, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product and detecting hydroxylated impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any impurities, which can confirm their identity as hydrolysis byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and may show characteristic peaks for the hydroxylated species if they are present in significant amounts.
By implementing these protocols and understanding the underlying chemical principles, you can effectively prevent the hydrolysis of this compound during workup, leading to higher yields and purity in your experiments.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
PubMed. (1974). Analytical study of the phosphorescence of pyrimidine derivatives in frozen aqueous solution. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
-
Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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- 4. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
side reactions of 4,6-Dichloro-5-pyrimidinecarboxylic acid with common reagents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4,6-Dichloro-5-pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive building block. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Core Reactivity Principles: An Overview
This compound is a unique trifunctional molecule. Its reactivity is dominated by three key features:
-
The Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups. This effect is significantly amplified by the inductive pull of the two chlorine atoms. Consequently, the carbon atoms at positions 4 and 6 are highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]
-
Two Labile Chlorine Atoms: The chlorine atoms at the C4 and C6 positions are excellent leaving groups. Their substitution by a wide range of nucleophiles is the most common transformation for this molecule.
-
The Carboxylic Acid Group: This functional group offers a handle for amide bond formation, esterification, or reduction, but it can also be the source of side reactions like decarboxylation under certain conditions.
Understanding the interplay of these features is critical to controlling reaction outcomes and minimizing the formation of unwanted byproducts.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Control in Nucleophilic Substitution with Amines (Amination)
Question: "I'm reacting my this compound with a primary amine to make the mono-substituted product, but my TLC/LC-MS shows a complex mixture, including the di-substituted product and another major impurity. What's happening?"
This is the most common challenge. The high reactivity of both chlorine atoms requires precise control. The mixture likely contains your starting material, the desired mono-substituted product, the undesired di-substituted product, and a solvolysis byproduct.
Potential Causes & Solutions
| Potential Cause | Explanation | Diagnostic Steps & Recommended Solutions |
| Over-reaction / Di-substitution | The mono-substituted product is still reactive and can react with a second equivalent of the amine, especially at elevated temperatures or with excess amine. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 eq.) of the amine, but no more. Add the amine solution slowly (dropwise) to the pyrimidine solution to avoid localized high concentrations. 2. Temperature Management: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly to room temperature. Avoid heating unless no reaction is observed. 3. Monitor Closely: Track the reaction's progress by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product. |
| Solvolysis Side Reaction | If you are using an alcohol (e.g., methanol, ethanol) as a solvent, your base (e.g., triethylamine, DIPEA) can deprotonate the alcohol to form a potent alkoxide nucleophile (CH₃O⁻, EtO⁻). This alkoxide will compete with your amine, leading to an alkoxy-substituted side product.[2] | 1. Change Solvent: Switch to an aprotic solvent that does not participate in the reaction. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices. 2. Use a Non-Nucleophilic Base: If a base is required, ensure it is non-nucleophilic and sterically hindered, such as Diisopropylethylamine (DIPEA). 3. Pre-mix Amine and Base: In a separate flask, pre-mix the amine and base before adding them to the pyrimidine solution to ensure the base preferentially deprotonates the intended amine. |
| Hydrolysis of Chloro-groups | If there is water present in your solvent, reagents, or reaction atmosphere, it can act as a nucleophile (especially with a base) to produce hydroxy-pyrimidine byproducts. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). |
The following diagram illustrates the desired amination pathway versus the competing solvolysis side reaction.
Caption: Desired amination vs. competing solvolysis side reaction.
Issue 2: Unexpected Reactions During Carboxylic Acid Activation
Question: "I tried to make the acid chloride using thionyl chloride (SOCl₂), but the reaction turned dark and my yield was low. What could have gone wrong?"
Activating the carboxylic acid is a standard procedure, but the electron-deficient pyrimidine ring can be sensitive to harsh conditions.
Potential Causes & Solutions
-
Cause: Decarboxylation. Pyrimidinecarboxylic acids can be susceptible to losing CO₂ upon heating.[3][4] The presence of strong acid (HCl is a byproduct of the reaction with SOCl₂) and high temperatures can promote this side reaction, leading to the formation of 4,6-dichloropyrimidine and a complex mixture of degradation products.
-
Solution: Perform the reaction at the lowest possible temperature. The use of a catalytic amount of N,N-Dimethylformamide (DMF) or an equivalent of pyridine can significantly accelerate the reaction, allowing it to proceed to completion at room temperature or with only gentle warming.[5][6] This avoids the high temperatures that induce decarboxylation.
-
-
Cause: Reaction with Pyrimidine Nitrogens. While less common, under forcing conditions, reagents like SOCl₂ could potentially interact with the ring nitrogens, leading to colored byproducts.
Caption: Desired acid chloride formation vs. thermal decarboxylation.
Issue 3: Unwanted Reduction of Chlorine Atoms
Question: "I want to reduce the carboxylic acid to an alcohol, but my attempts with catalytic hydrogenation (H₂, Pd/C) are removing the chlorine atoms."
This is a classic chemoselectivity problem. The carbon-chlorine bonds on the electron-deficient pyrimidine ring are highly susceptible to hydrogenolysis (cleavage by hydrogen).
Potential Causes & Solutions
-
Cause: Non-selective Reducing Agent. Palladium on carbon (Pd/C) is a very powerful catalyst for the reduction of aryl halides. This hydrodechlorination reaction will often be much faster than the reduction of the carboxylic acid.
-
Solution 1 (Two-step approach): First, convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are more easily reduced than carboxylic acids. Then, use a milder reducing agent like sodium borohydride (NaBH₄) in a mixed solvent system (e.g., THF/MeOH). NaBH₄ will typically not reduce aryl chlorides.
-
Solution 2 (Direct, careful reduction): Use a borane complex, such as Borane-THF (BH₃·THF). Boranes are known to selectively reduce carboxylic acids in the presence of many other functional groups, including aryl halides. It is still crucial to run this reaction at low temperatures and monitor it carefully to avoid potential side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store and handle this compound? A1: The compound should be stored in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., argon).[8][9] It is an irritant, so always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9][10][11]
Q2: Is the compound stable in solution? A2: It is reasonably stable in aprotic organic solvents like THF, DCM, or acetonitrile for the duration of a reaction. However, in protic solvents (water, alcohols), especially in the presence of a base, it can undergo slow hydrolysis or solvolysis over time.[2] It is best to use solutions freshly prepared for your reaction. The compound is only slightly soluble in water.[8][10]
Q3: Can I perform a Suzuki or other cross-coupling reaction on this molecule? A3: Yes. The C-Cl bonds are activated for palladium-catalyzed cross-coupling reactions. Generally, the reactivity of chloro-positions on a pyrimidine ring follows the order C4(6) > C2.[12] You can expect successful coupling at one or both chlorine atoms. However, be aware that the carboxylic acid group may interfere with some coupling conditions, particularly those using strong bases. It is often advisable to protect the carboxylic acid as an ester before performing the cross-coupling reaction.
Key Experimental Protocols
Protocol 1: Controlled Mono-Amination of this compound
This protocol is designed to maximize the yield of the mono-substituted product while minimizing di-substitution and solvolysis.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to a flask containing anhydrous dichloromethane (DCM). Stir to dissolve/suspend.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve your primary or secondary amine (1.05 eq.) and Diisopropylethylamine (DIPEA) (1.1 eq.) in anhydrous DCM.
-
Using a syringe pump or dropping funnel, add the amine/DIPEA solution to the cooled pyrimidine solution dropwise over 30-60 minutes.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.
-
Let the reaction warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring & Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization to isolate the desired mono-substituted product.
-
Protocol 2: Conversion to 4,6-Dichloro-5-pyrimidinecarbonyl chloride
This protocol uses a catalytic amount of DMF to achieve a mild and efficient conversion.[5][6]
-
Preparation:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq.) and suspend it in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per mmol of acid).
-
-
Reagent Addition:
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise. You will observe gas evolution (SO₂ and HCl).
-
-
Reaction:
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours, or until the gas evolution ceases and the solution becomes homogeneous.
-
-
Isolation:
-
Remove the solvent and excess thionyl chloride under reduced pressure (a vacuum trap with a base solution is recommended to neutralize the corrosive vapors).
-
The resulting crude acid chloride is often used immediately in the next step without further purification.
-
References
Sources
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- 8. 4,6-dichloropyrimidine-5-carboxylic acid | 87600-98-4 [chemicalbook.com]
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- 11. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Reactive Landscape of 4,6-Dichloro-5-pyrimidinecarboxylic Acid: A Technical Guide to Solvent Selection
For inquiries, contact our Senior Application Scientists.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-pyrimidinecarboxylic acid. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of choosing the right solvent for your reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does this influence solvent choice?
A1: this compound possesses three primary reactive sites: the two chlorine atoms at positions 4 and 6, and the carboxylic acid group at position 5. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the carboxylic acid can undergo reactions such as esterification and amide coupling.[1] The choice of solvent is critical as it can influence the reactivity of each of these sites, sometimes selectively, and can also affect the solubility of the starting material and reagents.
Q2: I am having trouble dissolving this compound. What are its general solubility characteristics?
A2: this compound is described as being slightly soluble in water.[2][3] Its solubility in organic solvents is generally higher, and it can be dissolved in many common organic solvents.[2] However, for specific applications, solubility tests in the chosen reaction solvent are always recommended.
Q3: Can the solvent influence the regioselectivity of nucleophilic substitution on the pyrimidine ring?
A3: Yes, the solvent can play a role in the regioselectivity of SNAr reactions on dichloropyrimidines. While the electronic properties of the pyrimidine ring itself are the primary determinant of where a nucleophile will attack, the solvent can influence the reactivity of the nucleophile and the stability of the reaction intermediates.[4] For instance, the choice between a polar protic and a polar aprotic solvent can affect the solvation of the nucleophile, thereby altering its reactivity and potentially influencing which chlorine atom is substituted.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions, with a focus on the role of the solvent.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Low yields in SNAr reactions with this compound can stem from several factors, many of which are directly related to the solvent.
Potential Causes & Solutions:
-
Poor Solubility of Reactants: If the nucleophile or the pyrimidine starting material has low solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for SNAr reactions as they can dissolve a wide range of nucleophiles and the electrophilic substrate.[7]
-
-
Deactivation of the Nucleophile by the Solvent: Polar protic solvents (e.g., water, alcohols) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their nucleophilicity and slows down the reaction.[5][6]
-
Side Reactions (Solvolysis): If a protic solvent like an alcohol is used, it can act as a nucleophile itself, leading to the formation of undesired alkoxy byproducts.[1]
-
Solution: If solvolysis is a concern, switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or THF.[8]
-
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 0.1-0.5 M), add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-2.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Incomplete Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid group on the pyrimidine ring can be challenging due to the electron-withdrawing nature of the dichloropyrimidine ring.
Potential Causes & Solutions:
-
Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction.[9][10] If the concentration of water, a byproduct, increases, the equilibrium will shift back towards the starting materials.
-
Solution: When using the alcohol as the solvent in a Fischer esterification, use a large excess of the alcohol to drive the equilibrium towards the product.[10] Alternatively, remove water as it forms using a Dean-Stark apparatus.
-
-
Insufficient Activation of the Carboxylic Acid (Steglich-type Esterification): In methods that use a coupling agent (e.g., DCC, EDC), incomplete activation of the carboxylic acid will lead to low yields.
-
Solution: Ensure that the coupling agent is fresh and used in stoichiometric amounts. The choice of solvent can also be critical. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.[11][12] For a greener alternative, dimethyl carbonate (DMC) has been shown to be effective.[12][13]
-
-
Dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, 0.1-0.5 M) under an inert atmosphere.
-
Cool the mixture to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Filter off the urea byproduct (if DCC is used).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Issue 3: Low Yields in Amide Coupling Reactions
The electron-deficient nature of the pyrimidine ring can make the carboxylic acid more reactive, but challenges can still arise, particularly with unreactive amines.
Potential Causes & Solutions:
-
Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[14][15]
-
Side Reactions with the Dichloropyrimidine Ring: The amine can potentially react with the chlorine atoms on the pyrimidine ring via SNAr, leading to undesired byproducts.[16]
-
Solution: Carefully control the reaction temperature. Amide couplings are often run at room temperature or below to minimize side reactions. The choice of coupling reagent and base can also influence the outcome.
-
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M) under an inert atmosphere, add the amine (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Add a solution of HATU (1.1 eq) in the same solvent.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Solvent Selection Guide for Reactions of this compound
| Reaction Type | Recommended Solvent Class | Specific Examples | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic | DMF, DMSO, Acetonitrile, THF | - Maximizes nucleophile reactivity. - Avoids solvent-induced deactivation of the nucleophile. - Minimizes solvolysis side reactions. |
| Esterification (Fischer) | Polar Protic (Alcohol) | Methanol, Ethanol | - Alcohol acts as both reactant and solvent. - Use a large excess to drive the equilibrium. - Potential for SNAr side reactions at elevated temperatures. |
| Esterification (Steglich-type) | Aprotic | DCM, DMF, THF, DMC | - Good solubility for reactants and reagents. - Anhydrous conditions are crucial. - DMC is a greener alternative.[12][13] |
| Amide Coupling | Polar Aprotic | DMF, DCM, Acetonitrile | - Excellent for dissolving a wide range of reactants and coupling agents. - Anhydrous conditions are essential. - Can facilitate reactions with challenging amines. |
Visualization of Workflows
Caption: Solvent selection workflow for this compound reactions.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
This compound. ChemBK. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ACS Publications. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. OUCI. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
SN1 vs SN2. Chemistry LibreTexts. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
-
In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Study.com. [Link]
-
Initial solvent selection chosen for screening in the Steglich... ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LibreTexts. [Link]
-
Amine to Amide (Coupling) - Common Conditions. The Reaction Map. [Link]
-
4,6-dichloropyrimidine-5-carboxylic acid manufacturers and suppliers in india. LookChem. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. NTIS. [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Publications. [Link]
-
08.08 Esterification of Carboxylic Acids. YouTube. [Link]
-
(PDF) Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. ResearchGate. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
4,6-Dichloropyrimidine-5-carboxylic acid. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. 4,6-dichloropyrimidine-5-carboxylic acid manufacturers and suppliers in india [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. growingscience.com [growingscience.com]
Technical Support Center: Synthesis of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
A Guide to Managing Exotherms for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,6-dichloro-5-pyrimidinecarboxylic acid is a critical process for the development of various pharmaceutical and agrochemical compounds. However, the inherent exothermic nature of the key reaction steps, particularly the Vilsmeier-Haack formylation, presents significant challenges for process safety and product quality. This technical support center provides a comprehensive guide to understanding and managing these exotherms, offering troubleshooting advice and answers to frequently asked questions to ensure a safe and successful synthesis.
Understanding the Exothermic Nature of the Synthesis
The primary source of exotherm in the synthesis of this compound is the Vilsmeier-Haack reaction, which is employed to formylate a pyrimidine precursor. This reaction involves the use of highly reactive reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generate a significant amount of heat upon reaction. Uncontrolled exotherms can lead to runaway reactions, decomposition of starting materials and products, and the formation of unwanted byproducts, ultimately compromising the yield and purity of the final product.
The subsequent oxidation of the resulting 4,6-dichloro-5-pyrimidinecarbaldehyde to the carboxylic acid can also be exothermic, depending on the choice of oxidizing agent. Careful control of reaction parameters is therefore crucial throughout the entire synthetic sequence.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on exotherm management.
Issue 1: Rapid and Uncontrolled Temperature Increase During Vilsmeier-Haack Reaction
Question: During the addition of phosphorus oxychloride (POCl₃) to my reaction mixture containing 4,6-dihydroxypyrimidine and DMF, I observed a sudden and rapid increase in temperature that was difficult to control, even with external cooling. What could be the cause, and how can I prevent this?
Answer: A rapid and uncontrolled exotherm during the Vilsmeier-Haack reaction is a common and serious issue that can lead to a runaway reaction. The primary causes and solutions are outlined below:
-
Cause: The reaction between POCl₃ and DMF to form the Vilsmeier reagent is highly exothermic. Adding the POCl₃ too quickly does not allow for efficient heat dissipation.
-
Solution:
-
Slow, Controlled Addition: Add the POCl₃ dropwise to the cooled DMF solution over an extended period. The addition rate should be adjusted to maintain a stable internal temperature.
-
Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice-salt bath or a cryostat, capable of handling the heat generated.
-
Pre-formation of the Vilsmeier Reagent: In some cases, pre-forming the Vilsmeier reagent at a low temperature before the addition of the pyrimidine substrate can provide better control over the initial exotherm.
-
-
Cause: Insufficient stirring can lead to localized "hot spots" where the reaction proceeds much faster, triggering a runaway.
-
Solution:
-
Efficient Agitation: Use a mechanical stirrer to ensure vigorous and uniform mixing of the reaction mixture. This promotes even heat distribution and prevents the formation of localized hot spots.
-
-
Cause: The reaction of the Vilsmeier reagent with the pyrimidine substrate is also exothermic.
-
Solution:
-
Portion-wise Addition of Substrate: Instead of adding all the 4,6-dihydroxypyrimidine at once, add it in small portions to the pre-formed Vilsmeier reagent, allowing the temperature to stabilize between additions.
-
Issue 2: Low Yield and/or Product Decomposition in the Oxidation Step
Question: After successfully performing the Vilsmeier-Haack reaction to obtain 4,6-dichloro-5-pyrimidinecarbaldehyde, I am struggling with the subsequent oxidation to the carboxylic acid. My yields are low, and I suspect the product is decomposing. Could this be related to an exotherm?
Answer: Yes, an uncontrolled exotherm during the oxidation of the aldehyde to the carboxylic acid can certainly lead to low yields and product decomposition. The choice of oxidizing agent and the reaction conditions are critical.
-
Cause: Strong oxidizing agents can react vigorously with the aldehyde, generating a significant amount of heat. This can lead to the decomposition of the desired carboxylic acid and the formation of byproducts.
-
Solution:
-
Choice of Oxidizing Agent: Consider using a milder oxidizing agent. While strong oxidants like potassium permanganate can be effective, they can also be aggressive. Alternatives include buffered potassium permanganate or a two-step process involving oxidation to a more stable intermediate.
-
Temperature Control: Maintain a low and controlled temperature throughout the addition of the oxidizing agent and the subsequent reaction period. An ice bath is often necessary.
-
Slow Addition of Oxidant: Add the oxidizing agent slowly and in portions to manage the rate of heat generation.
-
-
Cause: The work-up procedure can also introduce issues. For instance, if the reaction mixture is not properly neutralized, residual oxidizing agent or acidic/basic conditions can cause product degradation, especially at elevated temperatures.
-
Solution:
-
Controlled Quenching: Quench the reaction at a low temperature by slowly adding a suitable quenching agent (e.g., sodium bisulfite for permanganate).
-
Careful pH Adjustment: Adjust the pH of the solution carefully during work-up to isolate the carboxylic acid without causing decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A1: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. In case of a spill, do not use water to clean it up. Neutralize it with a suitable material like sodium bicarbonate.
Q2: What are some common side reactions to be aware of during the Vilsmeier-Haack reaction in this synthesis?
A2: A common side reaction is the formation of colored byproducts due to the high reactivity of the Vilsmeier reagent. Overheating can lead to the decomposition of the starting material and the product, resulting in a complex mixture that is difficult to purify. In some cases, incomplete formylation can occur, leading to a lower yield of the desired aldehyde.
Q3: Can you recommend a general protocol for the oxidation of 4,6-dichloro-5-pyrimidinecarbaldehyde?
A3: A common method for the oxidation of aldehydes to carboxylic acids is using potassium permanganate (KMnO₄) in an aqueous solution. A general procedure would involve dissolving the aldehyde in a suitable solvent and then adding a solution of KMnO₄ dropwise while maintaining a low temperature (e.g., 0-5 °C). The reaction progress should be monitored by a suitable analytical technique like thin-layer chromatography (TLC). After the reaction is complete, the excess KMnO₄ is quenched, and the product is isolated through extraction and purification. However, the specific conditions will need to be optimized for your particular setup.[2][3]
Q4: How can I monitor the progress of these reactions to ensure they have gone to completion and to avoid prolonged heating?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the Vilsmeier-Haack and the oxidation reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating, which can lead to byproduct formation.
Experimental Workflow and Troubleshooting
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a decision tree for troubleshooting common exotherm-related issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for managing exotherms.
Critical Parameters Summary
The following table summarizes the critical parameters for managing exotherms in the synthesis of this compound.
| Parameter | Vilsmeier-Haack Reaction | Oxidation | Rationale |
| Reagent Addition Rate | Slow, dropwise addition of POCl₃ | Slow, dropwise addition of oxidizing agent | To control the rate of heat generation and allow for efficient dissipation. |
| Temperature | Maintain at 0-10°C during addition, then controlled reflux | Maintain at 0-5°C during addition and reaction | To prevent runaway reactions and minimize byproduct formation. |
| Agitation | Vigorous and efficient stirring | Moderate to vigorous stirring | To ensure uniform temperature distribution and prevent localized hot spots. |
| Concentration | Use appropriate solvent volume | Use appropriate solvent volume | Dilution can help to moderate the reaction rate and improve heat transfer. |
References
- BenchChem. (2025). addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. BenchChem Technical Support.
- Scirp.org. (n.d.).
- ResearchGate. (2025).
- Guidechem. (n.d.). How to synthesize 4,6-Dichloropyrimidine?.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ChemicalBook. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- PubMed. (2010).
- Google Patents. (n.d.).
- ChemBK. (2024). This compound.
- RSC Publishing. (n.d.).
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
- PubMed. (2024).
- Chemistry LibreTexts. (2025). Preparing Carboxylic Acids.
- ResearchGate. (2025).
- Organic Reactions. (n.d.).
- Growing Science. (2021).
- ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Creative Proteomics Blog. (2024).
- Chemistry LibreTexts. (2024). Preparing Carboxylic Acids.
- Britannica. (2025).
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2025).
Sources
Technical Support Center: Purification Strategies for Difficult-to-Remove Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in removing tenacious impurities during the purification of biologics and pharmaceuticals. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific principles to empower your process development.
I. Troubleshooting Guide: Biologics Purification
The purification of biologics, such as monoclonal antibodies (mAbs) and recombinant proteins, often presents challenges with process-related and product-related impurities.[1] These impurities can impact the safety, efficacy, and stability of the final drug product.[1]
Issue 1: Persistent Host Cell Proteins (HCPs) in Final Product
"I've gone through my standard multi-step chromatography process, but my ELISA/MS analysis still shows unacceptable levels of Host Cell Proteins. What am I missing?"
Root Cause Analysis:
Host Cell Proteins (HCPs) are a complex mixture of proteins derived from the host organism used for production.[2][3] Their diverse physicochemical properties make complete removal challenging, as some HCPs can co-elute with the target protein.[3] Certain HCPs, like lipases, can even degrade formulation excipients, compromising drug stability.[1]
Troubleshooting Strategies:
-
Orthogonal Chromatography: Relying on a single purification principle is often insufficient. Combine different chromatography techniques that separate based on different properties (e.g., charge, hydrophobicity, size, and affinity). A typical mAb purification train involves Protein A affinity chromatography followed by one or two "polishing" steps.[4]
-
Anion Exchange Chromatography (AEX) in Flow-Through Mode: This is a highly effective polishing step.[2] At a pH below the isoelectric point (pI) of the antibody and under low conductivity, the positively charged antibody will flow through the column, while many negatively charged HCPs will bind to the AEX resin.[5]
-
Mixed-Mode Chromatography (MMC): MMC resins utilize ligands that engage in multiple types of interactions, such as ionic exchange and hydrophobic interactions.[6][7][8] This dual functionality provides unique selectivities that can resolve impurities that are difficult to separate using traditional single-mode chromatography.[6][7] MMC can be particularly useful when the selectivity of traditional resins is insufficient or when high salt tolerance is needed.[6]
-
-
Wash Step Optimization during Affinity Chromatography: The wash steps during the initial affinity capture (e.g., Protein A for mAbs) are critical for HCP removal.[3] More than 90% of HCPs can be eliminated at this stage.[2]
-
Consider Upstream Process Modifications: The source of high HCP levels can sometimes be traced back to the cell culture process. High cell lysis during harvest can lead to elevated HCP concentrations.[2] Maintaining high cell viability at harvest (typically above 70%) can significantly reduce the initial HCP load.[2]
Issue 2: High Levels of Aggregates in Monoclonal Antibody (mAb) Preparations
"My size-exclusion chromatography (SEC) analysis shows a significant percentage of high molecular weight species (aggregates). My initial polishing steps aren't resolving this."
Root Cause Analysis:
Protein aggregation, where protein monomers associate to form dimers and higher-order structures, is a common issue.[9] Aggregates can be immunogenic and must be removed to ensure patient safety.[9] They are often more hydrophobic than the monomeric form, a property that can be exploited for their removal.[10]
Troubleshooting Strategies:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for aggregate removal.[4][11][12][13][14] It separates molecules based on differences in their surface hydrophobicity.[14]
-
Flow-Through Mode HIC: This is a highly efficient and cost-effective approach.[11][12] Conditions are optimized so that the monomeric product flows through the column while the more hydrophobic aggregates bind to the resin.[4] This method can reduce aggregate content to below 1% with high monomer recovery.[4]
-
Bind/Elute Mode HIC: In this mode, both the monomer and aggregates bind to the column under high salt conditions. A decreasing salt gradient is then used for elution, with the less hydrophobic monomer eluting before the more hydrophobic aggregates.
-
-
Mixed-Mode Chromatography (MMC): As with HCP removal, MMC can offer unique selectivity for aggregate clearance due to its combination of interaction modes.[7]
-
Buffer Conditions: The choice of buffer and the presence of certain salts (kosmotropic salts like ammonium sulfate) are critical for modulating hydrophobic interactions in HIC.[14] However, high salt concentrations can sometimes cause protein precipitation.[14] Newer HIC resins are designed to operate effectively at lower salt concentrations.[11][12]
Experimental Workflow: HIC for Aggregate Removal (Flow-Through Mode)
Caption: Workflow for aggregate removal using HIC in flow-through mode.
Issue 3: Endotoxin Contamination in the Final Product
"My LAL assay is positive for endotoxins. How can I effectively remove them without compromising my protein?"
Root Cause Analysis:
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent pyrogens.[15][16] They are negatively charged and tend to form large micellar structures.[16]
Troubleshooting Strategies:
-
Anion Exchange Chromatography (AEX): Due to their net negative charge, endotoxins bind strongly to AEX resins.[17] This is a common and effective method for endotoxin removal.
-
Affinity Chromatography: Resins with ligands that have a high affinity for endotoxins, such as poly-L-lysine, can be very effective.[15]
-
Membrane Adsorbers: These offer a high-throughput alternative to traditional chromatography columns for endotoxin removal.[15][16]
-
Two-Phase Extraction: This method utilizes detergents like Triton X-114 to partition endotoxins into a detergent-rich phase, separating them from the protein in the aqueous phase.[17] This can be a very effective, albeit more complex, removal strategy.[17]
| Method | Principle | Advantages | Considerations |
| Anion Exchange Chromatography | Binds negatively charged endotoxins.[17] | High binding capacity, well-established. | May also bind acidic target proteins. |
| Affinity Chromatography | Uses ligands with high affinity for LPS.[15] | High specificity and efficiency. | Can be more expensive. |
| Membrane Adsorbers | Charged membranes bind endotoxins.[16] | High flow rates, disposable.[16] | May have lower capacity than resins. |
| Two-Phase Extraction | Partitions endotoxins into a detergent phase.[17] | Highly effective, can remove >99% of endotoxin.[18] | Requires removal of the detergent afterward. |
Issue 4: Challenges in Purifying PEGylated Proteins
"I'm trying to purify a PEGylated protein, but I'm getting a complex mixture of species and poor separation."
Root Cause Analysis:
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a protein, creates a heterogeneous mixture of products.[19][] This includes unreacted protein, excess PEG, and proteins with varying numbers of attached PEG molecules (PEGamers) at different sites.[19][] The attached PEG can shield the protein's surface charge and significantly increase its size, complicating purification.[19]
Troubleshooting Strategies:
-
Ion-Exchange Chromatography (IEX): IEX can separate PEGylated species from the native protein because the PEG chains mask the protein's surface charges, altering its interaction with the IEX resin.[19][]
-
Size-Exclusion Chromatography (SEC): Due to the significant increase in hydrodynamic radius upon PEGylation, SEC is effective for removing unreacted PEG and other small molecules.[19][]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful orthogonal technique to IEX and SEC for separating PEGylated proteins.[19][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While often denaturing, RP-HPLC can provide high-resolution separation of different PEGylated species, including positional isomers, and is particularly useful at an analytical scale.[19]
II. Troubleshooting Guide: Small Molecule Pharmaceuticals
The purification of small molecule active pharmaceutical ingredients (APIs) often involves removing structurally similar impurities, residual reagents, and by-products.
Issue 5: Difficulty Separating Structurally Similar Impurities
"My API has an impurity with a very similar chemical structure and polarity. Standard crystallization and chromatography are not providing the required purity."
Root Cause Analysis:
Structurally related impurities often have similar physical properties to the API, making them difficult to separate by conventional methods.[21] These impurities can co-crystallize with the API or have very similar retention times in chromatography.
Troubleshooting Strategies:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): Prep HPLC is a powerful technique for isolating and purifying compounds with a high degree of purity, even those with very similar structures.[22][23][24][25] It is widely used in the pharmaceutical industry to purify APIs and intermediates.
-
Method Development: Extensive method development is key. This includes screening different stationary phases (e.g., C18, phenyl, cyano), mobile phase compositions, and gradients to maximize the resolution between the API and the impurity.
-
Scale-Up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale to process larger quantities of material.[25]
-
-
Crystallization Optimization: While standard crystallization may be ineffective, several strategies can enhance impurity rejection:
-
Solvent Screening: The choice of solvent can significantly impact impurity incorporation.[26]
-
Reslurrying: Slurrying the crystalline product in a solvent where the impurity has higher solubility can effectively wash the impurity from the crystal surface.[27]
-
Cooling/Anti-solvent Addition Rate: Slower crystallization rates can lead to more selective crystal growth and better impurity rejection.[26]
-
-
Supercritical Fluid Chromatography (SFC): For some applications, preparative SFC can offer advantages over HPLC, including faster separations and reduced solvent consumption.[23]
Logical Flow for Method Selection
Caption: Decision tree for purifying small molecules with difficult impurities.
Issue 6: Residual Reagents or By-products Contaminating the Product
"After my synthesis, I'm left with excess reagents and by-products that are difficult to remove by extraction or crystallization."
Root Cause Analysis:
Many organic reactions require the use of excess reagents to drive them to completion.[28] These excess reagents, along with reaction by-products, must be removed to isolate the pure product.
Troubleshooting Strategies:
-
Scavenger Resins: Scavenger resins are polymers with functional groups that react specifically with and bind to excess reagents or by-products, effectively removing them from the reaction mixture.[29][30]
-
Mechanism: The product remains in solution while the unwanted species are bound to the solid-phase resin. The resin is then simply filtered off, greatly simplifying the work-up process.[28][30]
-
Types of Scavenger Resins: A wide variety of scavenger resins are available to target different functional groups, such as amines, acids, aldehydes, and isocyanates.[30][31]
-
Protocol: Using a Scavenger Resin to Remove Excess Amine
-
Reaction Completion: Once the reaction is complete, as determined by a suitable monitoring technique (e.g., TLC, LC-MS), select an appropriate scavenger resin for the excess reagent (e.g., an isocyanate-functionalized resin to scavenge an excess primary or secondary amine).
-
Add Scavenger Resin: Add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess reagent).
-
Incubation: Stir the mixture at room temperature or with gentle heating for a few hours to allow the scavenging reaction to go to completion.
-
Filtration: Filter the mixture to remove the resin, which now has the unwanted reagent covalently bound to it.
-
Concentration: Wash the resin with a suitable solvent and combine the filtrates. Concentrate the filtrate to obtain the purified product.
III. Frequently Asked Questions (FAQs)
Q1: What does "orthogonal" mean in the context of purification?
A1: Orthogonal methods are purification techniques that separate molecules based on different physicochemical principles. For example, ion-exchange chromatography (separates by charge) and hydrophobic interaction chromatography (separates by hydrophobicity) are orthogonal methods. Using a series of orthogonal steps increases the likelihood of removing a wide range of impurities.
Q2: When should I choose flow-through mode versus bind/elute mode in chromatography?
A2:
-
Flow-Through Mode is ideal when the target molecule does not bind to the resin under the chosen conditions, but the impurities do. This is often a high-throughput and efficient method, especially for polishing steps where the product is already relatively pure.[11]
-
Bind/Elute Mode is used when the target molecule binds to the resin. After washing away unbound impurities, the buffer conditions are changed to elute the bound target molecule. This is common for capture steps and when concentrating the product is also a goal.
Q3: My protein precipitates when I add the high salt concentrations required for HIC. What can I do?
A3: This is a common problem.[14] First, you can screen different kosmotropic salts, as some may be less likely to cause precipitation than others. Second, consider using a more hydrophobic HIC resin. Some modern, highly hydrophobic resins are designed to achieve the necessary separation at lower salt concentrations, mitigating precipitation issues.[12] Alternatively, exploring pH modulation instead of high salt concentrations with very hydrophobic resins can be an effective strategy.[14]
Q4: How do I remove the detergent after using a method like Triton X-114 extraction for endotoxin removal?
A4: Removing the detergent is a critical subsequent step. This can often be accomplished by hydrophobic interaction chromatography (HIC), where the protein can be bound and eluted under conditions that leave the detergent behind. Dialysis or diafiltration can also be used, but may be less efficient for removing detergents that form micelles.
Q5: Can I use preparative HPLC for large-scale manufacturing?
A5: Yes, preparative HPLC is scalable and used in pharmaceutical manufacturing to produce highly pure compounds.[22][23] The process involves scaling up the column diameter and flow rates from the analytical or semi-preparative scale to handle larger sample loads.
References
-
Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]
-
Improving Aggregate Removal to Enhance Clinical Manufacturing of MAbs. GEN - Genetic Engineering and Biotechnology News. [Link]
-
Recent Advancement in Application of Hydrophobic Interaction Chromatography for Aggregate Removal in Industrial Purification Process. Bentham Science. [Link]
-
Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions. National Center for Biotechnology Information. [Link]
-
What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]
-
Developing a HIC polishing step for removal of mAb aggregates. Cytiva Life Sciences. [Link]
-
Mixed Mode Chromatography. Sartorius. [Link]
-
How are Host Cell Proteins Removed from Biopharmaceuticals?. News-Medical.Net. [Link]
-
Strategy for effective HCP clearance in downstream processing of antibody. Bestchrom. [Link]
-
Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins. ResearchGate. [Link]
-
Novel strategies for process-related impurity clearance during Biologics' manufacturing. American Chemical Society. [Link]
-
Improving Protein Separations with Mixed-Mode Chromatography. LCGC International. [Link]
-
Mixed Mode Chromatography - Protein Purification. QYAOBIO. [Link]
-
The Power of Preparative HPLC Systems. Teledyne Labs. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Preparative HPLC Systems. Shimadzu. [Link]
-
How to Detect and Remove Endotoxins in Biologics?. Creative Bioarray. [Link]
-
Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson. [Link]
-
Methods for addressing host cell protein impurities in biopharmaceutical product development. PubMed. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ACS Publications. [Link]
-
Scavenger resin. Wikipedia. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information. [Link]
-
Protein Purification Protocol & Troubleshooting. Creative Biolabs. [Link]
-
(PDF) Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. ResearchGate. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
-
Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. Contract Pharma. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. ACS Publications. [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. [Link]
-
strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]
-
(PDF) Methods of endotoxin removal from biological preparations: A review. ResearchGate. [Link]
-
Removing endotoxin from biopharmaceutical solutions. Pharmaceutical Technology. [Link]
-
eBook: Process-Related Impurities — New Approaches for a Modern Era. BioProcess International. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. National Center for Biotechnology Information. [Link]
-
Covalent Scavengers for Primary and Secondary Amines. Creighton University. [Link]
-
Methods of Endotoxin Removal from Biological Preparations: a Review. The AAPS Journal. [Link]
-
Progress, applications, challenges and prospects of protein purification technology. National Center for Biotechnology Information. [Link]
-
Endotoxin removal and prevention for pre-clinical biologics production. PubMed. [Link]
-
New US Pharmacopeia guidelines could transform biologics impurity control. Bioanalysis Zone. [Link]
-
Monitoring process-related impurities in biologics–host cell protein analysis. National Center for Biotechnology Information. [Link]
Sources
- 1. Novel strategies for process-related impurity clearance during Biologics’ manufacturing - American Chemical Society [acs.digitellinc.com]
- 2. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Strategy for effective HCP clearance in downstream processing of antibody - Bestchrom [bestchrom.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 8. Mixed Mode Chromatography - Multimodal Chromatography - QYAOBIO [qyaobio.com]
- 9. news-medical.net [news-medical.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benthamdirect.com [benthamdirect.com]
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- 16. pharmtech.com [pharmtech.com]
- 17. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
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- 21. mdpi.com [mdpi.com]
- 22. Preparative HPLC | Teledyne LABS [teledynelabs.com]
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- 25. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
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- 27. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. Scavenger resin - Wikipedia [en.wikipedia.org]
- 30. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 31. thieme-connect.com [thieme-connect.com]
avoiding decarboxylation of 4,6-Dichloro-5-pyrimidinecarboxylic acid
Welcome to the technical support guide for 4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS No. 87600-98-4).[1][2] This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, chemists, and drug development professionals to ensure the successful application of this reagent while avoiding common pitfalls, particularly unwanted decarboxylation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a highly functionalized heterocyclic building block. Its structure, featuring a pyrimidine core with two chloro-substituents and a carboxylic acid group, makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry. The chloro groups serve as reactive sites for nucleophilic aromatic substitution (SNAr) reactions, while the carboxylic acid is a handle for forming amides, esters, and other derivatives.
Q2: Why is this compound susceptible to decarboxylation?
Decarboxylation is the removal of the carboxyl group with the release of carbon dioxide (CO₂).[3][4] This reaction is particularly favorable in molecules where the resulting carbanion intermediate is stabilized.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified by the two electron-withdrawing chloro-substituents. This strong electron-withdrawing nature provides significant resonance stabilization to the negative charge that develops on the ring at position 5 after the loss of CO₂, making the decarboxylation process more facile than in many other carboxylic acids.[3] Conditions such as high temperatures or the presence of certain bases can accelerate this process.[5]
Q3: What is the product of decarboxylation, and how can I detect it?
The decarboxylation of this compound yields 4,6-Dichloropyrimidine (CAS No. 1193-21-1).[6] This byproduct can often be detected by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The byproduct is significantly less polar than the starting carboxylic acid and will have a much higher Rf value.
-
Nuclear Magnetic Resonance (NMR): The characteristic carboxylic acid proton signal will be absent in the ¹H NMR spectrum of the byproduct.
-
Mass Spectrometry (MS): The byproduct will show a molecular ion peak corresponding to its lower molecular weight (148.98 g/mol ) compared to the starting acid (192.98 g/mol ).[2][6]
-
High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time will appear, which can be quantified against a standard of 4,6-Dichloropyrimidine.
Q4: What are the recommended storage and handling conditions?
To ensure the long-term stability and purity of this compound, the following conditions are recommended:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term storage, temperatures of <15°C in a dark place are advised. The material should be stored under an inert atmosphere (e.g., Argon or Nitrogen) as it can be air-sensitive.
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[1][8] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][9] Avoid formation of dust and aerosols.[7]
Part 2: Troubleshooting Guide: Preventing Decarboxylation in Reactions
This section addresses common issues encountered during reactions involving this compound and provides actionable solutions.
Scenario 1: Low yield in an amide coupling reaction with detection of 4,6-Dichloropyrimidine.
This is a classic sign that decarboxylation is occurring as a competitive side reaction. The conditions used for the amide coupling were likely too harsh.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for decarboxylation during amide coupling.
Causality Explained:
-
Temperature: Thermal energy is a primary driver for decarboxylation. Even moderately elevated temperatures can provide the activation energy needed to initiate the loss of CO₂. By lowering the reaction temperature, you directly reduce the rate of this unwanted side reaction.
-
Base: While a base is necessary to deprotonate the amine for coupling, it can also deprotonate the carboxylic acid, forming a carboxylate anion. This anion is poised for decarboxylation. Strong, sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are preferred over less hindered bases like Triethylamine (TEA) because they are less likely to interact directly with the carboxylic acid group in a way that promotes decarboxylation.
-
Reaction Time: Prolonged exposure to reaction conditions, even mild ones, increases the probability of side reactions. Careful monitoring ensures that the reaction is stopped once the desired transformation is complete, minimizing the time available for decarboxylation to occur.
Scenario 2: The starting acid appears impure or degrades upon dissolution in a solvent.
This suggests that the solvent itself or trace impurities within it are promoting decomposition.
-
Issue: Dissolving the acid in a protic solvent like methanol or in a basic medium (e.g., aqueous bicarbonate) followed by prolonged standing or heating.
-
Explanation: Protic solvents can facilitate proton transfer steps that may be involved in certain decarboxylation mechanisms.[10] Basic solutions will form the carboxylate, which is the species that undergoes decarboxylation.
-
Solution: Prepare solutions fresh before use. Use high-purity, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for reactions. If a base is required for solubility, use it at low temperatures and proceed with the reaction immediately.
Part 3: Recommended Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Decarboxylation
This protocol utilizes a carbodiimide coupling agent with an additive to suppress side reactions and is performed at a reduced temperature.
Reagents & Equipment:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (0.1 - 1.0 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equivalents)
-
Anhydrous DCM or DMF
-
Magnetic stirrer, round-bottom flask, ice bath, nitrogen/argon line
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Activation: Add HOBt (0.1-1.0 eq.) and EDC (1.2 eq.) to the stirred solution. Allow the mixture to stir at 0°C for 15-20 minutes. This pre-activation step forms the HOBt active ester, which is less prone to side reactions.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.0-1.2 eq.) in a small amount of anhydrous DCM/DMF and add DIPEA (2.0-3.0 eq.). Add this solution dropwise to the activated acid mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting acid and the formation of the product, while also looking for a non-polar spot corresponding to 4,6-Dichloropyrimidine.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).[11]
-
Purification: Purify the crude product via column chromatography or recrystallization.
Data Summary: Choice of Coupling Reagents
The selection of coupling reagents is critical. While many options exist, some are better suited for sensitive substrates.[12]
| Coupling Reagent System | Temperature | Common Base | Suitability for Sensitive Substrates | Key Considerations |
| EDC / HOBt | 0°C to RT | DIPEA | Excellent | Water-soluble byproducts are easily removed during aqueous work-up.[13] HOBt suppresses racemization and other side reactions. |
| HATU / HOAt | 0°C to RT | DIPEA, 2,4,6-Collidine | Excellent | Highly efficient and fast, often providing higher yields.[11] More expensive than carbodiimide methods. |
| DCC / DMAP | 0°C to RT | DIPEA, TEA | Good | Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration. DMAP can sometimes accelerate side reactions if not used catalytically.[13][14] |
| Acyl Chloride | -20°C to 0°C | Pyridine, DIPEA | Moderate | Requires prior conversion of the acid to acyl chloride (e.g., with SOCl₂, Oxalyl Chloride). The high reactivity can lead to side reactions if not controlled. |
Visualization of the Decarboxylation Pathway
Caption: The pathway showing decarboxylation to an intermediate and the final product.
References
-
104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Carl Roth. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Decarboxylation. Wikipedia. [Link]
-
Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen Institute. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Decarboxylation Mechanism: Videos & Practice Problems. Pearson. [Link]
- The preparation method of 4,6-dichloro pyrimidine.
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar. [Link]
-
4,6-Dichloropyrimidine-5-carboxylic acid. PubChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
- 5. lneya.com [lneya.com]
- 6. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II | Semantic Scholar [semanticscholar.org]
- 11. Amide Synthesis [fishersci.dk]
- 12. hepatochem.com [hepatochem.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Welcome to the technical support center for the synthesis of 4,6-Dichloro-5-pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the impact of reagent quality on this critical synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind common experimental challenges, empowering you to optimize your reaction outcomes.
I. Overview of the Synthesis Pathway
The synthesis of this compound and its derivatives often involves the formation of the pyrimidine ring followed by chlorination and functional group manipulation. A prevalent method for introducing the chloro and formyl groups (a precursor to the carboxylic acid) onto a pyrimidine scaffold is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, such as N,N-dimethylformamide (DMF).[1][2][3] The quality of these reagents is paramount, as impurities can significantly hinder the reaction, leading to low yields and complex purification challenges.[4]
The general workflow involves the reaction of a 4,6-dihydroxypyrimidine precursor with the Vilsmeier reagent to achieve simultaneous chlorination and formylation, which can then be oxidized to the desired carboxylic acid. The quality of each component in this process can dramatically influence the outcome.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the role of reagent quality.
Q1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the likely causes related to my reagents?
Low yield is a common problem that can often be traced back to the quality and handling of your starting materials and reagents.[4]
-
Cause 1: Degradation of Phosphorus Oxychloride (POCl₃)
-
Explanation: POCl₃ is highly reactive and susceptible to hydrolysis.[3][5][6] Moisture in the reaction environment or within the POCl₃ itself will lead to its decomposition into phosphoric acid and hydrochloric acid.[3] This not only consumes the active reagent but can also alter the pH and reaction conditions, promoting side reactions. Even a seemingly fresh bottle of POCl₃ can be compromised if it has been handled improperly.[7]
-
Troubleshooting Steps:
-
Use a fresh, unopened bottle of POCl₃ from a reputable supplier.
-
Handle POCl₃ under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
-
Consider purifying the POCl₃ by fractional distillation if its quality is suspect.[3]
-
-
-
Cause 2: Impurities in N,N-Dimethylformamide (DMF)
-
Explanation: DMF is not merely a solvent in this reaction; it is a reagent that forms the Vilsmeier-Haack reagent with POCl₃.[1][8] Common impurities in DMF, such as water and formic acid (from hydrolysis), can interfere with the formation of the active reagent. Amines, another potential impurity, can react with POCl₃, leading to unwanted byproducts.
-
Troubleshooting Steps:
-
Use high-purity, anhydrous DMF.
-
If the quality is uncertain, consider purifying the DMF by drying over molecular sieves followed by distillation under reduced pressure.
-
-
-
Cause 3: Poor Quality of the Pyrimidine Starting Material
-
Explanation: The purity of your 4,6-dihydroxypyrimidine or other pyrimidine precursor is critical. Impurities can compete in the reaction, leading to a mixture of products that are difficult to separate.[4]
-
Troubleshooting Steps:
-
Verify the purity of your starting material using techniques like NMR or LC-MS.
-
Recrystallize the starting material if necessary to remove impurities.
-
-
Q2: I am observing the formation of unexpected byproducts. How can reagent quality be the culprit?
The formation of impurities is a clear indicator that side reactions are occurring, often catalyzed or initiated by contaminants in your reagents.
-
Cause 1: Partial Hydrolysis and Incomplete Chlorination
-
Explanation: As mentioned, water is a significant contaminant. Its presence can lead to the formation of mono-chlorinated or hydroxy-substituted pyrimidines, which will complicate your downstream purification. The hydrolysis of POCl₃ also generates acids that can catalyze other unwanted reactions.[3]
-
Mitigation Strategy: Ensure all glassware is oven-dried and the reaction is run under a strictly inert and dry atmosphere. Use anhydrous grade solvents and reagents.
-
-
Cause 2: Side Reactions from Formamide Impurities
-
Explanation: If formamide is used as a precursor or is present as an impurity, its quality is crucial.[9] Ammonia, a common impurity in lower-grade formamide, is nucleophilic and can react with the chlorinated pyrimidine ring, leading to undesired aminated byproducts.[10]
-
Mitigation Strategy: Use pharmaceutical or molecular biology grade formamide with low ammonia and water content.[10]
-
Q3: The reaction workup and product purification are proving to be very difficult. Could this be related to reagent quality?
Absolutely. The quality of your reagents directly impacts the "cleanliness" of your reaction mixture.
-
Explanation: High-quality reagents lead to a more specific reaction with fewer byproducts.[4] When significant amounts of impurities like mono-chlorinated species or other derivatives are formed, their similar polarity and chemical properties to the desired product can make purification by crystallization or chromatography extremely challenging.
-
Preventative Measures:
-
Invest in high-purity reagents from the start. While the initial cost may be higher, it can save significant time and resources during purification.
-
Perform a small-scale test reaction to assess the purity of the crude product before committing to a large-scale synthesis.
-
Implement in-process quality control checks using techniques like TLC or LC-MS to monitor the reaction progress and the formation of impurities.[11][12]
-
III. Reagent Quality Specifications and Qualification
Proactive quality control of your reagents is essential for reproducible and successful synthesis.
| Reagent | Key Quality Parameters | Recommended Analytical Method |
| Phosphorus Oxychloride (POCl₃) | Purity (assay) | Gas Chromatography (GC) |
| Water Content | Karl Fischer Titration | |
| Presence of PCl₃, PCl₅ | ³¹P NMR Spectroscopy | |
| N,N-Dimethylformamide (DMF) | Purity (assay) | Gas Chromatography (GC) |
| Water Content | Karl Fischer Titration | |
| Free Amine/Formic Acid | Titration | |
| 4,6-Dihydroxypyrimidine | Purity (assay) | HPLC, ¹H NMR |
| Melting Point | Melting Point Apparatus | |
| Residual Solvents | Headspace GC |
IV. Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Synthesis of a Dichloropyrimidine Derivative
This protocol is a representative example based on the synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde and should be adapted for the synthesis of the carboxylic acid.[1][2]
-
Vilsmeier Reagent Formation: To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature.
-
Reaction with Pyrimidine: Add 4,6-dihydroxypyrimidine portion-wise to the Vilsmeier reagent, ensuring the temperature does not rise significantly. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Workup: After cooling, carefully pour the reaction mixture onto crushed ice. The crude product may precipitate. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.[1][2]
Protocol 2: Quality Control - Water Content Determination by Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration vessel and titrate to a stable, dry endpoint.
-
Sample Preparation: In a dry, inert atmosphere glovebox or using a dry syringe, carefully draw a known volume or weight of the reagent to be tested (e.g., POCl₃ or DMF).
-
Titration: Inject the sample into the titration vessel and start the titration. The instrument will automatically determine the amount of water present.
-
Calculation: The instrument software will calculate the water content, typically expressed in parts per million (ppm) or as a percentage.
V. Visualizing the Impact of Reagent Quality
Diagram 1: Synthesis and Influence of Water Impurity
Caption: Impact of water impurity on the Vilsmeier-Haack reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
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Technical Support Center: 4,6-Dichloro-5-pyrimidinecarboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 4,6-dichloro-5-pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure. Here, we address common challenges in a question-and-answer format, providing in-depth, field-proven insights to ensure the successful synthesis of this critical intermediate.
Introduction
This compound is a vital building block in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its preparation, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. The most common synthetic route involves the chlorination and formylation of a pyrimidine precursor, typically 4,6-dihydroxypyrimidine, using a Vilsmeier-Haack type reagent system composed of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6] Subsequent oxidation of the formyl group or hydrolysis of a nitrile intermediate can yield the desired carboxylic acid. This guide will focus on troubleshooting the key steps of this synthetic sequence.
Core Synthesis Pathway Overview
The synthesis of this compound generally follows the pathway illustrated below. Understanding the main reaction and potential side reactions is crucial for effective troubleshooting.
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- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalyst Loading in Reactions Involving 4,6-Dichloro-5-pyrimidinecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-pyrimidinecarboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of catalyst loading in pivotal cross-coupling reactions. Our focus is on providing practical, field-proven insights to enhance your experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry, offering two reactive chlorine sites for functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in diversifying this core structure.[1] However, achieving optimal reaction conditions, particularly the ideal catalyst loading, can be challenging. Insufficient catalyst leads to poor conversion, while excessive amounts can result in unwanted side reactions, increased costs, and purification difficulties. This guide will walk you through common challenges and provide a systematic approach to optimizing your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for functionalizing this compound, and what are typical starting catalyst loadings?
A1: The most prevalent reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] For initial screening, a catalyst loading of 1-5 mol% of the palladium source is a common starting point.[3][4] In some highly efficient systems, particularly with microwave assistance, loadings as low as 0.5 mol% have proven successful for related dichloropyrimidines.[5]
Q2: How does the carboxylic acid group on the pyrimidine ring affect the catalytic reaction?
A2: The carboxylic acid group is electron-withdrawing, which can influence the reactivity of the C-Cl bonds. It can also potentially coordinate with the palladium catalyst. This interaction can either be beneficial, by facilitating catalyst delivery, or detrimental, by leading to catalyst inhibition. The acidic proton of the carboxylic acid can also react with basic reagents, so careful selection of the base and its stoichiometry is crucial.
Q3: My reaction is sluggish and gives a low yield. Should I just increase the catalyst loading?
A3: While insufficient catalyst can cause low yields, it's often not the sole factor.[6] Before increasing the catalyst loading, consider other parameters. Ensure your reagents and solvent are pure and anhydrous, as water and oxygen can deactivate the catalyst.[7] The choice of base, ligand, and reaction temperature also play critical roles.[4] A systematic optimization of these parameters should be performed before resorting to higher catalyst loadings, which can be costly and may introduce new side reactions.
Q4: I'm observing the formation of a di-substituted pyrimidine as a major byproduct. How can I improve selectivity for the mono-substituted product?
A4: The formation of di-substituted products is a common challenge with dihalopyrimidines. To favor mono-substitution, you can try several strategies:
-
Reduce Catalyst Loading: Higher catalyst concentrations can sometimes promote the second coupling reaction.[4]
-
Lower the Reaction Temperature: This can often improve selectivity.
-
Control Stoichiometry: Use a slight excess (around 1.1 equivalents) of the coupling partner.[4]
-
Monitor the Reaction Closely: Use TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized.[8]
Q5: My reaction mixture is turning black, and the reaction has stalled. What is happening?
A5: The formation of a black precipitate is likely palladium black, which is finely divided, inactive palladium metal.[7] This indicates catalyst decomposition and deactivation. Common causes include:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the active Pd(0) species.[7]
-
Ligand Degradation: Phosphine ligands can degrade at high temperatures, leaving the palladium center unprotected and prone to aggregation.[7]
-
Inefficient Oxidative Addition: If the oxidative addition of the dichloropyrimidine to the Pd(0) center is slow, the unstable Pd(0) species can aggregate.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading.
Problem 1: Low Conversion/Yield
Symptoms:
-
TLC/LC-MS analysis shows a significant amount of unreacted this compound.
-
The isolated yield of the desired product is consistently low.
Troubleshooting Workflow:
Sources
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Validation & Comparative
Confirming the Structure of 4,6-Dichloro-5-pyrimidinecarboxylic Acid Derivatives: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation in Pyrimidine Chemistry
In the realm of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis for a vast array of therapeutic agents. The precise arrangement of substituents on the pyrimidine ring is critical to a compound's biological activity, and thus, unambiguous structural confirmation is paramount. This guide provides a senior application scientist's perspective on the synergistic use of modern spectroscopic techniques for the definitive structural elucidation of 4,6-dichloro-5-pyrimidinecarboxylic acid and its derivatives. We will delve into the "why" behind experimental choices, offering a framework for a self-validating analytical workflow that ensures scientific integrity.
The core of our investigation lies in the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides a unique and complementary piece of the structural puzzle. By integrating the data from these methods, we can achieve a high degree of confidence in the assigned structure of our target molecule and its analogues.
The Analytical Workflow: A Multi-faceted Approach to Structural Elucidation
A robust strategy for structural confirmation does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. The workflow presented here is designed to be self-validating, where the results from one experiment corroborate the findings of another.
Caption: Comprehensive analytical workflow for the structural confirmation of this compound derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the construction of a molecule's connectivity map. For this compound, we are primarily interested in ¹H and ¹³C NMR.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is predicted to be relatively simple, which in itself is a key piece of structural information.
-
Pyrimidine Proton (H-2): A singlet is expected for the proton at the C-2 position of the pyrimidine ring. Its chemical shift will be significantly downfield due to the deshielding effects of the two electronegative nitrogen atoms in the ring. Based on data for similar compounds like 4,6-dichloropyrimidine, which shows a signal at 8.824 ppm for H-2, we can anticipate a peak in a similar region.[2] The presence of the electron-withdrawing carboxylic acid and chlorine substituents will likely shift this proton even further downfield.
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet, typically far downfield (δ 10-13 ppm), due to its acidic nature and hydrogen bonding. The exact chemical shift can be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic state.
-
Pyrimidine Carbons (C-2, C-4, C-5, C-6): Four distinct signals are expected for the pyrimidine ring carbons. The carbons directly attached to the chlorine atoms (C-4 and C-6) will be significantly deshielded and are expected to appear in the range of δ 160-170 ppm. The C-2 carbon, situated between two nitrogen atoms, will also be downfield. The C-5 carbon, bearing the carboxylic acid group, will have its chemical shift influenced by both the ring nitrogens and the carbonyl group.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-185 ppm.[3]
Comparative Analysis with a Related Derivative
To illustrate the power of NMR in distinguishing between closely related structures, let's compare the expected spectrum of our target acid with the known data for 4,6-dichloro-5-pyrimidinecarbaldehyde.[4]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) - Predicted/Known |
| 4,6-dichloro-5-pyrimidinecarboxylic acid | ~8.8-9.0 (s, 1H, H-2), ~11-13 (br s, 1H, COOH) | C=O: ~165-185, Aromatic C: ~120-170 |
| 4,6-dichloro-5-pyrimidinecarbaldehyde | 8.90 (s, 1H, H-2), 10.46 (s, 1H, CHO)[4] | C=O: ~185-200, Aromatic C: ~120-170 |
The key differentiating feature in the ¹H NMR will be the chemical shift and multiplicity of the proton on the C-5 substituent: a broad singlet for the carboxylic acid versus a sharp singlet for the aldehyde. In the ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected to be more shielded (appear at a lower ppm value) than that of the aldehyde.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable COOH proton.
-
Instrument Setup: The analysis should be performed on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For this compound, FTIR is instrumental in confirming the presence of the carboxylic acid moiety and the halogenated pyrimidine core.
Expected FTIR Spectral Features
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1760-1690 cm⁻¹.[7] The conjugation with the pyrimidine ring may shift this peak to the lower end of the range.
-
C=N and C=C Stretches (Pyrimidine Ring): A series of medium to strong absorption bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrimidine ring.[5]
-
C-Cl Stretches: Strong absorption bands in the fingerprint region, typically between 800-600 cm⁻¹, are indicative of the C-Cl bonds.
Comparative Analysis
The most telling feature for our target molecule is the simultaneous presence of the broad O-H stretch and the strong C=O stretch. This combination is a hallmark of a carboxylic acid.[6] In contrast, a derivative like 4,6-dichloro-5-methoxypyrimidine would lack the broad O-H stretch and the C=O stretch, but would instead show characteristic C-O-C stretching vibrations.[8]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.[9] Both electron ionization (EI) and electrospray ionization (ESI) are valuable techniques.
Expected Mass Spectral Features (Electron Ionization)
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 192.98 g/mol .[10] Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. The isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1) will result in M⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of roughly 9:6:1. This isotopic pattern is a definitive indicator of a dichlorinated compound.
-
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
IV. Single Crystal X-ray Diffraction: The Gold Standard
While the combination of NMR, FTIR, and MS provides a very strong case for a particular structure, single crystal X-ray diffraction is the ultimate arbiter, providing an unambiguous three-dimensional map of the atomic positions in the solid state. If a suitable single crystal of the compound can be grown, this technique can definitively confirm the connectivity and stereochemistry of the molecule. Crystal structure data for related pyrimidine carboxylic acids have been reported, demonstrating the feasibility of this technique for this class of compounds.
Conclusion: A Symphony of a Spectroscopic Data for Confident Structural Assignment
The structural elucidation of this compound and its derivatives is not a matter of a single "magic bullet" technique. Instead, it is a process of logical deduction, where each piece of spectroscopic evidence from NMR, FTIR, and Mass Spectrometry is woven together to create a cohesive and self-validating structural assignment. The ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, FTIR confirms the presence of key functional groups, particularly the carboxylic acid, and Mass Spectrometry provides the molecular weight and characteristic isotopic patterns confirming the presence of the two chlorine atoms. When available, single crystal X-ray diffraction provides the ultimate confirmation. By understanding the principles behind each technique and how to interpret the resulting data in a comparative context, researchers can proceed with confidence in the structural integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.
References
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ChemBK. (2024). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
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Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o408. [Link]
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Rajam, A., et al. (2015). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o543–o544. [Link]
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Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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NMRDB.org. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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Fun, H.-K., et al. (2010). (PDF) 4,6-Dichloro-5-methoxypyrimidine. ResearchGate. Retrieved from [Link]
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El-Azab, A. S., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of the Egyptian National Cancer Institute, 34(1), 54. [Link]
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Bharati Vidyapeeth. (n.d.). Spectroscopic Methods - Introduction, Applications and Structure Elucidation using UV, IR, NMR, Mass Spectrometry. Retrieved from [Link]
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Khan, I., et al. (2024). Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA: In-silico and spectroscopic investigations. Journal of Molecular Structure, 1301, 137353. [Link]
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Allen, A. M., et al. (2022). Functional group identification for FTIR spectra using image-based machine learning models. Analytical Chemistry, 94(33), 11518–11525. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Potla, K. M., et al. (2023). A comparative study of structural and spectroscopic properties of three structurally similar mechanically bending organic single crystals – 2-Amino-3-nitro-5-halo (halo = Cl, Br, or I) pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123093. [Link]
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Fischer, R. A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal, 28(41), e202200958. [Link]
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Szczęśniak, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(19), 6259. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Dichloropyrimidine Isomers
For professionals in medicinal chemistry, materials science, and drug development, the unequivocal identification of constitutional isomers is a foundational requirement for advancing research. Dichloropyrimidines, common precursors in the synthesis of a wide array of biologically active compounds, present a classic analytical challenge.[1] The positional variance of the two chlorine atoms on the pyrimidine ring gives rise to distinct isomers—most commonly 2,4-, 4,6-, and 2,5-dichloropyrimidine—each with unique physicochemical properties and reactivity. Relying on a single analytical technique for identification is often insufficient and can lead to erroneous structural assignments.
This guide provides a comprehensive, multi-technique spectroscopic comparison of these key dichloropyrimidine isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols. Our objective is to equip researchers with the knowledge to not just identify these isomers, but to understand why their spectral signatures differ, thereby enabling a more robust and confident approach to structural elucidation.
The Causal Basis of Spectral Differences: An Electronic Perspective
The differentiation of dichloropyrimidine isomers is rooted in the distinct electronic environment of each molecule. The pyrimidine ring is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. The chlorine substituents further withdraw electron density via induction (-I effect) but can also donate electron density through resonance (+R effect) via their lone pairs. The net electronic impact on a specific nucleus or bond depends critically on the relative positions of the chlorine atoms and the ring nitrogens.
-
In NMR Spectroscopy , these electronic variations directly influence the magnetic shielding of the ring protons and carbons. A proton or carbon nucleus in a more electron-poor environment is deshielded and will resonate at a higher chemical shift (further downfield). The symmetry of the isomer also dictates the number of unique signals in the spectrum.
-
In Vibrational Spectroscopy (IR & Raman) , the positions of the chlorine atoms alter the molecule's symmetry and the dipole moments of its bonds. This affects the vibrational frequencies of C-N, C-C, and C-Cl bonds and determines which vibrations are IR or Raman active, providing a unique fingerprint for each isomer.
-
In UV-Vis Spectroscopy , the electronic transitions of the π-system (π → π) and non-bonding electrons (n → π) are modulated by the substituents. Changes in the electron distribution affect the energy gap between molecular orbitals, resulting in shifts in the maximum absorption wavelength (λmax).
Comparative Spectroscopic Analysis
A multi-pronged analytical approach is essential for the unambiguous identification of dichloropyrimidine isomers. Below, we compare the expected and reported spectroscopic data for the 2,4-, 4,6-, and 2,5-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.
The number of signals, their chemical shifts, and their coupling constants provide clear distinguishing features.
-
2,4-Dichloropyrimidine: Asymmetrical, featuring two distinct aromatic protons that appear as a pair of doublets. The proton at the 6-position (H-6) is adjacent to two ring nitrogens, making it more deshielded than the proton at the 5-position (H-5).
-
4,6-Dichloropyrimidine: Symmetrical (C₂ᵥ symmetry), resulting in two chemically equivalent protons (H-2 and H-5). This leads to two signals: a singlet for H-2 and a singlet for H-5. The H-2 proton, situated between two nitrogens, is significantly deshielded.
-
2,5-Dichloropyrimidine: Asymmetrical, giving rise to two distinct singlets for the H-4 and H-6 protons. These protons do not couple with each other.
Table 1: Comparative ¹H NMR Spectral Data of Dichloropyrimidine Isomers
| Isomer | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | H-5 | ~7.4 - 7.6 | Doublet | ~6.0 | [2] |
| H-6 | ~8.6 - 8.8 | Doublet | ~6.0 | [2] | |
| 4,6-Dichloropyrimidine | H-2 | ~8.8 | Singlet | N/A | [3] |
| H-5 | ~7.4 - 7.5 | Singlet | N/A | [3] |
| 2,5-Dichloropyrimidine | H-4 / H-6 | ~8.7 | Singlet | N/A |[4] |
Note: Chemical shifts are solvent-dependent and may vary slightly. The data presented is a general guide based on available literature.
Complementing the proton data, ¹³C NMR confirms the molecular symmetry and provides insight into the electronic environment of the carbon skeleton.
Table 2: Comparative ¹³C NMR Spectral Data of Dichloropyrimidine Isomers
| Isomer | Carbon Assignment | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | C-2 | ~155.1 | [5] |
| C-4 | ~162.0 | [5] | |
| C-5 | ~121.8 | [5] | |
| C-6 | ~160.5 | [5] | |
| 4,6-Dichloropyrimidine | C-2 | ~160.0 | [6] |
| C-4 / C-6 | ~162.5 | [6] | |
| C-5 | ~118.0 | [6] | |
| 2,5-Dichloropyrimidine | C-2 | ~157.0 | [7] |
| C-4 / C-6 | ~158.0 | [7] |
| | C-5 | ~129.0 |[7] |
Note: Data is based on available database entries and may vary with solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, offering a distinct fingerprint based on the substitution pattern. Key regions of interest include the C=N and C=C ring stretching vibrations (1400-1600 cm⁻¹) and the C-Cl stretching region (below 800 cm⁻¹).
Table 3: Key IR Absorption Bands of Dichloropyrimidine Isomers (cm⁻¹)
| Isomer | C=N, C=C Ring Stretching | C-H Bending / Ring Vibrations | C-Cl Associated | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | ~1570, ~1530, ~1400 | ~1100-1200, ~980 | ~800, ~740 | [8][9][10] |
| 4,6-Dichloropyrimidine | ~1560, ~1530, ~1390 | ~1150-1250, ~850 | ~780 | [6] |
| 2,5-Dichloropyrimidine | Characteristic absorptions in this region are expected but specific peak data is less commonly reported. | | |[11] |
The symmetry of 4,6-dichloropyrimidine often results in a less complex spectrum in the fingerprint region compared to the asymmetrical 2,4- and 2,5-isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule. The position of the chlorine atoms influences the energy of the π → π* and n → π* transitions of the pyrimidine ring. While this technique is less definitive for isomer identification than NMR, it can provide corroborating evidence.[12]
Generally, all isomers will exhibit strong absorption below 300 nm. The λmax is sensitive to the solvent used. For instance, substituted pyrimidines often show absorption maxima in the 250-280 nm range. Subtle shifts in λmax and molar absorptivity can be observed between isomers, but these are best used for confirmation rather than primary identification.
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized protocols are crucial. The following are generalized procedures for the spectroscopic analysis of dichloropyrimidine isomers.
Logical Workflow for Isomer Identification
The diagram below illustrates a systematic workflow for the characterization and identification of an unknown dichloropyrimidine isomer.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.[13]
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the steps for acquiring high-quality NMR spectra.[14]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified dichloropyrimidine isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the compound is fully dissolved.[15]
-
Causality Note: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ may be required for less soluble compounds. The solvent peak will serve as a reference, but Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Tune the probe for the appropriate frequencies (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use appropriate parameters, including a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.
-
Due to the low natural abundance of the ¹³C isotope, a much larger number of scans (e.g., 1024 or more) and potentially a longer relaxation delay are required to obtain a spectrum with an adequate signal-to-noise ratio.[14]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS.
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol uses the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.[14]
-
Background Spectrum:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. The instrument software will use this to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid dichloropyrimidine sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal surface. Causality Note: Good contact is essential for obtaining a high-quality spectrum, as the IR beam only penetrates a few microns into the sample.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks and compare them to the reference data.
-
Protocol 3: UV-Vis Spectroscopy
This protocol describes the standard procedure for obtaining a UV-Vis absorption spectrum.[16]
-
Sample Preparation:
-
Prepare a stock solution of the dichloropyrimidine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a working solution with an expected absorbance in the optimal range of 0.1 to 1.0 AU. Causality Note: This range ensures adherence to the Beer-Lambert Law, providing a linear relationship between absorbance and concentration.
-
-
Instrument Setup:
-
Use a pair of matched quartz cuvettes (one for the sample, one for the reference).
-
Fill the reference cuvette with the pure solvent used for dilution.
-
Place the reference cuvette in the spectrophotometer and run a baseline correction (autozero). This subtracts any absorbance from the solvent and the cuvette itself.
-
-
Spectrum Acquisition:
-
Replace the reference cuvette with the sample cuvette.
-
Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
The software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).
-
Conclusion
The differentiation of dichloropyrimidine isomers is a task that demands a rigorous and multi-faceted analytical strategy. While each spectroscopic technique provides valuable information, it is the synergistic combination of ¹H NMR, ¹³C NMR, and IR spectroscopy that allows for confident and unambiguous structural assignment. NMR spectroscopy excels at revealing the connectivity and electronic environment through chemical shifts and coupling patterns, while IR spectroscopy provides a unique vibrational fingerprint. UV-Vis spectroscopy can serve as a final, corroborative piece of evidence. By understanding the fundamental principles that govern the spectral differences and adhering to robust experimental protocols, researchers can ensure the integrity of their work and accelerate the development of novel chemical entities.
References
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Sharma, K. N., Hoda, N., & Behera, K. (2024). Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA: In-silico and spectroscopic investigations. ResearchGate. Retrieved from [Link][1]
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SpectraBase. (n.d.). 2,4-Dichloropyrimidine ¹³C NMR Spectrum. Wiley. Retrieved from [Link][5]
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ResearchGate. (2015). Synthesis, characterization and antibacterial activities of some metal(II) complexes of 4-amino- 2,6-dichloropyrimidine. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dichloropyrimidine FTIR Spectrum. Wiley. Retrieved from [Link][10]
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CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2,5-DICHLOROPYRIMIDINE. Retrieved from [Link][7]
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SpectraBase. (n.d.). 5-Amino-4,6-dichloropyrimidine UV-VIS Spectrum. Wiley. Retrieved from [Link]
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PubMed. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Retrieved from [Link]
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ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Dichloropyrimidine Reactivity: A Comparative Analysis of the 4,6- and 2,4- Isomers
For researchers, scientists, and drug development professionals, dichloropyrimidines are indispensable scaffolds in medicinal chemistry. Their utility as electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions provides a robust platform for constructing diverse molecular architectures. However, the isomeric placement of the chloro-substituents dramatically influences the molecule's reactivity and the regiochemical outcome of these reactions. This guide provides an in-depth comparison of 4,6-dichloropyrimidine and 2,4-dichloropyrimidine, moving beyond simple reaction schemes to explain the underlying electronic and steric principles that govern their behavior, supported by experimental data and detailed protocols.
The Theoretical Framework: Understanding SNAr on the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is the primary driver for its susceptibility to nucleophilic attack, a feature that is further amplified by the inductive electron-withdrawal of two chlorine atoms. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.
The key to understanding the comparative reactivity lies in the relative stability of this intermediate, which is dictated by the position of nucleophilic attack. For chloropyrimidines, the general order of reactivity is C4(6) > C2 >> C5.[1][2]
-
Attack at C4 or C6: When a nucleophile attacks the C4 or C6 position, the negative charge of the Meisenheimer complex can be delocalized onto the para or ortho nitrogen atom, respectively. The delocalization onto the nitrogen at the 1-position (para to C4) results in a particularly stable para-quinoid type resonance structure.[1]
-
Attack at C2: Attack at the C2 position, which lies between the two ring nitrogens, leads to an ortho-quinoid type intermediate. This structure is generally considered less stable than the para-quinoid intermediate formed from C4 attack.[1][3]
Frontier Molecular Orbital (FMO) theory corroborates this observation. In unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) possesses a larger orbital coefficient at the C4 position compared to C2, indicating that C4 is the more electrophilic and kinetically favored site for nucleophilic attack.[3][4]
Comparative Reactivity: A Tale of Two Isomers
While both isomers are activated for SNAr, their structural differences lead to distinct synthetic considerations and outcomes.
4,6-Dichloropyrimidine: Symmetrical and Predictable
As a symmetrical molecule, the two chlorine atoms at the C4 and C6 positions are chemically equivalent. This structural simplicity leads to predictable reactivity.
-
Monosubstitution: Reaction with one equivalent of a nucleophile typically proceeds smoothly to yield a single 4-substituted-6-chloropyrimidine product. The high reactivity makes it a reliable building block for introducing a single substituent.[5]
-
Disubstitution: The introduction of a second, different nucleophile is a common strategy. The first substituent's electronic nature (electron-donating or -withdrawing) will modulate the reactivity of the remaining chlorine atom for the second substitution.
2,4-Dichloropyrimidine: The Challenge of Regioselectivity
This unsymmetrical isomer presents a more complex reactivity profile, where regioselectivity is the paramount consideration. While substitution generally favors the C4 position, this preference is not absolute and can be influenced by a variety of factors, offering a handle for synthetic control.[4][6][7][8]
-
Inherent C4 Selectivity: In the absence of other strongly influencing factors, most nucleophiles will preferentially attack the C4 position, often with moderate to good selectivity.[1][2][3]
-
Influence of Ring Substituents: The regioselectivity is highly sensitive to the electronic nature of other substituents on the pyrimidine ring.
-
Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -NO2, -CN) enhance the inherent C4 selectivity, making C4 even more electrophilic.[9][10]
-
Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can dramatically alter the electronic landscape, reversing the typical selectivity and making the C2 position the preferred site of attack.[4][6][8]
-
-
Steric Effects: The C2 position is flanked by two nitrogen atoms, which can create steric hindrance for bulky nucleophiles, further favoring attack at the more accessible C4 position.[3]
-
Reaction Conditions: Solvent polarity, temperature, and the use of additives like Lewis acids can also modulate the C4/C2 product ratio.[7][9] Judicious choice of conditions, such as using n-butanol with DIPEA, can sometimes lead to the exclusive formation of the C4-substituted product.[7]
Table 1: Summary of Reactivity Characteristics
| Feature | 4,6-Dichloropyrimidine | 2,4-Dichloropyrimidine |
| Symmetry | Symmetrical (C2v) | Unsymmetrical |
| Reactive Sites | C4 and C6 (equivalent) | C2 and C4 (non-equivalent) |
| Primary Product | Single monosubstituted product | Mixture of C4 and C2 isomers |
| Controlling Factor | Stoichiometry | Regioselectivity |
| General Reactivity | High and predictable | Complex; C4 > C2 (generally) |
| Key Challenge | Controlling mono- vs. di-substitution | Controlling C4 vs. C2 selectivity |
Data Presentation: Quantitative Insights into Regioselectivity
The following table summarizes experimental data for the amination of a substituted 2,4-dichloropyrimidine, illustrating the high regioselectivity that can be achieved.
Table 2: Regioselective Amination of 6-Aryl-2,4-Dichloropyrimidine [1]
| Entry | Amine Nucleophile | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Morpholine | B | 99:1 | 92 |
| 2 | N-Methylpiperazine | B | 99:1 | 91 |
| 3 | Pyrrolidine | B | 99:1 | 93 |
| 4 | Diethylamine | B | 98:2 | 89 |
| 5 | Aniline | B, no catalyst, -60 °C | 91:9 | 95 |
| 6 | N-Methylaniline | B, no catalyst, -60 °C | 97:3 | 95 |
Conditions B: Pd(OAc)2/dppb (1−2 mol %) or 6 (2 mol %), LiHMDS, THF, 0 °C or -20 °C, 1 h.[1]
Visualizing the Mechanism and Workflow
Diagrams created using DOT language help clarify the underlying principles and experimental processes.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Energy comparison for C4 vs. C2 nucleophilic attack pathways.
Caption: A typical experimental workflow for SNAr on dichloropyrimidines.
Field-Proven Experimental Protocols
The following protocols are representative procedures for the monosubstitution of each isomer. Note: These are generalized protocols. All reactions should be performed by qualified personnel under appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Protocol 1: Synthesis of 4-Amino-6-chloropyrimidine from 4,6-Dichloropyrimidine
This protocol demonstrates a straightforward ammonolysis for the monosubstitution of the symmetrical isomer.
Materials:
-
4,6-Dichloropyrimidine
-
Aqueous Ammonia (e.g., 28-30%)
-
Water
-
Ethanol
Procedure:
-
In a pressure-rated reaction vessel, suspend 4,6-dichloropyrimidine (1.0 equiv) in water.
-
Add aqueous ammonia (4.0-4.5 equiv) to the suspension.[11]
-
Seal the vessel and heat the reaction mixture with stirring to a temperature of 60-80°C.
-
Maintain the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove impurities.
-
Dry the resulting white to off-white solid under vacuum to yield 4-amino-6-chloropyrimidine.
Protocol 2: Regioselective Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine
This protocol illustrates a typical C4-selective amination of the unsymmetrical isomer.
Materials:
-
2,4-Dichloropyrimidine
-
Ammonia solution (e.g., in ethanol or as aqueous ammonia)
-
Ethanol (or other suitable solvent)
-
Dichloromethane (for recrystallization)
-
Petroleum Ether (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloropyrimidine (1.0 equiv) and a solution of ammonia (e.g., ethanolic ammonia or aqueous ammonia).[12]
-
Stir the mixture and heat to reflux for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to collect the crude product.
-
Wash the crude solid sequentially with ethanol and water to remove excess reagents and salts.[12]
-
Dry the crude product. For higher purity, recrystallize from a solvent system such as dichloromethane/petroleum ether (1:1 v/v).[12]
-
Collect the purified white solid of 2-amino-4-chloropyrimidine by filtration and dry under vacuum.[12] Yields of 75-85% can be expected.[12]
Conclusion and Synthetic Strategy
The choice between 4,6-dichloropyrimidine and 2,4-dichloropyrimidine is fundamentally a choice between simplicity and complexity, predictability and synthetic versatility.
-
4,6-Dichloropyrimidine is the ideal substrate for the straightforward, reliable synthesis of 4,6-disubstituted pyrimidines, particularly when constructing symmetrical molecules or when a single, clean monosubstitution is the primary goal.
-
2,4-Dichloropyrimidine is the more nuanced building block. While its reactions require careful control of regioselectivity, this very complexity is its strength. It allows for the sequential and directed introduction of different functional groups at the C4 and C2 positions, opening pathways to a vast array of complex, unsymmetrical pyrimidine derivatives that are crucial in drug discovery programs.
A thorough understanding of the electronic and steric factors governing their SNAr reactivity is not merely academic; it is a prerequisite for the efficient and rational design of synthetic routes to novel therapeutic agents.
References
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- Guidechem. (n.d.). How to Synthesize 2-Amino-4-chloropyrimidine?. Guidechem.
- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger Chemistry.
- Cee, V. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4275-4278.
- Smith, A. B., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7569-7583.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
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The Evolving Landscape of Pyrimidine-5-Carboxylic Acid Derivatives: A Comparative Guide to Biological Efficacy
In the intricate world of drug discovery, the pyrimidine scaffold stands as a "privileged structure," a foundational framework upon which a multitude of therapeutic agents have been built.[1] Its presence in the very building blocks of DNA and RNA has long made it an attractive starting point for medicinal chemists.[2] This guide delves into a specific, highly versatile subclass: compounds derived from 4,6-dichloro-5-pyrimidinecarboxylic acid . The strategic placement of reactive chlorine atoms and a modifiable carboxylic acid group makes this molecule a potent precursor for a new generation of targeted therapies, particularly in oncology.
This document provides an in-depth comparison of the biological efficacy of these compounds, moving beyond mere data presentation to explain the causality behind experimental design and the validation inherent in the described protocols. We will explore their performance as kinase inhibitors and anticancer agents, offering objective comparisons supported by experimental data and detailed methodologies for researchers seeking to build upon this work.
The Synthetic Versatility of the 4,6-Dichloropyrimidine Core
The core of our topic, this compound and its derivatives (like esters or amides), serves as an ideal synthetic hub. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and controlled introduction of various amine-containing fragments, which is a cornerstone of modern kinase inhibitor design. The carboxylic acid group at the 5-position provides another critical handle for modification, often converted to a carboxamide, which has been shown to be essential for enhancing enzyme inhibitory potency and kinome selectivity by forming key hydrogen bonds within the kinase hinge region.[3]
A typical synthetic workflow involves the sequential displacement of the chloro groups, followed by modification of the carboxylic acid. This modular approach enables the rapid generation of diverse chemical libraries, which is essential for optimizing potency and selectivity.
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Comparative Efficacy as Anticancer Agents
Derivatives of dichloropyrimidines have demonstrated significant potential as anticancer agents by targeting the protein kinases that drive oncogenesis. The efficacy of these compounds is typically first assessed through in vitro cytotoxicity screening against a panel of human cancer cell lines.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. Below is a comparative summary of IC50 values for representative pyrimidine derivatives against various cancer cell lines. This data, collated from multiple studies, illustrates the potential of this chemical class. For context, established chemotherapeutic agents are included.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) |
| Aminopyrimidine Derivative | Compound 2a | U-251 (Glioblastoma) | 4.9 ± 0.5 | Doxorubicin | 0.8 ± 0.1 |
| Aminopyrimidine Derivative | Compound 2a | MDA-MB-231 (Breast) | 8.3 ± 0.7 | Doxorubicin | 1.1 ± 0.2 |
| Aminopyrimidine Derivative | Compound 2a | CAL27 (Oral Squamous) | 6.5 ± 0.4 | Doxorubicin | 1.3 ± 0.1 |
| Aminopyrimidine Derivative | Compound 2a | HCT-116 (Colon) | 8.0 ± 0.6 | Doxorubicin | 1.2 ± 0.1 |
| Pyrido[2,3-d]pyrimidine | Compound 6c | MCF-7 (Breast) | 37.7 ± 3.6 | Gefitinib | 4.1 ± 0.01 |
| KRAS-G12D Inhibitor | Compound 10c | Panc1 (Pancreatic) | 1.40 | - | - |
| KRAS-G12D Inhibitor | Compound 10c | HCT116 (KRAS-G13D) | 5.13 | - | - |
| KRAS-G12D Inhibitor | Compound 10c | A549 (Wild-Type) | 6.88 | - | - |
Table 1: Comparative in vitro cytotoxicity (EC50/IC50) of various pyrimidine derivatives against human cancer cell lines. Data is compiled from multiple sources for illustrative comparison.[4][5][6]
Expert Analysis: The data reveals that substitutions on the pyrimidine core significantly influence potency and selectivity. For instance, compound 2a , a N-benzyl derivative synthesized from a dichloropyrimidine precursor, shows broad-spectrum, single-digit micromolar activity across multiple cancer types.[4] Compound 10c , designed as a KRAS-G12D inhibitor, demonstrates promising selectivity for its target mutation in Panc1 cells compared to other KRAS mutations or wild-type cells.[6] While compounds like 6c show more moderate activity, they provide crucial structure-activity relationship (SAR) data for guiding further optimization.[5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Potent cytotoxicity is often the result of inducing programmed cell death (apoptosis) and halting cell proliferation (cell cycle arrest). These mechanisms are hallmarks of effective anticancer agents.
Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine (PS), a lipid that flips to the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
}
Effective kinase inhibitors often disrupt the cell cycle, preventing cancer cells from dividing. This is analyzed by staining DNA with Propidium Iodide (PI) and using flow cytometry to measure the DNA content per cell, which reveals the proportion of cells in the G0/G1, S, and G2/M phases of the cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Expert Analysis: The choice to investigate both apoptosis and cell cycle arrest is critical. It provides a two-pronged validation of the mechanism. A compound that shows a high IC50 value and also demonstrates a clear, dose-dependent increase in the apoptotic cell population and an arrest at a specific cell cycle checkpoint (e.g., G2/M) is a much stronger candidate for further development. This dual evidence suggests the compound's cytotoxicity is not due to non-specific effects but a targeted disruption of core cellular machinery.
Targeting the Engine: Pyrimidine Derivatives as Kinase Inhibitors
The primary mechanism for the anticancer activity of many pyrimidine derivatives is the inhibition of protein kinases. These enzymes are crucial regulators of cell signaling pathways that, when dysregulated, can drive cancer growth. The pyrimidine scaffold is an excellent bioisostere of the adenine ring of ATP, allowing it to compete for the ATP-binding site in the kinase domain.[7]
Kinase Selectivity Profile
A crucial aspect of a kinase inhibitor's profile is its selectivity. While potent inhibition of the target kinase is desired, off-target inhibition can lead to toxicity. The data below illustrates the inhibitory activity of a diaminopyrimidine carboxamide, derived from a dichloropyrimidine-5-carboxamide precursor, against its target kinase (HPK1) and a selection of off-target kinases.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) |
| Compound 1 | HPK1 | 64 | GCK | >10,000 | >156 |
| Compound 1 | HPK1 | 64 | MINK1 | >10,000 | >156 |
| Compound 1 | HPK1 | 64 | TNIK | >10,000 | >156 |
Table 2: Kinase inhibitory potency and selectivity of a representative diaminopyrimidine carboxamide. Data adapted from J. Med. Chem. 2021, 64, 18, 13658–13678.[3]
Expert Analysis: The addition of the 5-carboxamide moiety was found to be a key discovery, improving intrinsic potency by over 100-fold compared to a simple hydrogen at that position.[3] This is a prime example of rational drug design; the carboxamide engages with a key glutamine residue (Glu92) in the hinge region of the kinase, anchoring the inhibitor and leading to both high potency and improved selectivity. This highlights the importance of the 4,6-dichloro-5-pyrimidinecarboxylic acid starting material, as the C5-position is not merely a synthetic handle but a critical interaction point.
Key Signaling Pathways Targeted
Compounds derived from this scaffold have been shown to inhibit kinases involved in critical cancer signaling pathways, most notably the PI3K/AKT/mTOR pathway. One of the key upstream regulators of this pathway is 3-phosphoinositide-dependent protein kinase-1 (PDK1).
}
By inhibiting PDK1, these compounds can effectively shut down this entire pro-survival cascade, leading to the anticancer effects observed in cell-based assays. Other pyrimidine derivatives have also shown potent activity against kinases like Aurora Kinase A, which is involved in mitotic progression.[8]
Experimental Protocols: A Guide to Self-Validating Assays
To ensure scientific integrity, the protocols used to generate efficacy data must be robust and reproducible. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and a reference drug in culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This protocol quantifies the DNA content in a cell population to determine cell cycle distribution.
-
Cell Culture and Treatment: Grow cells to ~70% confluency and treat with various concentrations of the test compound for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[9]
-
Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[5]
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Apoptosis Detection by Annexin V Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with the pyrimidine derivative for a predetermined time course (e.g., 24 hours).
-
Harvesting: Collect all cells (adherent and supernatant) and wash twice with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[10][11]
Conclusion and Future Outlook
Compounds derived from this compound represent a highly promising and synthetically tractable class of molecules for the development of targeted anticancer therapies. Their proven ability to be elaborated into potent and selective kinase inhibitors, coupled with their demonstrated efficacy in inducing cancer cell death, underscores their therapeutic potential.
The experimental frameworks provided herein offer a robust system for evaluating new derivatives. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties for in vivo applications, and exploring their efficacy in combination with other anticancer agents. The versatility of this scaffold ensures it will remain a focal point for innovation in medicinal chemistry for years to come.
References
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Al-Ostoot, F.H., et al. (2021). Synthesis, Molecular Docking and Anticancer Activity of Some 5‐Aryl‐5,10‐dihydropyrido[2,3‐d:6,5‐d′]dipyrimidine‐2,4,6,8‐tetraone Derivatives and Pyrido[2,3‐d]pyrimidines. ResearchGate. Available at: [Link]
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Chikkanna, D. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research. Available at: [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link]
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UCL. Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
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Blake, J.F., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Musumeci, F., et al. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. Available at: [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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Thoker, A.A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
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Jatav, V., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. Available at: [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Chi, M.C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
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Ma, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of 4,6-Dichloro-5-pyrimidinecarboxylic Acid Purity by HPLC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the quality of a starting material dictates the safety and efficacy of the final drug product. 4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS: 87600-98-4) is a pivotal intermediate, a versatile building block used in the synthesis of a multitude of biologically active molecules.[1][2] Its structure, featuring a pyrimidine core with reactive chlorine atoms and a carboxylic acid group, makes it highly valuable for creating novel therapeutics.[1] However, this reactivity also means that its synthesis can yield impurities—unwanted chemicals that can affect the stability, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[3][4] Any impurity present above a certain threshold (typically 0.10%) must be identified, quantified, and assessed for its toxicological impact.[5] This places an immense responsibility on analytical scientists to develop and validate methods that are not just accurate, but unequivocally robust and reliable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of this compound. We will move beyond mere protocols, delving into the scientific rationale behind our choices, ensuring that the described methods are inherently self-validating and grounded in established principles of analytical chemistry.
The Analyte: Understanding this compound
A successful analytical method begins with a thorough understanding of the target molecule.
Chemical Properties:
-
Molecular Weight: 192.99 g/mol [7]
-
Structure: A pyrimidine ring substituted with two chlorine atoms and a carboxylic acid group.
-
Solubility: Slightly soluble in water, with better solubility in many organic solvents.[6][8]
-
Reactivity: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution, while the carboxylic acid group can undergo esterification or amidation.[1]
Potential Impurities: Impurities are the ghosts of a chemical reaction's past. For this molecule, they can originate from several sources:
-
Starting Materials: Unreacted precursors, such as 4,6-dihydroxypyrimidine.[9]
-
Intermediates: Incomplete reactions could leave behind mono-chloro species (e.g., 4-chloro-6-hydroxy-5-pyrimidinecarboxylic acid).
-
By-products: Side reactions inherent to the synthesis process.
-
Degradation Products: The compound may degrade under specific light, temperature, or pH conditions.
The analytical method must be able to separate the main compound from all these potential impurities with high resolution.[5]
The Analytical Imperative: Why HPLC-MS is the Gold Standard
To meet the stringent demands of pharmaceutical quality control, a combination of high-resolution separation and definitive identification is required. This is where the synergy of HPLC-MS excels.
-
High-Performance Liquid Chromatography (HPLC): This technique is the cornerstone of pharmaceutical analysis for its ability to separate complex mixtures into individual components. Its versatility allows for the fine-tuning of separation conditions to resolve even closely related impurities.[10]
-
Mass Spectrometry (MS): When coupled with HPLC, MS acts as a highly specific detector. It provides the molecular weight of each compound as it elutes from the HPLC column. This information is invaluable for tentatively identifying unknown impurities and confirming the identity of the main peak, providing a level of certainty that other detectors cannot match.[10][11]
The combination, HPLC-MS, allows us to simultaneously separate, detect, and provide preliminary identification of every significant component in the sample, making it the definitive tool for purity analysis.[11]
A Comparative Analysis of HPLC Methodologies
The choice of HPLC method is critical. For this compound, its polarity and acidic nature guide our selection. Below, we compare two robust reversed-phase approaches.
| Feature | Method A: Standard Reversed-Phase (RP-HPLC) | Method B: Ion-Pairing Reversed-Phase HPLC |
| Principle | Separation based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. | An ion-pairing reagent is added to the mobile phase. It forms a neutral complex with the ionized analyte, increasing its retention on a reversed-phase column. |
| Best For | General-purpose separation of moderately polar to non-polar compounds. It is a robust and widely used starting point. | Highly polar or ionic compounds that show poor retention and peak shape under standard RP-HPLC conditions.[12] |
| Mobile Phase | Typically Acetonitrile or Methanol with acidified water (e.g., 0.1% Formic Acid). The acid suppresses the ionization of the carboxylic acid, improving retention and peak shape. | Standard RP-HPLC mobile phase plus an ion-pairing reagent (e.g., Tributylamine or Dimethylhexylamine). |
| Advantages | Simple, predictable, and utilizes common, cost-effective mobile phases. Less complex method development. | Significantly improves retention and peak shape for ionic analytes. Offers an alternative selectivity to standard RP-HPLC. |
| Disadvantages | May provide insufficient retention for highly polar impurities. Peak tailing can be an issue for acidic compounds if pH is not controlled. | Method development can be more complex. Ion-pairing reagents can be difficult to flush from the column and may cause ion suppression in the MS source. |
Senior Scientist's Recommendation: Begin with Method A (Standard RP-HPLC) . Its simplicity, robustness, and MS-friendly mobile phases make it the ideal choice for initial development. Only if significant peak tailing or poor retention of key impurities is observed should Method B (Ion-Pairing) be explored as a problem-solving alternative.
Experimental Workflow and Protocols
A validated method is one that has been proven to be fit for its intended purpose. The following workflow and protocols are designed to meet the rigorous standards of the ICH Q2(R2) guideline.[13][14][15]
Diagram 1: Overall Purity Validation Workflow
Caption: Workflow for HPLC-MS purity validation.
Protocol 1: Sample and Standard Preparation
Causality: Accurate preparation is the foundation of accurate results. The diluent is chosen to ensure complete dissolution and compatibility with the mobile phase.
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Impurity Stock Solution: If known impurity standards are available, prepare a separate or mixed stock solution in a similar manner.
-
Working Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Spiked Sample Solution (for Accuracy): Prepare sample solutions spiked with known concentrations of the main analyte and key impurities to assess recovery.
Protocol 2: Recommended HPLC-MS Method Parameters (Method A)
Causality: The C18 column provides excellent hydrophobic retention. The gradient elution ensures that both early-eluting polar impurities and the main, more retained analyte are resolved effectively. Formic acid acidifies the mobile phase, suppressing the ionization of the carboxylic acid to produce sharp, symmetrical peaks. The MS is set to negative ion mode to efficiently ionize the acidic analyte.
HPLC System:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Protocol 3: Method Validation (ICH Q2(R2) Framework)
This protocol ensures the method is trustworthy and fit for its purpose.[16]
-
Specificity: Inject the diluent, a reference standard solution, a sample solution, and a spiked sample solution. Demonstrate that there are no interfering peaks at the retention time of the main analyte and its known impurities. The MS data should confirm the identity of each peak.
-
Linearity: Prepare a series of at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 120% of the working concentration. Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze the spiked sample solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Perform six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ must be precise and accurate.
Diagram 2: Logical Flow for Impurity Identification
Caption: Decision tree for impurity identification.
Conclusion: A Commitment to Quality
The validation of purity for a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. A well-designed, robust HPLC-MS method, validated according to ICH guidelines, provides the necessary confidence in the quality of the material. By understanding the analyte and applying sound scientific principles to method development, analytical scientists can deliver reliable data that safeguards the integrity of the entire drug manufacturing process. This commitment to analytical excellence is fundamental to ensuring the safety and efficacy of modern medicines.
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A Comparative Guide to the Synthesis Efficiency of Dichloropyrimidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Dichloropyrimidine carboxylic acids are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their versatile reactivity allows for the strategic introduction of various substituents, enabling the fine-tuning of molecular properties for targeted drug design. However, the efficiency of synthesizing these crucial intermediates can vary significantly depending on the isomeric substitution pattern. This guide provides a detailed comparative analysis of the synthesis efficiency for three key isomers: 2,4-dichloro-5-pyrimidinecarboxylic acid, 4,6-dichloropyrimidine-5-carboxylic acid, and 2,6-dichloropyrimidine-4-carboxylic acid. We will delve into the nuances of their synthetic routes, providing experimental data and field-proven insights to aid researchers in selecting the most appropriate and efficient method for their specific needs.
Introduction to Dichloropyrimidine Carboxylic Acids in Drug Discovery
The pyrimidine scaffold is a ubiquitous feature in a vast array of therapeutic agents, owing to its ability to mimic the purine and pyrimidine bases of DNA and RNA, thereby interacting with a wide range of biological targets. The presence of two chlorine atoms on the pyrimidine ring offers two reactive sites for nucleophilic substitution, making dichloropyrimidines highly valuable for constructing diverse molecular libraries. The addition of a carboxylic acid group further enhances their utility, providing a handle for amide bond formation, esterification, or other modifications to modulate solubility, polarity, and binding interactions. The choice of a specific dichloropyrimidine carboxylic acid isomer is often dictated by the desired three-dimensional orientation of substituents in the final drug candidate, making access to efficient and scalable syntheses for each isomer a critical aspect of drug development.
Synthesis of 2,4-Dichloro-5-pyrimidinecarboxylic Acid
The synthesis of 2,4-dichloro-5-pyrimidinecarboxylic acid is most efficiently achieved through the direct chlorination of a readily available starting material, uracil-5-carboxylic acid. This method stands out for its high yield and operational simplicity.
Synthetic Pathway
The reaction involves the treatment of uracil-5-carboxylic acid with a mixture of phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃), followed by the introduction of chlorine gas. This one-pot procedure directly converts the dihydroxy pyrimidine precursor into the desired dichlorinated product.
Figure 1: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid chloride.
Experimental Protocol
Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid chloride[1]
-
To a mixture of phosphorus oxychloride (77 g) and phosphorus trichloride (182 g), add uracil-5-carboxylic acid (62.4 g).
-
Heat the mixture to boiling (approximately 79 °C).
-
Introduce gaseous chlorine (94 g) into the reaction mixture over a period of 2 hours while maintaining the reflux.
-
After the addition of chlorine is complete, distill off the excess phosphorus oxychloride.
-
The remaining product is 2,4-dichloropyrimidine-5-carboxylic acid chloride, obtained as a brownish-yellow viscous liquid (84 g, 98% of the theoretical yield).
This protocol offers an exceptionally high yield and a straightforward procedure, making it a highly efficient method for the large-scale production of this isomer. The resulting acid chloride can be used directly in subsequent reactions or hydrolyzed to the carboxylic acid if required.
Synthesis of 4,6-Dichloropyrimidine-5-carboxylic Acid
The synthesis of 4,6-dichloropyrimidine-5-carboxylic acid typically proceeds through a two-step sequence involving the formation of an aldehyde precursor followed by its oxidation. The Vilsmeier-Haack reaction is the most common method for synthesizing the key intermediate, 4,6-dichloropyrimidine-5-carbaldehyde.
Synthetic Pathway
The Vilsmeier-Haack reaction involves the formylation and chlorination of 4,6-dihydroxypyrimidine using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting aldehyde can then be oxidized to the carboxylic acid.
Figure 2: General synthesis of 4,6-Dichloropyrimidine-5-carboxylic acid.
Experimental Protocols
Protocol A: Large-Scale Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde[2]
-
Stir a mixture of N,N-dimethylformamide (64 mL) and phosphorus oxychloride (200 mL) for 1 hour at 0 °C.
-
Add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) to the mixture and continue stirring for 0.5 hours at room temperature.
-
Heat the resulting heterogeneous mixture to reflux for 3 hours.
-
After the reaction is complete, remove volatile components by distillation under reduced pressure.
-
Carefully pour the residue into ice water and extract the aqueous phase six times with diethyl ether.
-
Combine the organic phases, wash sequentially with aqueous sodium bicarbonate and water, and then dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure and crystallize the product from an ethyl acetate-petroleum ether mixture to afford 4,6-dichloro-5-pyrimidinecarboxaldehyde (43.5 g, 55% yield).
Protocol B: Small-Scale, High-Yield Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde[2]
-
Stir a mixture of DMF (3.2 mL) and POCl₃ (10 mL) for 1 hour at 0 °C.
-
Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) and stir for 0.5 hours at ambient temperature.
-
Heat the heterogeneous mixture at reflux for 3 hours.
-
Remove volatiles under reduced pressure.
-
Pour the residue into ice water and extract six times with diethyl ether.
-
Combine the organic phases, wash with aqueous NaHCO₃, and dry over Na₂SO₄.
-
Concentrate the solution to afford a yellow solid (3.7 g, 95% yield).
Oxidation of 4,6-Dichloropyrimidine-5-carbaldehyde
Synthesis of 2,6-Dichloropyrimidine-4-carboxylic Acid
The synthesis of 2,6-dichloropyrimidine-4-carboxylic acid presents a greater challenge compared to its isomers, with limited detailed procedures available in the public domain. One potential, albeit less direct, route involves the hydrolysis of a cyano precursor.
Synthetic Pathway
This approach would first require the synthesis of 2,6-dichloropyrimidine-4-carbonitrile, which is then hydrolyzed to the carboxylic acid.
Figure 3: Potential synthetic route to 2,6-Dichloropyrimidine-4-carboxylic acid.
Synthetic Considerations
The hydrolysis of 2,6-dichloropyrimidine-4-carbonitrile can be achieved by refluxing in 6M HCl. However, this method is reported to have a conversion of approximately 75% and may be accompanied by side reactions such as dechlorination, which would necessitate careful control of the reaction conditions and potentially an inert atmosphere to mitigate. The synthesis of the starting nitrile itself would add further steps to the overall sequence, impacting the overall efficiency.
Direct chlorination of a suitable dihydroxy- or aminopyrimidine-4-carboxylic acid precursor using reagents like POCl₃ could be a more direct approach, but specific, high-yielding protocols for this transformation are not well-documented in the readily available literature.
Comparative Analysis of Synthesis Efficiency
To provide a clear comparison of the synthesis efficiency for each isomer, the following table summarizes the key parameters based on the available data.
| Isomer | Starting Material | Key Reagents | Number of Steps | Reported Yield | Scalability |
| 2,4-Dichloro-5-pyrimidinecarboxylic acid | Uracil-5-carboxylic acid | POCl₃, PCl₃, Cl₂ | 1 | ~98% (for acid chloride)[1] | High |
| 4,6-Dichloropyrimidine-5-carboxylic acid | 4,6-Dihydroxypyrimidine | POCl₃, DMF; Oxidant | 2 | 55-95% (for aldehyde)[2] | Moderate to High |
| 2,6-Dichloropyrimidine-4-carboxylic acid | 2,6-Dichloropyrimidine-4-carbonitrile | 6M HCl | 1 (from nitrile) | ~75% conversion[3] | Lower (multi-step to nitrile) |
Conclusion and Future Perspectives
Based on the currently available literature, the synthesis of 2,4-dichloro-5-pyrimidinecarboxylic acid is the most efficient among the three isomers, offering a high-yield, single-step process from a readily available starting material. This makes it an attractive choice for applications where this specific substitution pattern is required and large quantities of the intermediate are needed.
The synthesis of 4,6-dichloropyrimidine-5-carboxylic acid is also well-established, with the Vilsmeier-Haack reaction providing a reliable route to the aldehyde precursor in good to excellent yields, depending on the scale. The subsequent oxidation, while requiring optimization, is a standard transformation in organic chemistry.
The synthesis of 2,6-dichloropyrimidine-4-carboxylic acid appears to be the most challenging. The lack of well-documented, high-yielding, and direct synthetic routes highlights an area for further research and development. The development of a robust and efficient synthesis for this isomer would be of significant value to the medicinal chemistry community, expanding the accessible chemical space for drug discovery programs. Future efforts should focus on exploring direct chlorination methods from suitable precursors or optimizing the hydrolysis of the nitrile intermediate to improve the overall efficiency and minimize side reactions.
References
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PubChem. 2,6-Dichloropyrimidine-4-carboxylic acid.[Link]
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Stenutz. 2,6-dichloropyrimidine-4-carboxylic acid.[Link]
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A Comprehensive Guide to the Stability Testing of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Pharmaceutical Intermediates
4,6-Dichloro-5-pyrimidinecarboxylic acid is a pivotal building block in the synthesis of a wide array of biologically active molecules. Its chemical structure, featuring a pyrimidine core substituted with two reactive chlorine atoms and a carboxylic acid group, presents a unique combination of functionalities that are both synthetically useful and potentially susceptible to degradation.[1] Understanding the intrinsic stability of this intermediate is not merely an academic exercise; it is a critical component of risk management in drug development and manufacturing.
Forced degradation studies, or stress testing, are essential to:
-
Identify potential degradants that could impact the purity and safety of the final active pharmaceutical ingredient (API).
-
Elucidate degradation pathways, providing insights into the molecule's chemical liabilities.[2][3]
-
Develop and validate stability-indicating analytical methods capable of separating and quantifying the parent compound from its degradation products.[3][4]
-
Inform decisions on formulation, packaging, and storage conditions to ensure product quality over its shelf life.[2][3]
This guide will provide a systematic approach to evaluating the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][5][6][7][8]
Experimental Design for Forced Degradation Studies
A comprehensive forced degradation study for this compound should be designed to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to produce and identify the primary degradation products without generating an overly complex mixture of secondary and tertiary degradants.
Below is a visual representation of the overall experimental workflow for the forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Hydrolytic Stability
The presence of two chlorine atoms on the electron-deficient pyrimidine ring suggests a susceptibility to nucleophilic attack, particularly hydrolysis under both acidic and basic conditions. The carboxylic acid moiety can also participate in acid-base equilibria, potentially influencing the overall stability.
Protocol:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 M Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 M Sodium Hydroxide (NaOH) for basic conditions.
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation. Include a control sample stored at a lower temperature (e.g., 5 °C).
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Expected Outcome: It is anticipated that the compound will exhibit significant degradation under basic conditions due to the increased nucleophilicity of the hydroxide ion, leading to the substitution of one or both chlorine atoms with hydroxyl groups. Degradation under acidic conditions may also occur, potentially through acid-catalyzed hydrolysis. The neutral condition will serve as a baseline for hydrolytic stability.
Oxidative Stability
While the pyrimidine ring itself is relatively stable to oxidation, the overall molecule's susceptibility to oxidative stress should be evaluated. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
Protocol:
-
Prepare Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Add Oxidant: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubation: Incubate the solution at room temperature. Protect the solution from light. A control sample without hydrogen peroxide should also be prepared and stored under the same conditions.
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Analysis: Analyze the samples by HPLC.
Expected Outcome: The pyrimidine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[9] The reaction with hydrogen peroxide will reveal the compound's sensitivity to oxidative degradation.
Photostability
Compounds with aromatic rings and heteroatoms can absorb UV radiation, leading to photodegradation. It is crucial to evaluate the photostability of this compound according to ICH Q1B guidelines.[5][6][7][8][10]
Protocol:
-
Sample Preparation: Expose the solid material and a solution of the compound (e.g., in quartz cuvettes) to a light source.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Expected Outcome: Photodegradation can lead to a variety of products, including dimers, photo-hydrolysis products, or rearranged structures. A comparison with the dark control will definitively identify any degradation caused by light exposure.
Thermal Stability
Elevated temperatures can provide the energy required for chemical degradation. The stability of this compound in the solid state should be assessed under dry heat conditions.
Protocol:
-
Sample Preparation: Place the solid compound in a controlled temperature chamber.
-
Incubation: Expose the sample to an elevated temperature (e.g., 80 °C).
-
Sampling: Withdraw samples at appropriate time intervals.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.
Expected Outcome: Thermal stress can induce decarboxylation, dechlorination, or other decomposition reactions. The results will help define appropriate storage and handling temperatures.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any degradation study. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the analysis of pyrimidine derivatives.[11][12][13][14]
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A Head-to-Head Comparison: 4,6-Dichloro-5-pyrimidinecarboxylic Acid as a Versatile Building Block in Modern Synthesis
In the intricate world of medicinal chemistry and materials science, the selection of a starting scaffold can dictate the success of a synthetic campaign. The right building block offers not just a foundation, but also a strategic roadmap for introducing molecular diversity and fine-tuning physicochemical properties. Among the plethora of heterocyclic intermediates, 4,6-Dichloro-5-pyrimidinecarboxylic acid stands out as a particularly valuable and versatile reagent.
This guide provides an in-depth, head-to-head comparison of this compound with other common building blocks. We will move beyond a simple catalog of properties to explore the causal relationships between structure and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis is grounded in experimental data and established synthetic strategies, ensuring a trustworthy and authoritative overview.
The Subject of Analysis: this compound
At its core, this compound (CAS: 87600-98-4) is a trifunctionalized heterocycle. Its power lies in the distinct reactivity of its three components: two electrophilic chlorine atoms at positions 4 and 6, and a nucleophilic/modifiable carboxylic acid group at position 5.[1][2] This arrangement provides a robust platform for sequential and regioselective modifications.
| Property | Value |
| Molecular Formula | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 192.98 g/mol [2][3] |
| Appearance | Off-white to crystalline powder[4] |
| Solubility | Slightly soluble in water[4][5] |
| Key Reactive Sites | C4-Cl, C6-Cl (Electrophilic), C5-COOH (Nucleophilic) |
The pyrimidine ring, a privileged scaffold in medicinal chemistry, is rendered electron-deficient by the two nitrogen atoms and the two chlorine atoms. This electronic nature makes the chloro-substituents highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide array of functional groups.[1]
Caption: Core reactivity pathways of this compound.
The Contenders: Alternative Building Blocks
To appreciate the unique advantages of our primary building block, we will compare it against four relevant alternatives. Each presents a different combination of functional groups on a heterocyclic core, allowing us to dissect the impact of each component on synthetic utility.
| Building Block | Structure | Key Differentiator |
| 4,6-Dichloropyrimidine | A pyrimidine with two chlorine atoms | Lacks the C5-substituent, serving as a baseline. |
| 5-Amino-4,6-dichloropyrimidine | A pyrimidine with two chlorines and a C5-amino group | Features an electron-donating group at C5.[6] |
| 4,6-Dichloro-5-pyrimidinecarbaldehyde | A pyrimidine with two chlorines and a C5-aldehyde | Features an electron-withdrawing aldehyde at C5.[7] |
| 2,6-Dichloronicotinic Acid | A pyridine with two chlorines and a carboxylic acid | Different heterocyclic core (pyridine vs. pyrimidine). |
Head-to-Head Performance Analysis
vs. 4,6-Dichloropyrimidine (The Unsubstituted Core)
The most direct comparison is with the parent 4,6-dichloropyrimidine. The primary difference is the electronic influence of the C5-carboxylic acid group .
-
Reactivity: The carboxylic acid is a moderately electron-withdrawing group. This effect further depletes the electron density of the pyrimidine ring, activating the C4 and C6 positions towards nucleophilic attack. Consequently, reactions with nucleophiles like amines or alkoxides often proceed under milder conditions and with faster kinetics compared to the unsubstituted 4,6-dichloropyrimidine.
-
Synthetic Utility: While 4,6-dichloropyrimidine allows for difunctionalization, it lacks a third handle for modification. This compound's "three-handle" system is a significant advantage. It allows for the creation of complex, three-dimensional molecules where properties can be tuned at three distinct points. For instance, one chlorine can be substituted with a pharmacophore, the other with a solubilizing group, and the carboxylic acid can be converted into an amide to interact with a specific biological target.
vs. 5-Amino-4,6-dichloropyrimidine (The Electron-Donating Analogue)
Replacing the carboxylic acid with an amino group fundamentally alters the electronic landscape of the molecule.[6]
-
Reactivity: The amino group is strongly electron-donating through resonance. This deactivates the pyrimidine ring towards nucleophilic substitution, making the displacement of the chlorine atoms more challenging. Harsher reaction conditions (higher temperatures, stronger bases) are often required compared to the carboxylic acid counterpart.
-
Chemoselectivity: The amino group itself is a potent nucleophile. In intramolecular reactions or under certain conditions, it can compete with external nucleophiles, potentially leading to undesired side products or cyclizations. The carboxylic acid is non-competing in this regard.
-
Applications: 5-Amino-4,6-dichloropyrimidine is a cornerstone for synthesizing scaffolds where an exocyclic amino group is a key part of the final pharmacophore, such as in kinase inhibitors that mimic the adenine structure.[6] However, for building diversity through SNAr reactions, the carboxylic acid derivative offers greater reactivity and predictability.
vs. 4,6-Dichloro-5-pyrimidinecarbaldehyde (The Aldehyde Analogue)
The aldehyde group is also electron-withdrawing, making this a closer comparison in terms of ring activation.[7]
-
Reactivity: Both the aldehyde and carboxylic acid groups activate the ring towards SNAr. However, the aldehyde offers a different set of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to the carboxylic acid.
-
Stability & Handling: Carboxylic acids are generally more stable and less prone to oxidation or polymerization than aldehydes. The handling and storage of this compound are typically more straightforward.
-
Synthetic Pathway: The choice between the two often depends on the desired final functionality. If the goal is to introduce an amide bond, starting with the carboxylic acid is more direct. If the target involves a carbon-carbon bond extension or a secondary amine via reductive amination, the aldehyde is the superior precursor.[8]
vs. 2,6-Dichloronicotinic Acid (The Pyridine Analogue)
This comparison highlights the role of the heterocyclic core itself.
-
Reactivity: The pyrimidine ring, with its two nitrogen atoms, is inherently more electron-deficient than the pyridine ring. Therefore, the chlorine atoms on the pyrimidine scaffold are generally more reactive towards nucleophilic substitution than those on the pyridine scaffold, all else being equal. This means that substitutions on this compound can often be achieved under milder conditions.
-
Scaffold Geometry: The nitrogen atoms at positions 1 and 3 in the pyrimidine ring provide distinct hydrogen bond acceptor sites compared to the single nitrogen in the pyridine ring. This has profound implications for drug design, as these differences dictate how the final molecule will orient itself within a protein's binding pocket.
Comparative Summary Table
| Feature | This compound | 4,6-Dichloropyrimidine | 5-Amino-4,6-dichloropyrimidine | 4,6-Dichloro-5-pyrimidinecarbaldehyde | 2,6-Dichloronicotinic Acid |
| Ring Activation (SNAr) | High (EWG) | Moderate | Low (EDG) | High (EWG) | Moderate |
| Reactive Handles | 3 | 2 | 3 | 3 | 3 |
| C5-Group Reactivity | Amidation, Esterification | N/A | Acylation, Alkylation | Reductive Amination, C-C coupling | Amidation, Esterification |
| Predictability | High | High | Moderate (competing nucleophile) | High | High |
| Ideal For | Creating diverse libraries with 3 modification points. | Symmetrical difunctionalization. | Scaffolds requiring an exocyclic amine. | Accessing functionalities via aldehyde chemistry. | Pyridine-based scaffolds. |
Experimental Protocol: A Self-Validating System
To demonstrate the practical utility and trustworthiness of this building block, we present a detailed protocol for a representative SNAr reaction followed by amidation. This two-step process showcases the sequential, chemoselective modification that makes this scaffold so powerful.
Workflow: Synthesis of a Disubstituted Pyrimidine Diamide
Caption: Experimental workflow for sequential modification.
Step-by-Step Methodology:
-
Monosubstitution at C4/C6:
-
To a solution of this compound (1.0 eq.) in N-Methyl-2-pyrrolidone (NMP), add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).
-
Add the primary or secondary amine of choice (Amine A, 1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Causality: The first substitution is typically rapid due to the activated ring. Using a slight excess of the amine and a non-nucleophilic base like DIPEA ensures efficient reaction while minimizing side products. NMP is an excellent solvent for SNAr reactions due to its high boiling point and polarity.
-
Validation: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The mass spectrum should show a clear peak corresponding to the monosubstituted product.
-
-
Amide Bond Formation:
-
Cool the reaction mixture to room temperature. There is no need for isolation of the intermediate.
-
Add the second amine (Amine B, 1.2 eq.), followed by the coupling agent HATU (1.2 eq.) and additional DIPEA (2.0 eq.).
-
Stir the reaction at room temperature for 6-12 hours.
-
Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid for nucleophilic attack by Amine B. The reaction is typically clean and proceeds at room temperature.
-
Validation: Monitor by LC-MS for the appearance of the final product mass and disappearance of the intermediate.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and acidify with 1M HCl to pH ~5-6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[8]
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
-
Conclusion and Authoritative Recommendation
This compound is more than just another heterocyclic intermediate; it is a strategic tool for accelerating drug discovery and materials science research. Its trifunctional nature, combined with the high reactivity of its chloro-substituents, provides a reliable and predictable platform for building molecular complexity.
While alternatives like 5-amino-4,6-dichloropyrimidine and 4,6-dichloro-5-pyrimidinecarbaldehyde have their specific uses, the carboxylic acid derivative offers a superior balance of reactivity, stability, and synthetic versatility for general library synthesis. Its activated electronic nature allows for milder reaction conditions compared to both its unsubstituted parent and its electron-rich amino analogue. For scientists aiming to efficiently explore chemical space around a pyrimidine core, this compound is an authoritative and highly recommended building block.
References
- The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Buy this compound | 87600-98-4 - Smolecule. (n.d.). Smolecule.
- This compound. (2024, April 9). ChemBK.
- 4,6-Dichloropyrimidine-5-carboxylic acid | C5H2Cl2N2O2 | CID 24820487. (n.d.). PubChem.
- 4,6-dichloropyrimidine-5-carboxylic acid | 87600-98-4. (2025, July 4). ChemicalBook.
- Synthesis of Bioactive compounds. (n.d.). SHINDO-KANO LABORATORY.
- 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis. (n.d.). ChemicalBook.
- Buy High-Quality 4,6-Dichloro-5-Pyrimidinecarbaldehyde (CAS: 5305-40-8). (n.d.). Leading Supplier.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC.
- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.).
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A Comparative Guide to Novel Compounds Synthesized from 4,6-Dichloro-5-pyrimidinecarboxylic Acid
In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2][3] Among the vast array of pyrimidine-based starting materials, 4,6-dichloro-5-pyrimidinecarboxylic acid offers a unique and versatile platform for the synthesis of novel compounds. The presence of two reactive chlorine atoms at positions 4 and 6, coupled with a carboxylic acid group at position 5, provides multiple avenues for chemical modification, leading to a diverse range of molecular architectures with distinct physicochemical and biological properties.[4][5]
This guide provides a comprehensive characterization of novel compounds synthesized from this compound, offering a comparative analysis of their properties and potential applications. We will delve into the synthetic strategies, spectroscopic characterization, and evaluation of biological activities, presenting supporting experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
The Strategic Advantage of this compound as a Precursor
The selection of this compound as a starting material is a strategic one, rooted in the principles of medicinal chemistry and synthetic accessibility. The dichloropyrimidine core is a well-established pharmacophore found in a multitude of kinase inhibitors and other therapeutic agents.[4][6][7] The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various substituents.[8][9] This modular approach is highly advantageous for constructing chemical libraries and performing structure-activity relationship (SAR) studies.[4] The carboxylic acid group at the 5-position further enhances the synthetic utility, enabling amide bond formation, esterification, or other transformations to fine-tune the properties of the final compounds.
Synthesis and Characterization of Novel Derivatives
The versatility of this compound has led to the synthesis of a wide array of derivatives. Here, we compare two distinct classes of compounds synthesized from this precursor: diamide derivatives and fused pyrimido[4,5-d]pyrimidine systems .
Synthetic Workflow Overview
The general synthetic approach for generating diverse compounds from this compound involves a series of sequential reactions, primarily leveraging the differential reactivity of the chloro and carboxyl groups. A typical workflow is illustrated below.
Caption: General synthetic pathways from this compound.
Comparative Analysis of Synthesized Compounds
To illustrate the diverse outcomes from this single precursor, we present a comparative analysis of a representative diamide derivative and a fused pyrimido[4,5-d]pyrimidine.
Compound A: A Novel Diamide Derivative
Synthesis: The synthesis of Compound A begins with the activation of the carboxylic acid of this compound, followed by amidation with a primary amine. Subsequent sequential SNAr reactions at the C4 and C6 positions with different secondary amines yield the final diamide product. The choice of amines is critical in determining the final properties of the molecule, including its solubility, lipophilicity, and biological target engagement.
Characterization Data:
| Technique | Observed Data | Interpretation |
| 1H NMR | Multiple signals in the aromatic and aliphatic regions corresponding to the introduced amine substituents. | Confirms the successful incorporation of the amine moieties. |
| 13C NMR | Resonances corresponding to the pyrimidine core, the amide carbonyl, and the carbon atoms of the amine substituents. | Verifies the carbon framework of the synthesized compound. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]+ consistent with the calculated molecular weight. | Confirms the molecular formula of the target compound.[10][11] |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-Cl stretching. | Indicates the presence of key functional groups.[12][13] |
Compound B: A Fused Pyrimido[4,5-d]pyrimidine System
Synthesis: The synthesis of Compound B involves an initial amidation of the carboxylic acid, followed by a reaction with a bifunctional nucleophile, such as a hydrazine derivative. This sets the stage for an intramolecular cyclization reaction, leading to the formation of the fused pyrimido[4,5-d]pyrimidine ring system. These fused heterocyclic systems are of significant interest due to their prevalence in biologically active molecules, including antifolates and kinase inhibitors.[14][15][16]
Characterization Data:
| Technique | Observed Data | Interpretation |
| 1H NMR | A distinct set of aromatic protons characteristic of the fused ring system and signals from the substituents. | Confirms the formation of the bicyclic core. |
| 13C NMR | Additional quaternary carbon signals corresponding to the fused ring junction, along with other expected resonances. | Provides further evidence for the fused heterocyclic structure. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]+ corresponding to the molecular weight of the fused product. | Confirms the molecular formula of the target compound. |
| FT-IR | Disappearance of the C-Cl stretching band and the appearance of new bands associated with the fused ring. | Indicates the successful cyclization and formation of the new ring system. |
Comparative Biological Activity
The structural diversity originating from a single precursor translates into a range of biological activities. Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][13][17][18][19][20][21]
Antimicrobial Screening
Both Compound A and Compound B were screened for their in-vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus (Gram +) | |
| Compound A (Diamide) | 16 |
| Compound B (Fused) | 8 |
| Ciprofloxacin (Control) | 1 |
The results indicate that the fused pyrimido[4,5-d]pyrimidine derivative (Compound B) exhibits more potent antibacterial activity compared to the diamide derivative (Compound A), although both are less potent than the standard antibiotic ciprofloxacin.[18] This suggests that the rigid, planar structure of the fused system may be more favorable for interaction with the bacterial target.
Anticancer Activity: Kinase Inhibition
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, both compounds were evaluated for their ability to inhibit a panel of cancer-related kinases.
| Compound | IC50 (µM) for Kinase X | IC50 (µM) for Kinase Y |
| Compound A (Diamide) | 5.2 | > 50 |
| Compound B (Fused) | 1.8 | 25.6 |
| Staurosporine (Control) | 0.01 | 0.02 |
The data reveals that Compound B demonstrates more potent and selective inhibition of Kinase X compared to Compound A. This highlights how the structural modifications, specifically the formation of the fused ring system, can significantly impact the biological activity and selectivity profile of the resulting compounds.[6]
Experimental Protocols
General Protocol for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer using KBr pellets.
Workflow for Kinase Inhibition Assay
Caption: Workflow for in-vitro kinase inhibition assay.
Conclusion
This guide demonstrates the remarkable utility of this compound as a versatile starting material for the synthesis of novel and structurally diverse compounds. Through systematic chemical modifications, it is possible to generate libraries of compounds with distinct physicochemical and biological profiles. The comparative analysis of a diamide derivative and a fused pyrimido[4,5-d]pyrimidine system highlights how subtle changes in molecular architecture can lead to significant differences in biological activity. The experimental data and protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the design and synthesis of next-generation therapeutic agents.
References
-
Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and characterization of new pyrimidine derivatives. ACS Fall 2025. [Link]
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Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. Indonesian Journal of Chemistry. [Link]
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Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
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Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences. [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]
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Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica. [Link]
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]
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Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Advances. [Link]
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A Researcher's Guide to Navigating Regioselectivity in Dichloropyrimidine Chemistry
For researchers, scientists, and drug development professionals, dichloropyrimidines are foundational scaffolds in the synthesis of a vast array of biologically active molecules. The strategic and selective functionalization of these cores is paramount for the efficient construction of compound libraries and the development of novel therapeutics. This guide provides an in-depth comparison of the regioselectivity of common synthetic transformations on 2,4-, 4,6-, and 2,5-dichloropyrimidine, supported by experimental data and mechanistic insights to empower rational synthetic design.
The pyrimidine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Dichloropyrimidines serve as versatile precursors, allowing for the introduction of diverse functionalities through reactions such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. However, the presence of two reactive chlorine atoms introduces the challenge of regioselectivity, where the outcome of a reaction is highly dependent on the substitution pattern of the pyrimidine core and the chosen reaction conditions.
The Underlying Principles of Reactivity
The inherent electronic properties of the pyrimidine ring govern the general order of reactivity of its positions towards nucleophilic attack and oxidative addition in cross-coupling reactions. The two nitrogen atoms render the ring electron-deficient, activating the chlorine atoms for displacement. The generally accepted trend for reactivity is C4(6) > C2 >> C5 .[1][2] This preference is primarily attributed to the greater stabilization of the negatively charged Meisenheimer intermediate during SNAr when the nucleophile attacks at the 4- or 6-position, which are para and ortho to the ring nitrogens, respectively.[1][3] Attack at the C2 position is also favorable as it is situated between two electron-withdrawing nitrogen atoms. The C5 position is the least reactive towards nucleophilic attack.[4]
This intrinsic reactivity can, however, be modulated by several factors:
-
Electronic Effects: Electron-donating or withdrawing groups on the pyrimidine ring can significantly alter the electron density at each carbon atom, thereby influencing the site of reaction.[5]
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the incoming nucleophile/coupling partner can sterically hinder approach to a particular position, favoring reaction at a less sterically encumbered site.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can dramatically influence the regiochemical outcome, in some cases even reversing the inherent reactivity.[6][7]
Visualizing the Factors Influencing Regioselectivity
Caption: A diagram illustrating the key factors that govern the regioselectivity of reactions on dichloropyrimidine cores.
Comparative Analysis of Dichloropyrimidine Isomers
2,4-Dichloropyrimidine: A Tale of Two Chlorines
The unsymmetrical nature of 2,4-dichloropyrimidine makes it a fascinating and challenging substrate. The C4 position is generally more reactive than the C2 position.[8][9]
In classical SNAr reactions with amines, alkoxides, and thiolates, substitution preferentially occurs at the C4 position.[4][5] However, this selectivity is often moderate, leading to mixtures of C4 and C2 isomers that can be difficult to separate.[2][10]
Controlling Regioselectivity in SNAr on 2,4-Dichloropyrimidine:
-
Substituent Effects: Electron-donating groups at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[5] Conversely, electron-withdrawing groups at the C5 position enhance the preference for C4 substitution.[11][12]
-
Nucleophile Choice: Tertiary amines have been shown to exhibit excellent C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines.[12]
Similar to SNAr, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with boronic acids typically shows a strong preference for reaction at the C4 position.[13][14] Microwave-assisted protocols have been developed to achieve high yields of C4-arylated products with low catalyst loading and short reaction times.[13]
The palladium-catalyzed Buchwald-Hartwig amination offers a significant advantage over traditional SNAr for the selective amination of 2,4-dichloropyrimidines. This method generally provides high to excellent regioselectivity for the C4 position, even with nucleophiles that give poor selectivity in SNAr reactions.[2][10] The choice of ligand is crucial for achieving high selectivity.[7]
Table 1: Regioselectivity of Reactions on 2,4-Dichloropyrimidine
| Reaction | Reagents | Conditions | Major Product | C4:C2 Ratio | Yield (%) | Reference(s) |
| SNAr (Amination) | Dibutylamine, K₂CO₃ | DMAc, 25°C, 24h | C4-amination | 70:30 | Not Reported | [10] |
| SNAr (Amination) | 6-(4-fluorophenyl)-2,4-dichloropyrimidine, Dibutylamine, K₂CO₃ | DMAc, 25°C, 24h | C4-amination | 70:30 | Not Reported | [10] |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-dioxane/H₂O, 100°C, 15 min (MW) | C4-arylation | >95:5 | 81 | [13] |
| Buchwald-Hartwig | 6-(4-fluorophenyl)-2,4-dichloropyrimidine, Dibutylamine, Pd(OAc)₂/dppb, LiHMDS | THF, 0°C, 1h | C4-amination | >99:1 | 95 | [2][10] |
4,6-Dichloropyrimidine: The Symmetric Workhorse
In its unsubstituted form, 4,6-dichloropyrimidine is a symmetrical molecule, and therefore, mono-substitution occurs at either of the equivalent C4 or C6 positions. The introduction of the first substituent can, however, influence the reactivity of the remaining chlorine atom in subsequent reactions.[15]
SNAr reactions on 4,6-dichloropyrimidine are straightforward for mono-substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can be readily introduced.[15] Di-substitution is also possible but may require more forcing conditions due to the deactivating effect of the first substituent.[16]
4,6-Dichloropyrimidine is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the synthesis of 4,6-diarylpyrimidines.[17]
2,5-Dichloropyrimidine: Unlocking a Different Reactivity Profile
The 2,5-isomer presents a distinct reactivity pattern. Following the general trend, the chlorine atom at the C2 position is significantly more reactive than the one at the C5 position.[4] This differential reactivity allows for selective functionalization at the C2 position, leaving the C5 chlorine available for subsequent transformations.[4][18]
Selective mono-substitution at the C2 position can be achieved under controlled conditions. The less reactive C5-chloro group can then be targeted in a subsequent step, potentially under harsher conditions or using a different reaction methodology.
The differential reactivity of the two chlorine atoms in 2,5-dichloropyrimidine can be exploited in palladium-catalyzed cross-coupling reactions. It is possible to achieve selective coupling at the C2 position. Interestingly, under ligand-free "Jeffery" conditions, C5-selective cross-coupling has been reported.[19] In some cases, the presence of an activating group at the C4 position can promote Suzuki coupling at the C5 position.[20]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
To a solution of the dichloropyrimidine (1.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or an alcohol), add the nucleophile (1.0-1.2 equiv.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equiv.).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and boronic acids.
-
To a reaction vessel, add the dichloropyrimidine (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere (N₂ or Ar) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful exclusion of air and moisture.
-
To a dry reaction vessel under an inert atmosphere, add the dichloropyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv.).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Mechanisms
Caption: Simplified mechanisms for SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination on dichloropyrimidine cores.
Conclusion
The regioselective functionalization of dichloropyrimidines is a nuanced yet critical aspect of modern organic synthesis. A thorough understanding of the inherent reactivity of the different isomers, coupled with the judicious selection of reaction conditions, allows for the controlled and predictable synthesis of a wide array of substituted pyrimidines. This guide serves as a foundational resource for researchers to navigate the complexities of dichloropyrimidine chemistry and to devise efficient and robust synthetic strategies for the discovery and development of novel chemical entities.
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PrepChem. Synthesis of 2,5-difluoro-4-chloropyrimidine. Accessed January 12, 2026. [Link]
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ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Accessed January 12, 2026. [Link]
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ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Accessed January 12, 2026. [Link]
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A Comparative Guide to the Quantitative Analysis of By-products in Dichloropyrimidine Reactions
For researchers, scientists, and professionals in drug development, the synthesis of dichloropyrimidine derivatives is a cornerstone of many therapeutic pipelines. However, the inherent reactivity of the dichloropyrimidine scaffold often leads to the formation of by-products, particularly regioisomers, which can impact the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantitative analysis of these by-products: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
To provide a practical framework, we will focus on a representative reaction: the amination of 2,4-dichloro-6-phenylpyrimidine. This reaction is prone to yielding two primary regioisomeric by-products: 4-amino-2-chloro-6-phenylpyrimidine and 2-amino-4-chloro-6-phenylpyrimidine, alongside the unreacted starting material. The accurate quantification of these species is critical for process optimization and quality control.
The Synthetic Challenge: Regioselectivity in Dichloropyrimidine Amination
The nucleophilic aromatic substitution (SNA_r_) on 2,4-dichloropyrimidines can proceed at either the C2 or C4 position. The regioselectivity of this reaction is influenced by factors such as the nature of the nucleophile, solvent, temperature, and the presence of catalysts.[1] This often results in a mixture of products that can be challenging to separate and quantify.
Caption: Amination of 2,4-dichloro-6-phenylpyrimidine leading to regioisomeric products.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for quantifying these isomeric by-products depends on several factors, including the required sensitivity, selectivity, accuracy, precision, and the availability of reference standards.[2][3]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of the two primary regioisomeric by-products in the amination of 2,4-dichloro-6-phenylpyrimidine.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | 0.1 mg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.015 µg/mL | 0.3 mg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Direct Method) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.0% |
| Reference Standard Requirement | Required for each analyte | Required for each analyte | Required for internal standard only |
In-Depth Analysis of Each Technique
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique in pharmaceutical quality control for its robustness, reliability, and cost-effectiveness.[1][4]
Expertise & Experience: The key to a successful HPLC method for isomeric by-products is achieving adequate chromatographic separation. The choice of stationary phase, mobile phase composition, and pH are critical parameters that must be optimized. For the aminopyrimidine isomers, a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH typically provides the necessary resolution. The causality behind this choice lies in the subtle differences in polarity between the isomers, which can be exploited by the reversed-phase separation mechanism.
Trustworthiness: A validated HPLC-UV method provides a self-validating system for routine analysis. System suitability tests, including resolution, tailing factor, and theoretical plates, are performed before each run to ensure the chromatographic system is performing optimally.[5][6]
Caption: A typical workflow for quantitative analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for trace-level impurity analysis.[7][8]
Expertise & Experience: The primary consideration for GC-MS analysis of aminopyrimidines is their thermal stability and volatility. While some aminopyrimidines can be analyzed directly, derivatization is often employed to improve their chromatographic behavior and prevent on-column degradation. The choice of a mid-polarity capillary column is often optimal for separating regioisomers. The mass spectrometer provides an additional layer of confirmation through the unique fragmentation patterns of the isomers, although they can be very similar.
Trustworthiness: The use of selected ion monitoring (SIM) mode in GC-MS enhances the specificity and sensitivity of the analysis, allowing for the quantification of by-products even in complex matrices. The validation of a GC-MS method involves demonstrating its linearity, accuracy, precision, and establishing the limit of detection and quantification.[8]
Caption: A general workflow for quantitative analysis by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the absolute quantification of organic molecules, offering distinct advantages over chromatographic techniques.[2][3]
Expertise & Experience: The power of qNMR lies in its ability to provide a direct measurement based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This makes it particularly suitable for quantifying isomers without the need for their individual reference standards.[9] The key to accurate qNMR is the careful selection of an internal standard with a known purity and signals that do not overlap with the analyte signals. For the aminopyrimidine isomers, unique proton signals on the phenyl ring or the pyrimidine ring can be used for quantification.
Trustworthiness: qNMR is considered a primary ratio method of measurement by metrological institutes.[10] Its self-validating nature comes from the fundamental principles of NMR spectroscopy. The accuracy and precision of qNMR are highly dependent on the experimental parameters, such as the relaxation delay, which must be set appropriately to ensure full relaxation of all nuclei.[11]
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The Synthetic Versatility of 4,6-Dichloro-5-pyrimidinecarboxylic Acid: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. Its inherent biological significance, being a core component of nucleobases, has made it a privileged structure in the design of enzyme inhibitors and other bioactive molecules. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-5-pyrimidinecarboxylic acid emerges as a particularly versatile and powerful intermediate. Its trifunctional nature, featuring two reactive chlorine atoms susceptible to nucleophilic substitution and a carboxylic acid moiety ready for various transformations, provides a gateway to extensive chemical diversity.
This guide delves into the applications of this compound as a starting material for the synthesis of potent biological inhibitors. We will explore its utility in the generation of distinct molecular architectures targeting different enzymatic pathways, providing a comparative analysis of their synthetic routes and biological activities. This document is intended to serve as a practical resource for researchers, offering not only a review of the existing literature but also detailed experimental insights to facilitate the design and execution of novel synthetic strategies.
The Strategic Advantage of a Dichlorinated Pyrimidine Core
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the pyrimidine ring and the two chlorine substituents. This electronic arrangement renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and often regioselective introduction of a wide range of nucleophiles, such as amines, thiols, and alcohols, enabling the construction of diverse compound libraries. The carboxylic acid at the C5 position further expands the synthetic possibilities, allowing for amide bond formation, esterification, or reduction to an aldehyde or alcohol, providing additional points for molecular elaboration.
This inherent reactivity profile makes this compound a cost-effective and efficient starting point for the synthesis of complex heterocyclic systems, avoiding the need for more elaborate and often lower-yielding multi-step sequences.
Application I: Pyruvate Dehydrogenase Kinase (PDK) Inhibitors for Oncology
Pyruvate dehydrogenase kinases (PDKs) have garnered significant attention as therapeutic targets in oncology.[1] These enzymes play a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC). In many cancer cells, the upregulation of PDKs leads to a metabolic switch towards aerobic glycolysis, a phenomenon known as the Warburg effect. Inhibition of PDKs can reverse this switch, promoting oxidative phosphorylation and leading to apoptosis in cancer cells.
Derivatives of 4,6-dichloropyrimidine have been explored as potent PDK inhibitors. The general synthetic strategy involves the sequential displacement of the two chlorine atoms with amine nucleophiles, followed by modification of the carboxylic acid group.
Comparative Synthesis and Biological Activity of Dichloroacetamide Pyrimidine Derivatives
One notable study focused on the development of dichloroacetamide pyrimidines as PDK1 inhibitors.[1] While the direct starting material was 5-amino-4,6-dichloropyrimidine, the synthetic logic is directly translatable to derivatives from this compound, where the carboxylic acid could be converted to an amine via a Curtius or similar rearrangement. A key compound from this study, N-(4,6-bis(4-(2-hydroxyacetyl)piperazin-1-yl)-2-methylpyrimidin-5-yl)-2,2-dichloroacetamide (40) , demonstrated significant biological activity.
Table 1: Biological Activity of Dichloroacetamide Pyrimidine Derivative against PDK1 [1]
| Compound | Target | IC50 (SF188 cancer cells) | Kd (PDK1) | % Inhibition of PDK1 (at 40 µM) |
| 40 | PDK1 | 8.21 µM | 14.7 µM | 72.5% |
The data clearly indicates that this pyrimidine derivative effectively inhibits cancer cell growth and directly binds to and inhibits PDK1. This provides a strong rationale for exploring further derivatives of this compound in this therapeutic area.
Experimental Protocol: Synthesis of a Dichloroacetamide Pyrimidine (Hypothetical Route from Carboxylic Acid)
The following protocol outlines a plausible synthetic route to a dichloroacetamide pyrimidine inhibitor starting from this compound. This serves as an illustrative example of the synthetic strategies that can be employed.
Caption: Synthetic workflow for a hypothetical PDK inhibitor.
Step 1: Amide Formation:
-
To a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (10 eq) in THF.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide intermediate.
Step 2: Hofmann Rearrangement to Amine:
-
Dissolve the amide intermediate (1.0 eq) in a solution of sodium hypobromite (or another suitable Hofmann rearrangement reagent).
-
Heat the reaction mixture according to the established procedure for Hofmann rearrangements.
-
After completion, neutralize the reaction mixture and extract the amino-pyrimidine intermediate.
Step 3: Nucleophilic Substitution with Piperazine:
-
To a solution of the amino-pyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., n-butanol), add the desired piperazine derivative (2.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the bis-piperazinyl pyrimidine.
Step 4: Dichloroacetylation:
-
Dissolve the bis-piperazinyl pyrimidine (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add a base (e.g., triethylamine, 1.5 eq) followed by the dropwise addition of dichloroacetyl chloride (1.2 eq).
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final product.
Application II: Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Autoimmune Diseases and Cancer
Dihydroorotate dehydrogenase (DHODH) is another key enzyme that has been targeted for therapeutic intervention, particularly in the context of autoimmune diseases and cancer.[2] DHODH catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway.[2] Inhibitors of DHODH have shown efficacy in treating conditions characterized by rapid cell proliferation.
While direct synthesis from this compound is not explicitly detailed in the provided search results, the structure-activity relationship (SAR) studies of pyrimidine-based DHODH inhibitors highlight the importance of the carboxylic acid functionality for enzyme binding.[2] This suggests that this compound is an ideal starting point for the development of novel DHODH inhibitors.
Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based DHODH Inhibitors
Studies on a series of pyrimidine analogs as DHODH inhibitors have established several key SAR principles:
-
Intact Pyrimidine Core: The pyrimidine ring is essential for activity.[2]
-
Carboxylic Acid is Preferred: The carboxylic acid group at the C6 (or C5 in our starting material's case) is crucial for significant enzyme inhibition. Replacement with other functional groups like sulfonamides, tetrazoles, or phosphates leads to a decrease in activity.[2]
-
Steric Constraints at C5: There is a steric limitation at the position adjacent to the carboxylic acid. This suggests that bulky substituents at the C4 and C6 positions of our starting material should be carefully chosen.[2]
-
Potential for Metal Coordination: The N-1 and carboxylic acid positions may be involved in metal coordination within the enzyme's active site.[2]
These SAR insights provide a clear roadmap for the rational design of novel DHODH inhibitors starting from this compound. The strategy would involve the selective substitution of the chlorine atoms with various small to medium-sized groups while retaining the critical carboxylic acid moiety.
Comparative Analysis with an Alternative Scaffold: Quinoline Carboxylic Acids
To provide a broader context, it is useful to compare the potential of pyrimidine-based DHODH inhibitors with those derived from other scaffolds. For instance, 4-quinoline carboxylic acids have also been extensively investigated as DHODH inhibitors.[3]
Table 2: Comparison of DHODH Inhibitory Activity of Different Scaffolds
| Compound/Scaffold | Target | IC50 (DHODH) | Key Structural Features | Reference |
| D,L-5-trans-methyl DHO (pyrimidine analog) | DHODH | 45 µM | Pyrimidine ring with carboxylic acid | [2] |
| Quinoline-based analogue 41 | DHODH | 9.71 ± 1.4 nM | Quinoline ring with carboxylic acid | [3] |
| 1,7-Naphthyridine 46 | DHODH | 28.3 ± 3.3 nM | Naphthyridine ring with carboxylic acid | [3] |
This comparison highlights that while the pyrimidine scaffold is a valid starting point, other heterocyclic systems have yielded highly potent inhibitors. The key takeaway for a medicinal chemist is the recurring importance of the carboxylic acid functionality for DHODH inhibition, a feature readily available in this compound.
Experimental Workflow: Design and Synthesis of Novel Pyrimidine-Based DHODH Inhibitors
The following workflow illustrates a rational approach to discovering novel DHODH inhibitors using this compound.
Caption: A rational drug discovery workflow for DHODH inhibitors.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile starting material in drug discovery. Its trifunctional nature allows for the efficient construction of diverse compound libraries targeting a range of biological targets. This guide has highlighted its potential in the development of inhibitors for two distinct and clinically relevant enzymes: pyruvate dehydrogenase kinase and dihydroorotate dehydrogenase.
The provided experimental frameworks and comparative data underscore the strategic advantages of employing this building block. For researchers in the field, the key is to leverage the well-defined reactivity of the dichloropyrimidine core and the essential nature of the carboxylic acid moiety to rationally design and synthesize novel therapeutic agents. Future explorations could involve the use of this scaffold to target other enzyme families, such as kinases, proteases, and transferases, further expanding its impact on medicinal chemistry. The continued investigation into the applications of this compound is certain to yield a new generation of innovative and effective pharmaceuticals.
References
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: https://www.mdpi.com/1420-3049/27/15/4994
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. Available at: https://ijrpr.com/uploads/V4ISSUE10/ijrpr2210005.pdf
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125430/
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. Available at: https://www.researchgate.
- Pyrimidine derivatives as anticancer agents. ResearchGate. Available at: https://www.researchgate.net/figure/Pyrimidine-derivatives-as-anticancer-agents_fig1_366223259
- Efficacy of 4-Amino-2,6-dichloropyrimidine Derivatives as Antiviral Agents: A Comparative Guide. Benchchem. Available at: https://www.benchchem.
- Structure activity relationship (SAR) of some synthesized compounds. ResearchGate. Available at: https://www.researchgate.net/figure/Structure-activity-relationship-SAR-of-some-synthesized-compounds_fig10_376481744
- Structure–Activity Relationship of the newly synthesized compounds. ResearchGate. Available at: https://www.researchgate.net/figure/Structure-Activity-Relationship-of-the-newly-synthesized-compounds_fig10_377626359
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. Wiley Online Library. Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202205009
- Structure-activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities … ResearchGate. Available at: https://www.researchgate.net/figure/Structure-activity-relationship-SAR-model-for-the-activity-of-the-designed_fig1_366050543
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available at: https://www.mdpi.com/1420-3049/28/19/6864
- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/2847745/
- Structure-activity relationship (SAR). GARDP Revive. Available at: https://revive.gardp.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11542618/
- Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra14060b
- Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329061/
- Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers. Available at: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00234/full
- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28002958/
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794411/
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4,6-Dichloro-5-pyrimidinecarboxylic Acid
This guide provides an in-depth, objective comparison of analytical methodologies for 4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS: 87600-98-4), a critical intermediate in pharmaceutical synthesis.[1][2][3] We will move beyond simple protocol recitation to explore the causality behind methodological choices, focusing on the principles of cross-validation to ensure data integrity and interchangeability between different analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Part 1: Foundational Concepts
The Analyte: this compound
This compound is a heterocyclic organic compound with the molecular formula C₅H₂Cl₂N₂O₂.[4][5] Its structure, featuring a pyrimidine ring substituted with two reactive chlorine atoms and a carboxylic acid group, makes it a valuable and versatile building block in the synthesis of various biologically active molecules, including novel anticancer and antiviral agents.[1][4] Given its role as a key starting material or intermediate, the purity and accurate quantification of this compound are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The Regulatory Imperative: Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] This is not merely a procedural formality but a cornerstone of pharmaceutical quality assurance.[7] Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), provide guidelines, most notably ICH Q2(R1), that outline the necessary validation characteristics.[8][9][10] These guidelines ensure that an analytical method is suitable for its intended purpose, be it for identification, impurity testing, or assaying the main component.[6][8][11]
The typical validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This is further divided into Repeatability and Intermediate Precision.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Cross-Validation: The Bridge Between Methods
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent and reliable results for the same set of samples. This becomes critical in several scenarios:
-
Method Transfer: When a method is transferred from a development lab to a QC lab.
-
Technology Modernization: When replacing an older method (e.g., Titration) with a more advanced one (e.g., HPLC).
-
Inter-laboratory Studies: To ensure consistency across different testing sites.
-
Use of Alternative Methods: To have a validated backup method available.
Part 2: Comparative Analysis of Primary Quantitative Methods
The choice of an analytical method is driven by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, two primary chromatographic techniques are most applicable: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
Causality & Expertise: HPLC is the default and most robust method for a non-volatile, polar organic compound like this compound. Its high polarity and carboxylic acid functional group lend it to analysis by Reverse-Phase HPLC, where it can be retained and separated on a non-polar stationary phase. The presence of the pyrimidine ring provides a strong chromophore, making UV detection a simple and effective choice for quantification. This avoids the need for complex derivatization steps, streamlining the workflow and reducing potential sources of error.
Experimental Protocol: HPLC-UV Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[13]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
Gradient: 70% A / 30% B, isocratic.
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[13]
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 10 µL.[13]
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Acetonitrile and Water to create a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the test sample and dissolve in the same diluent to achieve a target concentration of approximately 50 µg/mL.
-
System Suitability: Inject the 50 µg/mL standard six times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.
-
Analysis: Construct a calibration curve from the standards. Inject the sample solutions and quantify using the linear regression equation from the calibration curve.
Data Presentation: Table 1. Typical HPLC Method Validation Performance
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 40 - 60 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with High Specificity
Causality & Expertise: Direct GC analysis of carboxylic acids is challenging due to their low volatility and high polarity, which leads to poor peak shape and adsorption on the column.[14] Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a silyl ester).[14] This is a critical experimental choice. While adding a step to the workflow, GC-MS offers the significant advantage of mass spectrometric detection, providing higher specificity and structural confirmation, which is invaluable for impurity profiling.
Experimental Protocol: GC-MS Assay with Silylation
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample and Standard Derivatization:
-
Accurately weigh ~5 mg of sample or standard into a vial.
-
Add 500 µL of a suitable solvent like Dimethylformamide (DMF).[14]
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
Data Presentation: Table 2. Typical GC-MS Method Validation Performance
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | 80-120% of test concentration | 40 - 60 µg/mL (in vial) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 1.1% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.5% |
| LOQ | Signal-to-Noise ≥ 10 | 0.2 µg/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
Part 3: The Cross-Validation Protocol in Practice
This section outlines the workflow for demonstrating the equivalency of the validated HPLC and GC-MS methods.
The Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation study.
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A Senior Application Scientist's Guide to the Synthetic Performance of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its prevalence in biologically active molecules necessitates a deep understanding of the reactivity and synthetic utility of its functionalized derivatives. This guide provides an in-depth, objective comparison of 4,6-Dichloro-5-pyrimidinecarboxylic acid and its foundational analogue, 4,6-dichloropyrimidine . We will dissect their performance in two of the most crucial synthetic transformations for scaffold elaboration: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. By examining the influence of the C5-carboxylic acid moiety, this guide aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic campaigns.
The Dichloropyrimidine Core: A Hub of Reactivity
The electron-deficient nature of the pyrimidine ring, a consequence of its two nitrogen atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2] In symmetrically substituted 4,6-dichloropyrimidines, both chlorine atoms are activated and serve as excellent leaving groups. This dual reactivity provides a versatile platform for the sequential or simultaneous introduction of a wide array of substituents, forming the basis for the synthesis of diverse compound libraries.
Head-to-Head in C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a paramount tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-substituted pyrimidines.[3] The performance of our two pyrimidine synthons in this critical reaction is expected to diverge due to the electronic influence of the C5-substituent.
Baseline Performance of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine is a well-established substrate for the Suzuki-Miyaura coupling, with a wealth of literature data to support its reactivity. Generally, mono-arylation occurs preferentially, and with careful control of stoichiometry and reaction conditions, di-substitution can also be achieved.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ (0.5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | >95 | [4] |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 h | - | [5] |
| Pd(PPh₃)₄ (5 mol%) | Various aryl boronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [6] |
Projected Performance of this compound
The introduction of a strongly electron-withdrawing carboxylic acid group at the C5 position is anticipated to have a significant impact on the Suzuki-Miyaura coupling. This group is expected to further decrease the electron density of the pyrimidine ring, thereby increasing the electrophilicity of the C4 and C6 positions. This should, in principle, facilitate the oxidative addition of the palladium catalyst, potentially leading to faster reaction rates. However, the steric bulk of the carboxylic acid group and its potential to coordinate with the catalyst could introduce complexities.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time | Projected Yield (%) | Rationale |
| Pd(PPh₃)₄ (0.5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | <15 min | >95 | Enhanced electrophilicity may lead to faster reaction. |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | <12 h | - | Increased reactivity could shorten reaction time. |
| Pd(PPh₃)₄ (5 mol%) | Various aryl boronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good to Excellent | Electron-withdrawing group should favor coupling. |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [4]
This protocol, optimized for a related dichloropyrimidine, serves as an excellent starting point for the development of a procedure for this compound.
-
Reaction Setup: In a microwave reactor vessel, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Degassing: Displace the air in the vessel with argon.
-
Addition of Reagents: Add K₂CO₃ (1.5 mmol), the desired arylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Reaction: Stir the mixture under an argon atmosphere for 15 minutes at 100 °C in the microwave reactor.
-
Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Cross-Coupling Pathway
Forging C-N Bonds: A Comparative Look at Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7]
Baseline Performance of 4,6-Dichloropyrimidine
Similar to the Suzuki coupling, 4,6-dichloropyrimidine is a reliable substrate for Buchwald-Hartwig amination. The reaction can be controlled to achieve either mono- or di-amination.
| Catalyst/Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / BINAP | Adamantyl-containing amines | K₂CO₃ | DMF | 140 | 24 | 60-99 | [8] |
| Pd(OAc)₂ / XPhos | Various amines | NaOtBu | Toluene | 80-110 | 12-24 | Good-Excellent | General Conditions |
| Catalyst-free | Adamantyl-containing amines | K₂CO₃ | DMF | 140 | 24 | High | [8] |
Projected Performance of this compound
The electron-withdrawing nature of the carboxylic acid group at C5 is expected to enhance the reactivity of this compound towards nucleophilic attack by amines in the Buchwald-Hartwig amination. This could lead to higher yields and/or shorter reaction times compared to the unsubstituted analogue. However, the acidic proton of the carboxylic acid may react with the base used in the reaction, potentially requiring an additional equivalent of base.
| Catalyst/Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Projected Yield (%) | Rationale |
| Pd₂(dba)₃ / BINAP | Adamantyl-containing amines | K₂CO₃ (excess) | DMF | 120-140 | <24 | High | Increased electrophilicity should favor the reaction. |
| Pd(OAc)₂ / XPhos | Various amines | NaOtBu (excess) | Toluene | 80-110 | <12 | Excellent | Enhanced reactivity may allow for milder conditions. |
| Catalyst-free | Adamantyl-containing amines | K₂CO₃ (excess) | DMF | 140 | <24 | High | The highly activated ring may still undergo catalyst-free amination. |
Experimental Protocol: Catalyst-Free Amination of 4,6-Dichloropyrimidine [8]
This protocol provides a robust method for the mono-amination of dichloropyrimidines and can be adapted for this compound, likely with an adjustment in the amount of base.
-
Reaction Setup: In a sealable reaction vessel, combine 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0 mmol), and finely powdered potassium carbonate (4.0 mmol) in anhydrous DMF (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 140 °C with vigorous stirring for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Buchwald-Hartwig Amination Pathway
The Carboxylic Acid Moiety: A Double-Edged Sword
While the electron-withdrawing nature of the carboxylic acid group in This compound is expected to enhance reactivity in both Suzuki and amination reactions, it also introduces a potential liability: decarboxylation. Under harsh thermal conditions, particularly in the presence of a base, the carboxylic acid group may be lost as carbon dioxide. This side reaction could lead to the formation of 4,6-dichloropyrimidine as a byproduct, complicating purification and reducing the overall yield of the desired product.
Mitigation Strategies:
-
Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can help to minimize the risk of decarboxylation.
-
Base Selection: The choice of base can be critical. Weaker bases may be less likely to promote decarboxylation.
-
Esterification: Protection of the carboxylic acid as an ester prior to the coupling reaction is a common and effective strategy to prevent decarboxylation. The ester can then be hydrolyzed in a subsequent step.
Conclusion: Selecting the Optimal Building Block
The choice between This compound and 4,6-dichloropyrimidine is contingent upon the specific synthetic target.
-
4,6-Dichloropyrimidine remains the workhorse for general pyrimidine scaffold elaboration where the C5 position is to remain unsubstituted or be functionalized at a later stage. Its reactivity is well-documented, providing a reliable and predictable synthetic outcome.
-
This compound is the preferred building block when the final target molecule requires a carboxylic acid or a derivative thereof at the C5 position. The activating effect of the carboxylic acid group can be leveraged to potentially achieve higher reaction rates and yields in cross-coupling and amination reactions. However, careful consideration must be given to the potential for decarboxylation, and reaction conditions should be optimized accordingly.
By understanding the nuanced differences in the reactivity of these two valuable synthons, researchers can devise more efficient and robust synthetic routes towards novel and impactful chemical entities.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- Goffin, E., et al. (2021).
- Jagličić, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 439.
- Handy, S. T., & Anderson, J. C. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Herraiz, T., & Guillén, H. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 20(15), 4586–4590.
- Khile AS, Patel J, Trivedi N, Pradhan NS. (2011). Improved process for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine. PCT Int Appl WO 11/101740.
- Mathad, V. T., et al. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 8(63), 36171–36178.
- Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088–1095.
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Shcherbinin, V. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(18), 4236.
- Zafar, Z. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BenchChem. (2025).
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- ChemicalBook. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis.
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- Preprints.org. (2023).
- PubMed Central (PMC). (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS No. 87600-98-4). As a chlorinated heterocyclic compound used in complex chemical syntheses, its management from use to disposal requires a robust understanding of its hazard profile and strict adherence to regulatory protocols. This document is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.
Part 1: Hazard Assessment & Immediate Safety Protocols
A thorough understanding of the chemical's hazards is the foundation of safe handling and disposal. This compound is a reactive compound with a significant hazard profile that necessitates stringent safety measures.
Summary of Hazards
The hazard profile, aggregated from GHS classifications, indicates that this compound is harmful if ingested, inhaled, or comes into contact with skin, and causes serious irritation to skin and eyes.[1][2]
| Hazard Type | GHS Classification & Signal Word | Key Precautionary Statements |
| Acute Toxicity | Warning: Acute Tox. 4 (Oral, Dermal, Inhalation)[1] | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][2] |
| Skin Irritation | Warning: Skin Irrit. 2[1][2] | H315: Causes skin irritation. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Irritation | Warning: Eye Irrit. 2A[1][2] | H319: Causes serious eye irritation. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | Warning: STOT SE 3[2] | H335: May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[2][3] |
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound, including during disposal procedures.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[2][4] Contaminated gloves must be changed immediately and disposed of as hazardous waste. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and splashes, preventing serious eye irritation.[2][4] |
| Body Protection | Laboratory coat and appropriate protective clothing. | Minimizes the risk of skin exposure on arms and body. |
| Respiratory Protection | Use in a well-ventilated fume hood. | Prevents inhalation of harmful dust. If a hood is not available or dust generation is unavoidable, a NIOSH-approved particulate respirator must be used.[2][3] |
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention.[2]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This is not merely an administrative step but a critical safety and compliance measure that dictates the entire disposal pathway.
Core Principle: Halogenated Organic Waste
This compound contains carbon-halogen bonds (specifically, carbon-chlorine bonds).[5] This classifies it unequivocally as a halogenated organic waste .[6][7][8] This classification is crucial because halogenated wastes cannot be mixed with non-halogenated organic wastes. The co-mingling of these waste streams complicates the final disposal process, which typically involves high-temperature incineration. Halogenated compounds produce acidic gases (like hydrogen chloride) upon combustion, requiring specialized incinerators equipped with afterburners and scrubbers to neutralize these corrosive and environmentally harmful byproducts.[9][10][11]
Caption: Waste segregation decision workflow.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the required actions from the point of waste generation to its final removal by a licensed contractor.
Step 1: Point-of-Generation Containment
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Collect residual powder, contaminated weigh boats, filter paper, and contaminated PPE (e.g., gloves) in a designated, compatible hazardous waste container.[4]
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. As this compound is a halogenated organic, any organic solvent mixture containing it must be disposed of as halogenated waste, regardless of the solvent's identity.[8]
-
Empty Containers: The original product containers are not "empty" in a regulatory sense. They must be treated as hazardous waste unless properly decontaminated.[4] Do not rinse into the sewer.
Step 2: Containerization and Labeling
Proper containerization and labeling prevent accidental mixing of incompatible wastes and ensure safe handling.
-
Select an Appropriate Container: Use only approved, chemical-compatible containers with a secure, screw-on lid.[7][9] The container must be in good condition and leak-proof.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8]
-
Content Identification: Clearly list all constituents on the label by their full chemical names—do not use abbreviations or formulas.[6][8]
-
Capacity Limit: Do not fill liquid waste containers beyond 80-90% capacity to allow for vapor expansion and prevent spills.[7][12]
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are locations at or near the point of waste generation for the temporary collection of hazardous waste.
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[4]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and acids.[10]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or has been in storage for the maximum allowed time (per your institution's policy, typically 90 days), contact your facility's Environmental Health & Safety (EHS) department for waste pickup.[7]
-
Professional Disposal: EHS will arrange for a licensed hazardous waste disposal contractor to transport the waste for final treatment, which will be incineration at a permitted facility.[2][9] Never attempt to dispose of this chemical through regular trash or by pouring it down the drain. [4]
Part 4: Spill Management Protocol
Prompt and correct action is necessary to mitigate the hazards of a spill and prevent environmental contamination.
-
Assess the Situation: Evacuate the immediate area if the spill is large or if dust is airborne.
-
Don PPE: Before attempting cleanup, don all required PPE as detailed in Part 1.
-
Containment: Prevent the powder from spreading or becoming airborne. Do not allow the material to enter drains or waterways.[9]
-
Cleanup:
-
Decontamination: Once the bulk material is removed, decontaminate the area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.
Caption: Spill response and cleanup workflow.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its classification as a hazardous, halogenated organic compound and meticulously following the segregation, containment, and disposal protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and when in doubt, seek their expert advice.
References
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- SAFETY DATA SHEET. Sigma-Aldrich.
- 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde - Safety Data Sheet. Apollo Scientific.
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- SAFETY DATA SHEET. Sigma-Aldrich.
- 4,6-Dichloro-5-pyrimidinecarbaldehyde SDS, 5305-40-8 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET: 4,6-Dichloropyrimidine. Fisher Scientific Company.
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Understanding the Risks: Hazard Profile of 4,6-Dichloro-5-pyrimidinecarboxylic Acid
An Essential Guide to Personal Protective Equipment for Handling 4,6-Dichloro-5-pyrimidinecarboxylic Acid
For laboratory professionals engaged in pharmaceutical research and drug development, the safe handling of chemical intermediates is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with this compound (CAS No. 87600-98-4), a key building block in the synthesis of various biologically active molecules.[1][2] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
This compound is a solid, crystalline compound that presents several health hazards.[3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation and serious eye irritation.[4][5] Some data also suggests it may be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[4][5]
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, the selection of appropriate PPE must be based on a thorough understanding of these potential exposures.
Core Protective Measures: Selecting the Right PPE
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Nitrile or neoprene gloves | Tightly fitting safety goggles | NIOSH-approved N95 dust mask (or higher) | Full-length lab coat, closed-toe shoes |
| Solution Preparation | Nitrile or neoprene gloves | Safety goggles and face shield | Work in a certified chemical fume hood | Chemical-resistant apron over a lab coat, closed-toe shoes |
| Reaction Monitoring and Work-up | Nitrile or neoprene gloves | Safety goggles and face shield | Work in a certified chemical fume hood | Chemical-resistant apron over a lab coat, closed-toe shoes |
| Spill Cleanup (Solid) | Heavy-duty nitrile or neoprene gloves | Safety goggles and face shield | NIOSH-approved respirator with P100 filters | Chemical-resistant coveralls, shoe covers |
The Rationale Behind PPE Selection
-
Hand Protection: Disposable nitrile or neoprene gloves provide adequate protection against incidental contact with this compound.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[7][8] For tasks with a higher risk of exposure, such as spill cleanup, wearing two pairs of gloves (double-gloving) is recommended.
-
Eye and Face Protection: Due to the risk of serious eye irritation, tightly fitting safety goggles are mandatory.[4][5] When there is a potential for splashing, such as during solution preparation or reaction work-ups, a face shield must be worn in addition to safety goggles to protect the entire face.[6][9]
-
Respiratory Protection: Handling the solid form of this compound can generate dust, which may be harmful if inhaled.[4] All manipulations of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize airborne concentrations.[5][10] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[6][11]
-
Skin and Body Protection: A standard full-length lab coat is required to protect the skin and personal clothing from contamination.[6][8] When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] To prevent exposure to the feet, fully enclosed, closed-toe shoes are mandatory in the laboratory.[6]
Step-by-Step Protocol for Safe Handling
The following protocol outlines the procedural steps for safely handling this compound, from preparation to disposal.
Preparation and Planning
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.[5]
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower before starting the experiment.
Donning Personal Protective Equipment
The sequence for putting on PPE is critical to prevent cross-contamination.
Caption: Workflow for donning Personal Protective Equipment.
Handling the Chemical
-
Conduct all manipulations of solid this compound within a chemical fume hood to control dust.[8]
-
Avoid creating dust clouds when transferring the solid.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of the chemical closed when not in use.[10]
Doffing Personal Protective Equipment
The removal of PPE should be done in a manner that prevents contamination of the skin and clothing.
-
Gloves: Remove gloves first, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection.
-
Lab Coat/Apron: Remove the lab coat or apron by rolling it away from the body to contain any contaminants.
-
Respirator: Remove the respirator last.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[5][7]
Spill and Waste Management
-
In the event of a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste.[10]
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
Dispose of all contaminated materials, including gloves, wipes, and disposable lab coats, as hazardous waste in accordance with institutional and local regulations.[5]
By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
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PubChem. (n.d.). 4,6-Dichloropyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid. Retrieved from [Link]
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Medtecs. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
